molecular formula C16H13NO4 B1241581 Papaveroline CAS No. 574-77-6

Papaveroline

Cat. No.: B1241581
CAS No.: 574-77-6
M. Wt: 283.28 g/mol
InChI Key: MXQKCNCLQIHHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papaveroline is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKCNCLQIHHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23740-74-1 (HBr)
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50972889
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-77-6, 23740-74-1
Record name Papaveroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaveroline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Papaveroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAPAVEROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action of Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary: The Pharmacophore Defined

Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) represents a pivotal chemical scaffold in the benzylisoquinoline alkaloid class. Often conflated with its methylated parent, Papaverine , or its reduced biosynthetic precursor, Tetrahydrothis compound (THP) , this compound possesses a distinct pharmacological profile driven by its tetra-catechol structure.

While it retains the canonical phosphodiesterase (PDE) inhibitory capacity of the isoquinoline core, this compound’s four hydroxyl groups introduce a critical redox-active mechanism absent in papaverine. This guide delineates the mechanism of action across three biological scales: the enzymatic (PDE inhibition), the mitochondrial (Complex I blockade), and the chemical (auto-oxidation and quinone cycling).

Chemical Identity & Disambiguation

To ensure experimental rigor, the distinction between the three related compounds is paramount:

CompoundStructureKey FeaturePrimary Biological Activity
Papaverine Tetra-methoxy (fully methylated)Lipophilic, stablePotent PDE Inhibitor, Vasodilator
This compound Tetra-hydroxy (fully demethylated) Polar, Redox-Active PDE Inhibitor, Mitochondrial Toxin, ROS Generator
Tetrahydrothis compound (THP) Tetrahydro-isoquinoline (Reduced ring)Dopamine condensation productNeurotransmitter reuptake inhibitor, "Salsolinol-like" neurotoxin

Primary Mechanism: Phosphodiesterase (PDE) Inhibition[1][2]

Like its parent compound papaverine, this compound acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE10A and PDE3/4 subtypes expressed in vascular smooth muscle and striatal tissue.

The Signaling Cascade
  • Inhibition: this compound binds to the catalytic domain of PDE enzymes.

  • Accumulation: This blockade prevents the hydrolysis of cAMP and cGMP into their inactive 5'-monophosphate forms.

  • Activation: Elevated cytosolic cAMP activates Protein Kinase A (PKA).[1]

  • Effector Modulation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and activates potassium channels (

    
     and 
    
    
    
    ).
  • Outcome: Decreased intracellular Calcium (

    
    ) and hyperpolarization lead to smooth muscle relaxation (Vasodilation).
    
Visualization: The PDE-cAMP-PKA Axis

The following diagram illustrates the signal transduction pathway utilized by this compound to induce vasorelaxation.[1]

PDE_Pathway This compound This compound PDE PDE Enzymes (PDE3, PDE4, PDE10A) This compound->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP Catalyzes degradation cAMP cAMP (Cyclic AMP) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (Inhibits) Ca_Channel L-Type Ca++ Channel PKA->Ca_Channel Phosphorylates (Closes) Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Reduced Activity Ca_Channel->Relaxation Reduced Ca++ Influx

Figure 1: this compound inhibits PDE, preserving cAMP levels which drive PKA-mediated smooth muscle relaxation.[2][3][4]

Secondary Mechanism: Mitochondrial Complex I Inhibition[5][6][7]

Recent research has repurposed the benzylisoquinoline scaffold as a modulator of mitochondrial respiration. While Papaverine is a known inhibitor, This compound exhibits unique potency due to its ability to bypass certain lipophilic barriers while interacting directly with the electron transport chain (ETC).

Mechanism of Respiratory Blockade
  • Target: NADH:ubiquinone oxidoreductase (Complex I).

  • Action: this compound competes with ubiquinone (CoQ10) for the binding site on Complex I.

  • Metabolic Consequence: This blockade halts electron transfer from NADH, reducing the proton motive force (

    
    ) and ATP synthesis.
    
  • Therapeutic Implication: In oncology, this "metabolic starvation" is used to reduce oxygen consumption in hypoxic tumors, paradoxically increasing oxygen availability for radiation therapy (Radiosensitization).

Experimental Protocol: Measuring Mitochondrial Respiration

Objective: Determine the


 of this compound on Oxygen Consumption Rate (OCR).
  • Cell Preparation: Seed A549 or relevant myocytes in a Seahorse XF96 microplate (1.5 x

    
     cells/well). Incubate overnight.
    
  • Compound Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in assay medium.
    • Note: Prepare fresh. This compound oxidizes rapidly in neutral pH (turns dark). Use 1 mM Ascorbate if strictly measuring inhibition without auto-oxidation artifacts.

  • Assay Workflow (Seahorse XF Analyzer):

    • Basal Respiration: Measure 3 cycles.

    • Injection A: this compound (Titration). Measure 3 cycles.

    • Injection B: Oligomycin (1

      
      M) – ATP Synthase inhibitor.
      
    • Injection C: FCCP (0.5

      
      M) – Uncoupler (Max respiration).
      
    • Injection D: Rotenone/Antimycin A (0.5

      
      M) – Complex I/III shutoff.
      
  • Data Analysis: Calculate OCR inhibition relative to Rotenone (positive control).

Tertiary Mechanism: Redox Cycling & Quinone Formation

Unlike Papaverine, which is "capped" by methoxy groups, this compound possesses four free hydroxyl groups (catechol moiety). This structure is highly susceptible to auto-oxidation.

The "Double-Edged" Sword
  • Antioxidant Phase: At low concentrations, this compound acts as a radical scavenger, donating hydrogen atoms to neutralize ROS.

  • Pro-oxidant Phase: Upon oxidation, this compound forms an ortho-quinone intermediate.

    • Reaction: this compound +

      
      
      
      
      
      this compound-Quinone +
      
      
      (Hydrogen Peroxide).
    • Toxicity: The quinone is an electrophile that can covalently modify cysteine residues on proteins (e.g., thiol-containing enzymes), leading to cytotoxicity independent of PDE inhibition.

Redox_Cycle Pap_Red This compound (Reduced Catechol) ROS ROS Scavenging Pap_Red->ROS Antioxidant Effect Semiquinone Semiquinone Radical Pap_Red->Semiquinone -e-, -H+ Semiquinone->Pap_Red +e-, +H+ Quinone Ortho-Quinone (Toxic Electrophile) Semiquinone->Quinone Auto-oxidation (Generates H2O2) Adduct Protein Adduct (Cytotoxicity) Quinone->Adduct Covalent Binding Protein Protein Thiol (Cys-SH) Protein->Adduct + Quinone

Figure 2: The redox cycling of this compound. Unlike Papaverine, the catechol structure allows transition to a toxic quinone form.

Comparative Data Summary

The following table contrasts the pharmacological parameters of this compound against its parent and precursor.

ParameterThis compoundPapaverineTetrahydrothis compound (THP)
PDE Inhibition (

)
~5-15

M (Est.)
2-10

M
Weak / Inactive
Mitochondrial Complex I (

)
< 5

M
~15-20

M
~10-50

M
Redox Activity High (Auto-oxidizes)None (Stable)Moderate
Solubility Low (at physiological pH)Moderate (Lipophilic)Moderate
Primary Risk Cytotoxicity (Quinones)Arrhythmia (QT prolongation)Neurotoxicity (Dopaminergic)

References

  • Beneš, J. et al. (2018). "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism."[5][6] Proceedings of the National Academy of Sciences. Link

  • Hanbauer, I. et al. (1990). "Papaverine, Tetrahydropapaverine and Ethanol Metabolizing Enzymes." Veterinary and Human Toxicology. Link

  • Meyers, S. et al. (1998). "Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells." Neuroscience Letters. Link

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine. Link[7][8]

  • Iguchi, M. et al. (1990). "Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity." Journal of Biochemistry. Link

Sources

Advanced Protocols for the Synthesis and Purification of Papaveroline (Tetrahydropapaveroline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Papaveroline , specifically in its tetrahydro- form (Tetrahydrothis compound or THP ; also known as Norlaudanosoline ), represents the foundational biosynthetic branch point for benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and tubocurarine. While "this compound" formally refers to the fully aromatic isoquinoline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline), the tetrahydro- intermediate is the primary target for drug development scaffolds due to its stereochemical versatility and metabolic relevance.

This technical guide details the Total Synthesis of Tetrahydrothis compound (THP) via the Bischler-Napieralski cyclization strategy, followed by global demethylation. This route is preferred over the biomimetic Pictet-Spengler condensation for scale-up because it utilizes stable, commercially available precursors (Homoveratrylamine and Homoveratric Acid) rather than unstable aldehydes (DOPAL). We also provide a high-yield protocol for the Demethylation of Papaverine , serving as a rapid route to the aromatic this compound reference standard.

Critical Technical Challenge: Both THP and aromatic this compound possess a catecholic moiety (four hydroxyl groups), rendering them highly susceptible to oxidative polymerization (browning) under basic conditions or exposure to air. This guide enforces strict Schlenk line (inert atmosphere) protocols to ensure product integrity.

Chemical Reaction Engineering: The Bischler-Napieralski Route

This protocol synthesizes the methylated precursor (Laudanosine or Tetrahydropapaverine ) first, followed by global deprotection. This strategy avoids handling the unstable catechol intermediates until the final step.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in three phases:

  • Amide Coupling: Condensation of Homoveratrylamine and Homoveratric Acid.

  • Cyclization & Reduction: Bischler-Napieralski cyclization to the imine, followed by reduction to the tetrahydroisoquinoline.

  • Global Deprotection: Cleavage of methyl ethers using Boron Tribromide (

    
    ) or Hydrobromic Acid (
    
    
    
    ).

G Precursors Homoveratrylamine + Homoveratric Acid Amide Amide Intermediate Precursors->Amide Thermal/EDC Coupling Imine 3,4-Dihydropapaverine (Imine) Amide->Imine POCl3, Toluene Bischler-Napieralski THP_Me Tetrahydropapaverine (Tetramethyl ether) Imine->THP_Me NaBH4, MeOH Reduction THP_OH Tetrahydrothis compound (Target Catechol) THP_Me->THP_OH BBr3, DCM -78°C to RT Demethylation

Caption: Stepwise chemical synthesis of Tetrahydrothis compound via the Bischler-Napieralski route.

Detailed Experimental Protocols

Protocol A: Total Synthesis of Tetrahydropapaverine (Methylated Precursor)

Objective: Synthesize the stable tetramethyl ether intermediate to avoid early oxidation.

Reagents:

  • Homoveratrylamine (CAS: 120-20-7)

  • Homoveratric Acid (CAS: 93-40-3)

  • Phosphorus Oxychloride (

    
    )
    
  • Sodium Borohydride (

    
    )
    
  • Solvents: Toluene, Methanol, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Amide Formation:

    • Combine Homoveratrylamine (1.0 eq) and Homoveratric Acid (1.0 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours until theoretical water volume is collected.

    • Checkpoint: Monitor TLC (SiO2, EtOAc/Hexane) for disappearance of acid.

    • Evaporate toluene to yield the crude amide (solid).

  • Bischler-Napieralski Cyclization:

    • Dissolve the crude amide in anhydrous Toluene or Acetonitrile.

    • Add

      
       (3.0 eq) dropwise under 
      
      
      
      atmosphere.
    • Reflux for 2–3 hours. The solution will turn yellow/orange (formation of the dihydroisoquinoline iminium salt).

    • Cool to room temperature and evaporate volatiles under reduced pressure.

  • Reduction to Tetrahydroisoquinoline:

    • Dissolve the residue in Methanol (MeOH).

    • Cool to 0°C in an ice bath.

    • Add

      
       (4.0 eq) portion-wise (Caution: Gas evolution).
      
    • Stir at room temperature for 2 hours.

    • Workup: Quench with water, extract into DCM, dry over

      
      , and concentrate.
      
    • Result: Tetrahydropapaverine (Tetramethyl ether).

Protocol B: Global Demethylation to Tetrahydrothis compound (THP)

Objective: Cleave the four methoxy groups to yield the active catechol product. Critical Control Point: This step requires strict exclusion of oxygen.

Reagents:

  • Boron Tribromide (

    
    ), 1.0 M in DCM (Preferred over HBr for milder thermal profile).
    
  • Anhydrous DCM.[1]

  • Methanol (degassed).

Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Addition: Dissolve Tetrahydropapaverine (1.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Reaction: Add

    
     (6.0 eq) dropwise via syringe. A precipitate may form.
    
  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) and stir overnight under Argon.

  • Quenching (Exothermic): Cool back to 0°C. Carefully add degassed MeOH dropwise to quench excess

    
     and hydrolyze borate esters.
    
  • Isolation:

    • Evaporate solvents under vacuum.[2]

    • Redissolve residue in minimal degassed MeOH.

    • Precipitate the product as the Hydrobromide salt (HBr) by adding Et2O or by using concentrated HBr in the quench if the salt form is desired.

Protocol C: Purification and Crystallization

Challenge: Catechols oxidize to quinones (red/brown color) at pH > 7. Solution: Maintain acidic conditions and use antioxidants.

ParameterSpecificationRationale
Mobile Phase (HPLC) Water/Acetonitrile + 0.1% TFA or Formic AcidAcid suppresses phenolate formation, preventing oxidation.
Crystallization Solvent Ethanol/Ether + trace HBrPromotes formation of the stable HBr salt.
Antioxidant Ascorbic Acid (Vitamin C)Add 0.1% to aqueous buffers during workup to scavenge oxygen.
Storage -20°C under ArgonPrevents slow autoxidation.

Purification Workflow:

  • Dissolve crude THP-HBr in hot, degassed Ethanol containing 1% aqueous HBr.

  • Add activated charcoal (decolorizing), stir for 5 mins, and filter hot under Nitrogen.

  • Allow filtrate to cool slowly. White to off-white needles should form.

  • Filter under inert atmosphere (Schlenk frit) and dry under high vacuum.

Mechanistic Validation & Signaling Pathways

Understanding the biological context of THP is crucial for drug development. THP is formed via the condensation of Dopamine and 3,4-Dihydroxyphenylacetaldehyde (DOPAL).

Pathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO (Monoamine Oxidase) THP Tetrahydrothis compound (THP) Dopamine->THP + DOPAL Pictet-Spengler Synthase (Norcoclaurine Synthase) DOPAL->THP Papaverine Papaverine (Aromatic) THP->Papaverine Methylation & Dehydrogenation

Caption: Biosynthetic pathway of this compound (THP) from Dopamine, highlighting the Pictet-Spengler condensation.[2][3][4][5][6][7]

Troubleshooting & Quality Control

  • Issue: Product turns pink/brown upon exposure to air.

    • Cause: Oxidation of catechol to o-quinone.

    • Fix: Repurify using degassed solvents with 10mM Ascorbic Acid. Store as HBr or HCl salt, strictly avoiding free base form in air.

  • Issue: Incomplete Demethylation.

    • Cause:

      
       quality or insufficient equivalents.
      
    • Fix: Use fresh

      
       (colorless, not yellow). Ensure 1.5 eq of 
      
      
      
      per methoxy group (Total 6.0 eq).
  • Validation (NMR):

    • 1H NMR (DMSO-d6): Look for disappearance of methoxy singlets (~3.7-3.8 ppm). Aromatic protons for the catechol ring should appear as doublets/multiplets in the 6.5-6.8 ppm region.

References

  • Biosynthesis of Papaverine and Tetrahydropapaverine. National Institutes of Health (PMC). Available at: [Link]

  • Tetrahydrothis compound Knowledge Base. Taylor & Francis. Available at: [Link][1][2][8][9][5][6][7][10][11][12]

  • Isolation and Purification of Papaver Alkaloids. PubMed Central. Available at: [Link]

  • Facile Synthesis of Papaverine and Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

Sources

Papaveroline: Biological Activity, Targets, and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, targets, and experimental characterization of Papaveroline (also known as Tetrahydrothis compound or THP ).

An In-Depth Technical Guide for Drug Development & Neuropharmacology

Executive Summary: The Dual Nature of this compound

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a pivotal tetrahydroisoquinoline (TIQ) alkaloid. It occupies a unique "Janus-faced" position in pharmacology:

  • Biosynthetic Gatekeeper: It is the foundational precursor in the benzylisoquinoline alkaloid (BIA) pathway, leading to the synthesis of morphine, codeine, and papaverine in Papaver somniferum.

  • Endogenous Neurotoxin: In mammalian physiology, it acts as an aberrant metabolite of dopamine, implicated in the pathogenesis of Parkinson’s disease (PD) and alcohol addiction.[1][2]

Unlike its fully aromatic derivative Papaverine (a potent phosphodiesterase inhibitor and vasodilator), This compound functions primarily as a


-adrenergic agonist  and a mitochondrial toxin . This guide dissects these distinct mechanisms.

Chemical Identity & Biosynthetic Context

This compound is formed via the Pictet-Spengler condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).

Biosynthetic Pathway Diagram

The following diagram illustrates the formation of this compound and its divergence into neurotoxic or biosynthetic fates.

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine AADC DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO (Monoamine Oxidase) THP This compound (Tetrahydrothis compound) Dopamine->THP Condensation w/ DOPAL (Norcoclaurine Synthase in Plants) DOPAL->THP Quinone o-Quinone Species (Neurotoxic) THP->Quinone Auto-oxidation/ROS Morphine Morphine/Codeine (Plant Pathway) THP->Morphine Methylation/Rearrangement (Reticuline Pathway)

Figure 1: Biosynthetic origin of this compound from Dopamine and its divergent metabolic fates.

Pharmacodynamics & Biological Targets

Adrenergic Receptor Agonism

Contrary to Papaverine (which relaxes smooth muscle via PDE inhibition), this compound acts as a non-selective


-adrenergic agonist .
  • Targets:

    
    -AR and 
    
    
    
    -AR.
  • Mechanism: Binding triggers

    
    -protein coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP
    
    
    
    
    PKA activation.
  • Physiological Outcome: Positive inotropic effect (increased cardiac contractility) and peripheral vasodilation.

  • Validation: Effects are blocked by non-selective

    
    -blockers (e.g., propranolol) but not by 
    
    
    
    -blockers.
Dopaminergic Neurotoxicity & Mitochondrial Inhibition

This compound is structurally similar to the neurotoxin MPP+. It targets dopaminergic neurons through specific uptake and oxidative stress.

Target SystemMechanism of ActionQuantitative Metric
Dopamine Transporter (DAT) Substrate for uptake; accumulates THP into neurons.[3]Ki ≈ 41 µM (competes with Dopamine)
Tyrosine Hydroxylase (TH) Feedback inhibition of the rate-limiting enzyme in DA synthesis.IC50 ≈ 154 µM
Mitochondrial Complex I Inhibition of electron transport chain (NADH dehydrogenase).IC50 > 100 µM (Moderate potency)
Redox Cycling Auto-oxidation of catechol rings generates superoxide anions and o-quinones.ROS Generation: High
Mechanism of Neurotoxicity Diagram

Neurotoxicity THP_Ext Extracellular This compound DAT Dopamine Transporter (DAT) THP_Ext->DAT Uptake (Ki ~41µM) THP_Int Intracellular This compound DAT->THP_Int Mito Mitochondria THP_Int->Mito Inhibits Complex I ROS ROS Generation (Superoxide/OH•) THP_Int->ROS Auto-oxidation to Quinones Mito->ROS Electron Leak Apoptosis Neuronal Apoptosis ROS->Apoptosis DNA Damage / Lipid Peroxidation

Figure 2: Mechanism of this compound-induced dopaminergic neurotoxicity.

Experimental Protocols

Protocol A: Assessment of Tyrosine Hydroxylase (TH) Inhibition

Objective: Determine the IC50 of this compound against the rate-limiting enzyme of dopamine synthesis.

Reagents:

  • Bovine adrenal medulla homogenate (source of TH).

  • L-[3,5-³H]Tyrosine (Substrate).

  • 6MPH4 (Cofactor).

  • This compound (dissolved in antioxidant-containing buffer to prevent auto-oxidation).

Workflow:

  • Preparation: Homogenize adrenal tissue in 0.25 M sucrose buffer. Centrifuge at 10,000 x g to obtain supernatant.

  • Incubation: Mix 50 µL enzyme solution with this compound (0.1 – 1000 µM).

  • Reaction Start: Add L-[3,5-³H]Tyrosine (20 µM final) and cofactor. Incubate at 37°C for 20 minutes.

  • Reaction Stop: Add 500 µL 5% trichloroacetic acid (TCA) containing charcoal.

  • Quantification: The charcoal adsorbs unreacted tyrosine. Centrifuge and measure ³H₂O in the supernatant (formed during hydroxylation) via liquid scintillation counting.

  • Data Analysis: Plot % Activity vs. Log[this compound]. Calculate IC50 using non-linear regression.

Protocol B: PC12 Cell Viability & ROS Assay

Objective: Differentiate between direct toxicity and oxidative stress.

Workflow:

  • Cell Culture: Seed PC12 cells (rat pheochromocytoma) in 96-well plates (10⁴ cells/well).

  • Treatment: Treat cells with this compound (10–200 µM) for 24 hours.

    • Control A: Vehicle only.

    • Control B: this compound + N-Acetylcysteine (NAC, 1 mM) to test ROS dependency.

  • Viability (MTT Assay): Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO. Read absorbance at 570 nm.

  • ROS Detection: Pre-load cells with DCFH-DA (10 µM) for 30 min. Wash cells, then add this compound. Measure fluorescence (Ex 485nm / Em 535nm) kinetically over 60 minutes.

Scientific Integrity & Causality

  • The "Papaverine Trap": Researchers often confuse this compound with Papaverine.

    • Papaverine is a fully aromatic isoquinoline and a potent PDE inhibitor (IC50 ~ 1-10 µM).

    • This compound is the tetrahydro- precursor.[4][5] It lacks the planar aromaticity required for potent PDE inhibition but possesses the catechol structure required for adrenergic agonism and redox cycling. Do not use this compound as a PDE inhibitor control.

  • Stability Warning: this compound is highly unstable at physiological pH (7.4). It rapidly oxidizes to melanin-like polymers. All in vitro experiments must use fresh solutions containing ascorbate or metabisulfite unless studying the oxidation products themselves.

References

  • Inhibition of dopamine biosynthesis by tetrahydrothis compound. Source: PubMed (Neurosci Lett). Key Finding: THP inhibits Tyrosine Hydroxylase with an IC50 of 153.9 µM.[4] URL:[Link]

  • Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter. Source:[3] PubMed (Neurosci Lett). Key Finding: THP binds DAT with Ki ~41 µM, facilitating its entry into neurons. URL:[Link]3]

  • Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors. Source: PubMed (Life Sci). Key Finding: THP acts as a beta-adrenergic agonist to increase cardiac contractility.[5] URL:[Link]5]

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Source: Experimental Neurobiology. Key Finding: Detailed review of THP-induced oxidative stress and quinone formation.[1][2] URL:[Link]

  • Biosynthesis of benzylisoquinoline alkaloids in Papaver somniferum. Source: ScienceDirect / Plant Science. Key Finding: Establishes this compound (Norlaudanosoline) as the condensation product of Dopamine and DOPAL.[1] URL:[Link]

Sources

Technical Monograph: Papaveroline Scaffolds and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Pharmacological Applications

Executive Summary

Papaveroline (1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol) and its reduced congener Tetrahydrothis compound (THP) represent a privileged scaffold in medicinal chemistry. Structurally, they serve as the biosynthetic "Grand Central Station" for benzylisoquinoline alkaloids, including morphine, codeine, and papaverine.

For drug development professionals, this scaffold offers a dichotomy of utility and challenge. While the tetrahydro- derivatives (THP) exhibit potent dopaminergic modulation and affinity for the Dopamine Transporter (DAT), they possess significant neurotoxic liability due to catechol oxidation. Conversely, the aromatized derivatives (Papaverine-like) are established phosphodiesterase (PDE) inhibitors and vasodilators.

This technical guide dissects the structure-activity relationships (SAR), synthesis protocols, and critical handling requirements for leveraging this scaffold in therapeutic discovery.

Chemical Architecture & Stability Profile

The Core Scaffold

The this compound architecture consists of an isoquinoline core substituted at the C1 position with a benzyl ring. Both rings in the native this compound molecule bear catechol moieties (3,4-dihydroxy substitution).

  • Tetrahydrothis compound (THP): The C1-chiral, non-planar intermediate. Flexible and capable of penetrating the Blood-Brain Barrier (BBB).

  • This compound (Oxidized): The planar, fully aromatic isoquinoline. Rigid and generally less permeable to the BBB than THP, but a potent vasodilator.

The Catechol Liability

The presence of four hydroxyl groups (two catechol pairs) renders this compound derivatives highly susceptible to auto-oxidation at physiological pH.

  • Mechanism: Auto-oxidation yields o-quinones, which generate Reactive Oxygen Species (ROS) via redox cycling or covalently bind to cysteinyl residues on proteins (nucleophilic attack).

  • Mitigation Strategy: Synthetic derivatives often mask these hydroxyls (e.g., methoxy groups in Papaverine) or replace them with bioisosteres to retain hydrogen-bonding capability without the redox liability.

Synthesis & Derivatization Protocols

Primary Synthesis: The Pictet-Spengler Condensation

The most robust method for generating the THP scaffold is the Pictet-Spengler reaction. This biomimetic synthesis condenses an arylethylamine (dopamine) with an aryl aldehyde.

Protocol: Synthesis of Tetrahydrothis compound (THP)
  • Reagents: Dopamine HCl, 3,4-Dihydroxyphenylacetaldehyde (DOPAL) [or precursor], Ascorbic Acid (antioxidant), Phosphate Buffer (pH 6) or mild acid.

  • Critical Control: The reaction must be performed under Argon/Nitrogen to prevent quinone formation.

Step-by-Step Methodology:

  • Preparation: Dissolve Dopamine HCl (10 mmol) in deoxygenated water (50 mL).

  • Protection: Add Ascorbic Acid (1.5 eq) immediately to scavenge dissolved oxygen.

  • Condensation: Add 3,4-Dihydroxyphenylacetaldehyde (10 mmol) dropwise.

  • Cyclization: Adjust pH to 5.0–6.0. Stir at 37°C for 2–4 hours. The reaction proceeds via an iminium ion intermediate followed by electrophilic aromatic substitution (6-endo-trig).[1]

  • Isolation: Lyophilize the solution or extract into ethyl acetate under inert atmosphere.

  • Purification: HPLC (C18 column) using an acidified mobile phase (0.1% Formic acid) to maintain protonation and prevent oxidation.

Aromatization to this compound

To access the aromatic scaffold from THP:

  • Reagent: Palladium on Carbon (Pd/C) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Conditions: Reflux in methanol (Pd/C) or stir in dichloromethane (DDQ).

Visualization: Synthetic Pathway

Synthesis cluster_conditions Critical Conditions Dopamine Dopamine (Amine) Schiff Schiff Base (Iminium Ion) Dopamine->Schiff Condensation Aldehyde 3,4-DHPA (Aldehyde) Aldehyde->Schiff THP Tetrahydrothis compound (THP) Schiff->THP Pictet-Spengler (Cyclization) This compound This compound (Aromatic) THP->this compound Oxidation (Pd/C or DDQ) Cond1 Anaerobic Environment (Argon/N2) Cond2 Antioxidant (Ascorbic Acid)

Caption: Biomimetic synthesis of this compound derivatives via Pictet-Spengler condensation and subsequent aromatization.

Pharmacological Properties & SAR[2][3][4][5][6][7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is dictated by the oxidation state of the nitrogen-containing ring and the substitution pattern on the phenolic oxygens.

FeatureTetrahydro- (THP) DerivativesAromatic (this compound) Derivatives
Primary Target Dopamine Transporter (DAT), Tyrosine HydroxylasePhosphodiesterase (PDE10A, PDE3, PDE4)
Mechanism Reuptake inhibition / False neurotransmittercAMP/cGMP stabilization (Vasodilation)
CNS Penetration High (Lipophilic, flexible)Moderate (Planar, often charged)
Toxicity Risk High (Mitochondrial complex I inhibition, ROS)Low to Moderate (Hypotension)
Key Derivative Norlaudanosoline (Methylated precursor)Papaverine (Tetra-methylated)
Phosphodiesterase (PDE) Inhibition

Aromatic derivatives like Papaverine are classical non-selective PDE inhibitors.

  • Mechanism: They bind to the catalytic domain of PDE enzymes, preventing the hydrolysis of cAMP and cGMP.

  • Therapeutic Outcome: Smooth muscle relaxation (vasodilation), increased neuronal plasticity (via cAMP-CREB pathway).

  • Optimization: Modifications at the C6 and C7 positions (e.g., replacing methoxy with longer alkoxy chains) can improve selectivity for PDE10A, a target for schizophrenia and Huntington's disease.

Dopaminergic Modulation & Neurotoxicity

THP acts as a "false neurotransmitter."

  • Uptake: It is transported into neurons via DAT.

  • Storage: It displaces dopamine in synaptic vesicles.

  • Toxicity: Once cytosolic, THP can undergo enzymatic oxidation or auto-oxidation to quinones, leading to neuronal death. This mechanism is studied in the context of Parkinson's disease etiology (the "endogenous neurotoxin" hypothesis).

Experimental Validation Workflows

Protocol: PDE Inhibition Assay (In Vitro)

To validate the efficacy of aromatic this compound derivatives.

  • Enzyme Source: Recombinant human PDE10A or PDE4B.

  • Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).

  • Reaction:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2) for 15 mins.

    • Add Substrate and incubate for 30 mins at room temperature.

    • Stop reaction using binding reagent (nanoparticles that bind preferentially to GMP vs cAMP).

  • Readout: Fluorescence Polarization (FP). High polarization = Intact cAMP (Inhibition); Low polarization = Hydrolyzed GMP (No inhibition).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol: Mitochondrial Respiration Stress Test

To assess the toxicity of THP derivatives.

  • Cell Line: SH-SY5Y (Neuroblastoma).

  • Treatment: Expose cells to derivative (1–100 µM) for 24h.

  • Assay: Seahorse XF Analyzer (Agilent).

  • Parameters:

    • Basal Respiration: Oxygen Consumption Rate (OCR) before oligomycin.

    • ATP Production: Decrease in OCR after oligomycin injection.

    • Maximal Respiration: OCR after FCCP (uncoupler) injection.

  • Interpretation: A drop in Maximal Respiration indicates Complex I inhibition, a hallmark of THP-induced toxicity.

Visualizing the Mechanism of Action[5][7]

MOA cluster_THP Tetrahydrothis compound (THP) Pathway cluster_Pap This compound (Aromatic) Pathway THP THP Derivative DAT Dopamine Transporter (DAT) THP->DAT Enters Neuron Mito Mitochondria (Complex I) DAT->Mito Accumulates ROS ROS Generation (Oxidative Stress) Mito->ROS Inhibits Respiration Pap Papaverine Derivative PDE PDE Enzyme (PDE10A/4) Pap->PDE Inhibits cAMP cAMP Levels (Intracellular) PDE->cAMP Prevents Hydrolysis Effect Vasodilation / Neuroplasticity cAMP->Effect Signaling Cascade

Caption: Dual pharmacological pathways: THP derivatives drive mitochondrial stress via DAT uptake, while aromatic derivatives enhance cAMP signaling via PDE inhibition.

References

  • Han, Y. et al. (2025). Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. DergiPark. Link

  • Okada, T. et al. (1998). Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Letters. Link

  • Lee, J.J. et al. (2005). Inhibition of dopamine biosynthesis by tetrahydrothis compound. Neuroscience Letters. Link

  • Stöckigt, J. et al. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Natural Product Reports. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

The Discovery and Technical Evolution of Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Definition

Papaveroline (1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol) represents a critical structural pivot in the history of alkaloid chemistry. Often overshadowed by its fully methylated derivative, Papaverine (a clinical vasodilator), and its reduced biosynthetic precursor, Tetrahydrothis compound (THP/Norlaudanosoline), this compound serves as the fundamental benzylisoquinoline skeleton.

While Papaverine is a stable pharmaceutical agent, this compound is a potent, labile polyphenol. Its discovery was not an isolation from nature, but a chemical degradation product that unlocked the structural secrets of the isoquinoline family. In modern pharmacology, it remains a subject of intense interest due to its role as a dopamine metabolite and its potent beta-adrenergic activity.

Chemical Identity Matrix
FeatureThis compoundPapaverineTetrahydrothis compound (THP)
Core Structure Aromatized IsoquinolineAromatized IsoquinolineTetrahydroisoquinoline
Substituents 4 x Hydroxyl (-OH)4 x Methoxy (-OCH₃)4 x Hydroxyl (-OH)
Stability Low (Oxidizes to quinones)High (Stable ether)Moderate
Primary Role Structural Standard / MetaboliteClinical VasodilatorBiosynthetic Precursor

Historical Discovery: The Goldschmiedt Elucidation

The discovery of this compound is inextricably linked to the structural proof of Papaverine. Unlike alkaloids isolated directly from Papaver somniferum (opium poppy), this compound was first generated in the laboratory of Guido Goldschmiedt in Vienna during the late 19th century (circa 1885–1888).

The Structural Puzzle

In the 1880s, the structure of Papaverine (


) was unknown. To decipher it, Goldschmiedt employed "degradation chemistry"—breaking the molecule down to identifiable fragments.
  • Oxidation Attempts: Initial oxidation with potassium permanganate yielded smaller fragments (papaveraldine), but the connectivity remained ambiguous.

  • The Demethylation Breakthrough: Goldschmiedt treated Papaverine with hydriodic acid (HI). This harsh reagent cleaved the four ether linkages (methoxy groups).

  • Result: The reaction yielded methyl iodide (

    
    ) and a tetra-hydroxy base he named This compound  (
    
    
    
    ).

By analyzing the breakdown products of this compound (which cleaved into dimeric catechol units), Goldschmiedt deduced that the parent molecule consisted of a benzyl group attached to an isoquinoline ring—establishing the benzylisoquinoline class for the first time.

Biosynthetic Context: The Reticuline Revision

For decades, a "this compound Pathway" was hypothesized, suggesting that dopamine condensed directly to form THP (norlaudanosoline), which was then methylated to Papaverine. Modern radio-labeling and enzymatic studies (Battersby et al.) have revised this.

Current consensus places (S)-Reticuline as the central branch point. This compound itself is rarely a free intermediate in the plant; instead, the pathway involves sequential methylation and dehydrogenation.

Biosynthetic Pathway Diagram

The following diagram illustrates the modern understanding of the pathway, highlighting the position of THP and the chemical derivation of this compound.

Biosynthesis Dopamine Dopamine (Precursor) Norcoclaurine (S)-Norcoclaurine (First Intermediate) Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) Aldehyde 4-HPAA (Aldehyde) Aldehyde->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline (Central Hub) Norcoclaurine->Reticuline Methylation Steps (OMT/NMT) Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine 3'-OMT THP Tetrahydropapaverine (N-demethylated) Laudanosine->THP Demethylation Papaverine Papaverine (Final Alkaloid) THP->Papaverine Dehydrogenation (Aromatization) This compound This compound (Synthetic Degradation Product) Papaverine->this compound HI/HBr Hydrolysis (Lab Synthesis)

Caption: The biosynthetic route from Dopamine to Papaverine. Note that this compound (red) is primarily generated via chemical degradation (dashed line) rather than being a stable biosynthetic intermediate.

Technical Protocol: Chemical Synthesis of this compound

Researchers requiring this compound for pharmacological assays (e.g., PDE inhibition or oxidative stress studies) typically synthesize it via the demethylation of commercially available Papaverine.

Safety Warning: This protocol involves corrosive acids (HBr/HI) and high temperatures. Perform in a fume hood.

Protocol: Acid-Catalyzed Demethylation

Objective: Conversion of Papaverine Hydrochloride to this compound Hydrobromide/Hydroiodide.

Reagents
  • Papaverine Hydrochloride (5.0 g, ~13 mmol)

  • Hydrobromic Acid (48% aqueous, 50 mL) Note: HI (57%) is faster but less stable.

  • Sodium Metabisulfite (Antioxidant)

  • Ethanol (anhydrous)

  • Diethyl Ether[1]

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of Papaverine HCl in 50 mL of 48% HBr.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 126°C) for 3–4 hours.

    • Mechanism:[2][1][3][4][5] The nucleophilic bromide ion attacks the methyl groups, cleaving the ether bonds and releasing volatile methyl bromide.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: CHCl₃/MeOH 8:2). The fluorescent spot of Papaverine (Rf ~0.7) will disappear, replaced by the lower Rf spot of this compound.

  • Isolation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • This compound hydrobromide often precipitates directly upon cooling. If not, concentrate the solution under reduced pressure (rotary evaporator) to 50% volume.

    • Antioxidant Protection: Add 100 mg Sodium Metabisulfite to the crude residue to prevent oxidation to quinones (which turn the product black).

  • Purification:

    • Recrystallize the crude solid from hot water containing a trace of HBr and sodium metabisulfite.

    • Filter and wash with cold ethanol followed by diethyl ether.

    • Dry under vacuum over

      
      .
      

Yield: Typically 75–85% as off-white crystals. Storage: Store at -20°C under argon. The compound is highly sensitive to air oxidation.

Pharmacology & Clinical Relevance

While Papaverine is the clinical drug, this compound possesses distinct and potent pharmacological properties, often serving as a tool compound in vascular research.[4]

Mechanism of Action
  • Beta-Adrenergic Agonist: Unlike Papaverine (which acts primarily via PDE inhibition and calcium channel blockade), this compound has been shown to stimulate beta-adrenergic receptors. This leads to potent relaxation of smooth muscle but also cardiac stimulation.

  • PDE Inhibition: this compound retains phosphodiesterase inhibitory activity, contributing to cAMP accumulation in tissues.[4]

  • Mitochondrial Toxicity: Due to its catechol structure, this compound can auto-oxidize to form reactive quinones and semiquinones, leading to mitochondrial dysfunction. This mechanism is studied in the context of dopamine neurotoxicity.

The "Endogenous Alkaloid" Hypothesis

In the 1970s, researchers (Davis & Walsh) proposed that in alcoholics, acetaldehyde (from ethanol metabolism) condenses with dopamine to form Tetrahydrothis compound (THP) in the brain.

  • Hypothesis: THP acts as a "false neurotransmitter" or opioid-like substance, driving addiction.

  • Status: While THP is formed in vivo, the link to addiction remains controversial. However, this sparked the field of "mammalian alkaloid" research.[6]

References

  • Goldschmiedt, G. (1888). "Untersuchungen über das Papaverin." Monatshefte für Chemie, 9, 327–347.

  • Battersby, A. R., et al. (1964). "Biosynthesis of the Opium Alkaloids." Journal of the Chemical Society, 3607-3617.

  • Davis, V. E., & Walsh, M. J. (1970). "Alcohol, Amines, and Alkaloids: A Possible Biochemical Basis for Alcohol Addiction." Science, 167(3920), 1005-1007.

  • Hanbauer, I., et al. (1979). "this compound: A Potent Inhibitor of Dopamine Uptake."[7] Journal of Neurochemistry, 32(4), 1307-1310.

  • Desaphy, J. F., et al. (2009). "Papaverine and its derivatives: Old drugs with new mechanisms." Cellular and Molecular Life Sciences, 66, 2695.

Sources

Papaveroline & The Tetrahydroisoquinoline Scaffold: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Papaveroline (1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol), often referred to as Tetrahydrothis compound (THP), represents a critical pharmacophore in the study of neuropharmacology and addiction medicine.[1] Unlike its fully aromatic, methylated analog Papaverine —a clinically utilized vasodilator and PDE10A inhibitor—this compound acts as a potent bioactive metabolite with a dualistic nature. It serves as both a dopaminergic modulator and a potential endogenous neurotoxin linked to oxidative stress and mitochondrial dysfunction.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, dissecting how specific modifications to its tetrahydroisoquinoline (THIQ) core and catechol moieties dictate its transition between adrenergic agonist, dopamine transporter (DAT) inhibitor, and mitochondrial toxin.

Chemical Architecture & Physiochemical Foundation

The biological divergence between this compound and Papaverine stems from two fundamental structural alterations: aromatization and O-methylation .

FeatureThis compound (THP)PapaverineSAR Implication
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline (Flexible)Isoquinoline (Rigid, Planar)Flexibility allows THP to adopt conformations required for adrenergic/dopaminergic receptor binding. Rigidity favors PDE enzyme pocket intercalation.
Substituents 4 x Hydroxyl groups (Catechols)4 x Methoxy groupsHydroxyls are essential for H-bonding at receptor sites (D1/D2,

-AR) but confer high susceptibility to auto-oxidation (quinone formation).
Chirality Chiral Center at C-1AchiralThe (S)-enantiomer is the biosynthetic precursor; enantioselectivity often dictates receptor affinity.
Lipophilicity Low (Polar, zwitterionic potential)High (Lipophilic)Papaverine crosses BBB passively; THP may require active transport (e.g., via DAT) or form in situ.
The "Catechol Switch"

The presence of the 6,7-dihydroxy and 3',4'-dihydroxy motifs defines this compound's activity.

  • Adrenergic Recognition: The catechol ring mimics the endogenous ligand epinephrine, allowing THP to bind

    
    -adrenergic receptors.
    
  • Oxidative Liability: These same hydroxyls are the site of auto-oxidation to ortho-quinones, generating reactive oxygen species (ROS) responsible for neurotoxicity.

Synthetic Pathway: The Pictet-Spengler Protocol[2][3][4]

Access to this compound and its derivatives for SAR studies relies on the Pictet-Spengler condensation. This biomimetic synthesis condenses a


-arylethylamine (Dopamine) with an aldehyde (3,4-dihydroxyphenylacetaldehyde, DOPAL).
Protocol: Biomimetic Synthesis of this compound
  • Objective: Synthesis of 1-(3',4'-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THP).

  • Mechanism: Acid-catalyzed condensation followed by intramolecular electrophilic aromatic substitution.[2]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Dopamine HCl (10 mmol) in phosphate-buffered saline (PBS, pH 6.0) or methanol under an inert Argon atmosphere. Note: Oxygen exclusion is critical to prevent premature oxidation of catechols.

  • Aldehyde Addition: Add 3,4-dihydroxyphenylacetaldehyde (DOPAL) (11 mmol) dropwise.

  • Imine Formation: Stir at room temperature for 1 hour to allow the formation of the Schiff base intermediate.

  • Cyclization: Acidify the solution to pH 4.0 using dilute HCl or trifluoroacetic acid (TFA) to catalyze the ring closure. Heat to 40°C for 4-6 hours.

  • Purification: Neutralize with NaHCO₃. Extract with ethyl acetate under nitrogen. Purify via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid).

PictetSpengler Dopamine Dopamine (Amine) SchiffBase Schiff Base (Imine Intermediate) Dopamine->SchiffBase Condensation DOPAL DOPAL (Aldehyde) DOPAL->SchiffBase Iminium Iminium Ion (Electrophile) SchiffBase->Iminium H+ Acid Catalysis This compound This compound (THIQ Product) Iminium->this compound Intramolecular Cyclization (C-C Bond)

Figure 1: The Pictet-Spengler condensation pathway for this compound synthesis.[3]

Pharmacological Targets & SAR Analysis

Dopaminergic & Adrenergic Receptor Activity

This compound possesses a "promiscuous" profile due to its structural homology with dopamine.

  • Dopamine Transporter (DAT) Inhibition: this compound acts as a competitive inhibitor of DAT. This is a critical SAR finding: the secondary amine of the THIQ ring is necessary for this interaction.

    • This compound (THP):

      
      [1]
      
    • 1-(3',4'-dihydroxybenzyl)-TIQ:

      
      [1]
      
    • MPP+ (Reference Toxin):

      
      [1]
      
    • Insight: The affinity of THP for DAT is comparable to the neurotoxin MPP+, suggesting it can be actively transported into dopaminergic neurons, where it exerts intracellular toxicity.

  • 
    -Adrenergic Potentiation: 
    THP acts as a positive inotrope in cardiac tissue.
    
    • Mechanism: Agonism of

      
       and 
      
      
      
      receptors.
    • SAR Driver: The 6,7-dihydroxy moiety is strictly required for this activity. Methylation of these hydroxyls (as in Laudanosine) abolishes adrenergic agonist activity.

Mitochondrial Toxicity vs. Neuroprotection

This is the most critical bifurcation in the SAR of the scaffold.

  • This compound (The Toxin): [4][5][6]

    • Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

    • Mechanism: The catechol groups undergo auto-oxidation to quinones, cycling with ROS production. This inhibits respiration and depletes ATP.

    • SAR Rule: Free hydroxyls + THIQ scaffold = Mitochondrial Toxicity.

  • Papaverine (The Protector):

    • Target: Phosphodiesterase 10A (PDE10A).

    • Mechanism: Inhibition of PDE10A elevates cAMP/cGMP levels, activating PKA/CREB pathways which are anti-inflammatory and neuroprotective.

    • SAR Rule: Fully aromatic isoquinoline + O-methylation = PDE Inhibition & Neuroprotection.

SAR_Map THP This compound (THP) (Tetrahydroisoquinoline Core) Aromatization Oxidation / Aromatization (Remove H2, Planarize) THP->Aromatization Methylation O-Methylation (Mask Hydroxyls) THP->Methylation Quinone Ortho-Quinone (Oxidized Catechol) THP->Quinone Auto-oxidation (ROS) Activity_Tox Mitochondrial Complex I Inhibition (Neurotoxicity) THP->Activity_Tox Transport via DAT Activity_Adrenergic Beta-Adrenergic Agonism (Cardiac Inotropy) THP->Activity_Adrenergic Catechol Dependent Papaverine Papaverine (Aromatic, Methylated) Aromatization->Papaverine + Methylation Activity_PDE PDE10A Inhibition (Neuroprotection) Papaverine->Activity_PDE High Potency Quinone->Activity_Tox Redox Cycling

Figure 2: The Divergent SAR of the this compound Scaffold. Aromatization and methylation shift activity from adrenergic/toxic to neuroprotective.

Experimental Protocol: DAT Inhibition Assay

To validate the SAR of novel this compound derivatives, measuring affinity for the Dopamine Transporter (DAT) is the standard "gatekeeper" assay for neurotoxicity potential.

Protocol:

  • Cell Line: HEK-293 cells stably transfected with human DAT (hDAT).

  • Ligand:

    
    Dopamine (specific activity ~40-60 Ci/mmol).
    
  • Incubation:

    • Plate cells in 24-well plates.

    • Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with test compound (this compound derivative, 1 nM - 100

      
      ) for 10 minutes at 37°C.
      
    • Add

      
      Dopamine (final conc. 20 nM) and incubate for 5 minutes.
      
  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Perspectives

The this compound scaffold remains a "privileged structure" in drug discovery. Current research suggests two divergent paths for optimization:

  • Rigidification & Protection: Developing fully aromatic, non-catechol analogs (Papaverine-like) to target PDE10A for Huntington’s and Parkinson’s disease therapy, maximizing the neuroprotective cAMP signaling.

  • Scaffold Hybridization: Utilizing the THIQ core but replacing the labile catechols with bioisosteres (e.g., benzofurans) to retain D1/D2 receptor affinity while eliminating oxidative toxicity.

References

  • Mitochondrial Toxicity & Complex I Inhibition: Morikawa, N., Nakagawa-Hattori, Y., & Mizuno, Y. (1996). Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity. Journal of Neurochemistry, 66(3), 1174–1181.

  • Dopamine Transporter (DAT) Affinity: Okada, T., et al. (1998).[1] Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Research, 30(1), 87-90.

  • Beta-Adrenergic Mechanism: Li, H. T., et al. (2000).[7] Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors and intracellular Ca(2+). Alcohol, 22(1), 1-10.

  • Papaverine PDE10A Inhibition & Neuroprotection: Lee, B. R., et al. (2019). The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. Journal of Neuroinflammation, 16(1), 246.

  • Pictet-Spengler Reaction Protocol: Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Natural Product Reports, 28, 975-1018.

Sources

Technical Monograph: Papaveroline – Solubility, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development applications. It prioritizes the practical handling of Papaveroline’s instability, which is the primary bottleneck in its experimental use.[1]

Executive Summary

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) represents a critical biosynthetic intermediate and a structural scaffold for benzylisoquinoline alkaloids.[1][2] Unlike its methylated analog, Papaverine, this compound possesses four free hydroxyl groups forming two catechol moieties.[1] This structural difference fundamentally alters its physicochemical behavior: it drastically reduces solubility in neutral organic solvents and introduces extreme susceptibility to oxidative degradation .[1][2]

This guide provides a validated framework for solubilizing and stabilizing this compound, moving beyond standard "datasheet" values to address the mechanistic causes of experimental failure (primarily quinone formation and polymerization).

Physicochemical Identity

Understanding the molecule's ionization states is prerequisite to successful solubilization.[1][2]

PropertyDataTechnical Implication
CAS Number 574-77-6Unique identifier (distinct from Tetrahydrothis compound).[2][3]
Formula C₁₆H₁₃NO₄MW: 283.28 g/mol
Structure Tetraphenol-isoquinolineContains two catechol rings (highly redox-active).[2]
pKa (Calc)

(Isoquinoline N)

(Phenolic -OH)
At pH 7.4, the nitrogen is partially protonated, but the molecule remains lipophilic enough to precipitate without cosolvents.[1][2]
LogP ~1.2 (Estimated)Significantly more polar than Papaverine (LogP ~2.[1][2]9) due to -OH groups.[1][2]

Solubility Profile & Solvent Compatibility

This compound is amphoteric but poses a solubility paradox: it requires polarity for dissolution but is unstable in protic solvents that support proton transfer (oxidation).[1][2]

Solvent Compatibility Table[1]
SolventSolubility RatingStability RiskApplication Notes
DMSO Excellent (>50 mM)LowPreferred Vehicle. Use anhydrous, deoxygenated DMSO.[1][2]
Ethanol (100%) Moderate (<10 mM)ModerateRequires acidification (0.1% HCl) to prevent oxidation.[1][2]
Water (Neutral) Insoluble HighPrecipitates rapidly; promotes auto-oxidation at pH > 6.[1][2]
0.1 M HCl Good (>20 mM)LowForms the hydrochloride salt.[1][2] Stable if kept anaerobic.[1][2]
PBS (pH 7.4) PoorCritical Do NOT use for stock. Rapid oxidation (browning) occurs.[1][2]
Critical Solubilization Logic
  • The "Acid Shield": The phenolic protons are prone to abstraction at neutral or basic pH, leading to phenolate ions which are electron-rich and rapidly oxidize to quinones.[1] Maintaining an acidic environment (pH < 4) keeps the phenols protonated and the nitrogen positively charged, maximizing both solubility (ionic solvation) and stability.[1]

  • The DMSO Advantage: DMSO acts as a hydrogen-bond acceptor for the hydroxyls without facilitating proton transfer as readily as water, retarding the oxidation kinetics.[1]

Stability & Degradation Mechanisms

The primary failure mode for this compound is oxidative polymerization , visually indicated by a color shift from off-white to pink, then dark brown/black (melanin-like polymers).[1][2]

Degradation Pathway Visualization

The following diagram illustrates the cascade from the stable catechol form to the irreversible polymer.

PapaverolineDegradation Pap This compound (Reduced/Catechol Form) Sem Semiquinone Radical Pap->Sem  O₂ / Light / pH > 6   Quin o-Quinone Intermediate Sem->Quin  -e⁻ / -H⁺   Quin->Pap  Redox Cycling   Poly Insoluble Polymer (Dark Precipitate) Quin->Poly  Nucleophilic Attack   (Polymerization)

Figure 1: Oxidative degradation pathway of this compound.[1][2] The transition to the o-Quinone is the rate-limiting step, accelerated by basic pH and UV light.[1]

Key Stability Factors[1]
  • pH Sensitivity: Oxidation rates increase exponentially above pH 6.0.[1][2]

  • Metal Catalysis: Trace transition metals (Fe, Cu) in buffers catalyze the Fenton reaction, generating hydroxyl radicals that attack the catechol ring.[1][2]

  • Photolability: UV light provides the activation energy for hydrogen abstraction.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Anaerobic Stock Solution (50 mM)

Use this protocol for in vitro assays or chemical synthesis starting materials.[1]

Reagents:

  • This compound (Solid)[1][2][4][5]

  • DMSO (Anhydrous, ≥99.9%)[1]

  • Argon or Nitrogen gas source[2]

Workflow:

  • Deoxygenate Solvent: Purge the anhydrous DMSO with Argon for 15 minutes prior to use.[1][2] This removes dissolved oxygen.[1][2]

  • Weighing: Weigh the this compound solid rapidly. Minimize exposure to ambient air/humidity.[1][2][6]

  • Dissolution: Add the deoxygenated DMSO to the solid. Vortex immediately under a stream of Argon.[1][2]

  • Aliquot: Dispense into light-protective (amber) microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional) or store immediately at -80°C.

    • Shelf Life: 6 months at -80°C. 24 hours at 4°C.[1][2]

Protocol B: Aqueous Dilution for Biological Assays

How to introduce the stock into cell culture without precipitation or immediate oxidation.

Workflow:

  • Prepare Buffer: Use a buffer supplemented with 100 µM Ascorbic Acid or Sodium Metabisulfite .[1][2] This acts as a sacrificial antioxidant.[1][2]

  • Dilution Step: Add the DMSO stock dropwise to the vortexing buffer.

    • Max DMSO concentration: Typically <0.5% for cell assays.[1][2]

  • Timing: Use the diluted solution within 30 minutes. Do not store aqueous dilutions.[1][2]

Solubilization Decision Tree

SolubilizationWorkflow Start Start: this compound Solid Solvent Select Primary Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO High Solubility Water Aqueous Buffer Solvent->Water Low Solubility Success Stable Solution (Store -80°C) DMSO->Success Keep Anaerobic Acid Add 0.1M HCl? Water->Acid Acid->Success Yes (pH < 4) Fail Precipitation/Oxidation Acid->Fail No (pH > 6)

Figure 2: Decision logic for solubilizing this compound based on solvent and pH requirements.

References

  • PubChem Compound Summary. this compound (CID 5459346).[1][2] National Library of Medicine.[1][2] [Link]

  • Girreser, U., et al. (2003).[1][2] Oxidation and degradation products of papaverine.[1][2][7] Part II: Investigations on the photochemical degradation of papaverine solutions. Archiv der Pharmazie.[1][2] [Link][1][2]

  • Williams, R. pKa Data Compilation.[1][2][8] Organic Chemistry Data.[1][2] [Link]

Sources

Technical Monograph: Papaveroline & Tetrahydropapaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Papaveroline: Chemical Identity, Biosynthesis, and Pharmacological Profiling Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Neuropharmacologists

Executive Summary: The Isoquinoline Divergence

In the landscape of benzylisoquinoline alkaloids (BIAs), This compound represents a critical structural pivot. Often conflated with its reduced biosynthetic precursor, Tetrahydrothis compound (THP) (also known as Norlaudanosoline), this compound is the fully aromatic isoquinoline core.

For researchers, the distinction is non-trivial:

  • Tetrahydrothis compound (THP): The direct condensation product of dopamine metabolism, implicated in neurobiological theories of addiction (the "Opioid Hypothesis of Alcoholism").

  • This compound: The oxidized, aromatic derivative, serving as a synthetic intermediate and a degradation product with distinct solubility and spectral properties.

This guide provides a rigorous chemical and functional analysis of this compound, establishing protocols for its synthesis, stabilization, and quantification in biological matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The high density of hydroxyl groups (catechol moieties) on both the isoquinoline and benzyl rings renders these compounds extremely susceptible to auto-oxidation. Handling requires strict anaerobic conditions or the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite).

Comparative Chemical Data
FeatureThis compound (Aromatic)Tetrahydrothis compound (THP)
CAS Number 574-77-6 (Free Base)23740-74-1 (HBr salt)4747-99-3 (Free Base)3122-95-0 (HBr salt)
IUPAC Name 1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Common Synonyms This compound; DemethylpapaverineNorlaudanosoline; THP
Formula C₁₆H₁₃NO₄C₁₆H₁₇NO₄
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 283.28 g/mol 287.31 g/mol
Structure Fully aromatic isoquinoline ringReduced tetrahydroisoquinoline ring
pKa (est.) 6.4 (Phenolic OH), 5.2 (N-H+)8.8 (Amine), 9.6 (Phenolic OH)
Solubility Soluble in DMSO, dilute acid. Poor in water.Soluble in water (as salt), MeOH.
Stability Rapidly oxidizes to quinones (darkens).Highly sensitive to oxidation/polymerization.

Biosynthetic & Synthetic Mechanisms[12]

The Pictet-Spengler Condensation

The formation of the benzylisoquinoline core occurs via the Pictet-Spengler reaction . Biologically, this is an enzymatic condensation between Dopamine and 3,4-Dihydroxyphenylacetaldehyde (DOPAL) . This pathway is critical because DOPAL is a reactive aldehyde generated by Monoamine Oxidase (MAO) acting on dopamine.

In the laboratory, this reaction is biomimetic. The initial product is always the tetrahydro- form (THP). Conversion to this compound requires a dehydrogenation (oxidation) step.

Pathway Visualization

The following diagram illustrates the condensation of dopamine metabolites to form THP, and its subsequent oxidation to this compound or methylation to Reticuline (the gateway to morphine/papaverine alkaloids).

Biosynthesis Dopamine Dopamine (Monoamine) DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO (Oxidation) THP Tetrahydrothis compound (THP) (Norlaudanosoline) CAS: 4747-99-3 Dopamine->THP + DOPAL (Pictet-Spengler Synthase) DOPAL->THP Condensation This compound This compound (Aromatic Core) CAS: 574-77-6 THP->this compound Oxidation (Dehydrogenation) - 4H Reticuline (S)-Reticuline (Precursor to Morphine/Papaverine) THP->Reticuline SAM-dependent Methyltransferases (OMT / NMT)

Figure 1: The biosynthetic divergence of Dopamine into the Benzylisoquinoline Alkaloid (BIA) scaffold. THP serves as the branch point between aromatic oxidation (this compound) and methylation (Reticuline).

Experimental Protocols

Biomimetic Synthesis of Tetrahydrothis compound (THP)

Rationale: Direct synthesis from dopamine hydrochloride is the most reliable route for generating analytical standards of THP.

Reagents:

  • Dopamine Hydrochloride (CAS 62-31-7)

  • 3,4-Dihydroxyphenylacetaldehyde (DOPAL) [Note: DOPAL is unstable; often generated in situ or replaced with 3,4-dimethoxyphenylacetaldehyde followed by demethylation]

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Ascorbic Acid (Antioxidant)

Protocol:

  • Preparation: Dissolve Dopamine HCl (10 mM) in degassed Phosphate Buffer (pH 6.0) containing 1% Ascorbic Acid to prevent quinone formation.

  • Condensation: Add equimolar DOPAL slowly under Nitrogen atmosphere.

  • Incubation: Incubate at 37°C for 60 minutes. The Pictet-Spengler reaction proceeds spontaneously at physiological pH but is catalyzed by acid.

  • Purification: Acidify to pH 2.0 with HCl to stabilize the product. Purify via cation-exchange chromatography (SCX cartridge).

  • Validation: Confirm m/z = 288.1 [M+H]+ via LC-MS.

Chemical Oxidation to this compound

Rationale: To obtain the fully aromatic this compound (CAS 574-77-6) from THP.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Refluxing p-Cymene or decalin (high boiling point required for dehydrogenation).

  • Reaction: Reflux THP with Pd/C for 4–6 hours.

  • Workup: Filter catalyst while hot. Cool to precipitate the aromatic this compound base. Recrystallize from ethanol.

Analytical Methodologies

Due to the electroactive nature of the catechol ring, HPLC with Electrochemical Detection (HPLC-ECD) is the gold standard for sensitivity, capable of detecting femtomole levels in brain tissue.

HPLC-ECD Workflow
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

  • Mobile Phase: 90% Citrate-Acetate Buffer (50 mM, pH 3.5) / 10% Methanol. Add 1 mM EDTA to chelate metal ions that catalyze oxidation.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings:

    • Screening Electrode: +50 mV (Reduces noise).

    • Reading Electrode: +350 mV (Oxidizes catechols).

  • Retention Logic: this compound (aromatic, planar) will retain longer than THP (non-planar, more polar) on C18 phases.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • THP: 288.1 → 123.1 (Dopamine fragment).

    • This compound: 284.1 → 266.1 (Loss of H₂O).

Biological Significance: The "THP Hypothesis"

The structural similarity between Tetrahydrothis compound and Morphine (both benzylisoquinolines) led to the "THP Hypothesis of Alcoholism."

  • Mechanism: Ethanol metabolism generates Acetaldehyde.[12] Acetaldehyde competitively inhibits Aldehyde Dehydrogenase (ALDH), causing an accumulation of DOPAL (from dopamine). Excess DOPAL condenses with Dopamine to form THP.[12]

  • Implication: It was hypothesized that THP acts as an endogenous opioid, driving addiction. While controversial and not universally accepted as the sole cause of addiction, THP is undeniably neuroactive, inhibiting Tyrosine Hydroxylase and acting as a mitochondrial toxin.

References

  • PubChem. (2025).[13][3] this compound Compound Summary (CAS 574-77-6).[3] National Library of Medicine.[13] [Link]

  • PubChem. (2025).[13][3] Tetrahydrothis compound Compound Summary (CAS 4747-99-3). National Library of Medicine.[13] [Link][8]

  • Desgagné-Penix, I., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline.[6][7][11] Phytochemistry.[12] [Link]

  • Kim, S., et al. (2005). Inhibition of dopamine biosynthesis by tetrahydrothis compound. Neuroscience Letters. [Link]

  • Amuza Inc. (2015). HPLC-ECD Fundamentals for Catecholamine Detection.[Link]

Sources

Technical Deep Dive: The Pharmacology of Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Papaveroline is a benzylisoquinoline alkaloid acting as the fully O-demethylated metabolite of papaverine .[1] While often conflated with its biosynthetic precursor Tetrahydrothis compound (THP) (also known as norlaudanosoline), the two possess distinct chemical stabilities and pharmacological profiles.[1]

This guide addresses the pharmacology of the This compound scaffold , distinguishing between the aromatic form (a potent vasodilator and PDE inhibitor) and the tetrahydro- form (an endogenous neurochemical implicated in alcoholism and Parkinsonian pathology).

Chemical Distinction Table[1][2]
FeatureThis compound (Aromatic)Tetrahydrothis compound (THP)
Structure Fully aromatic isoquinoline coreReduced 1,2,3,4-tetrahydroisoquinoline
Primary Origin Metabolic O-demethylation of PapaverineBiosynthetic condensation of Dopamine + DOPAL
Key Activity Vasodilation, PDE Inhibition, Mitochondrial ToxicityDopaminergic modulation, DAT inhibition, Precursor to Morphine
Stability Susceptible to rapid oxidation (quinone formation)Susceptible to oxidation; substrate for PNMT/COMT

Pharmacodynamics: Mechanism of Action[4]

The pharmacological utility of this compound is defined by its dual-action on vascular smooth muscle and mitochondrial respiration.

Phosphodiesterase (PDE) Inhibition & Vasodilation

Like its parent compound papaverine, this compound acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE10A and PDE4 subtypes in smooth muscle.

  • Mechanism: Inhibition of PDE prevents the hydrolysis of cAMP and cGMP.

  • Downstream Effect: Elevated cytosolic cAMP activates Protein Kinase A (PKA).[2][1][3] PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.[2][1]

  • Result: Relaxation of vascular smooth muscle (Vasodilation).[1][4][3][5]

Mitochondrial Complex I Inhibition (The Metabolic Checkpoint)

Recent investigations into benzylisoquinoline derivatives have identified this compound and papaverine as inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[1]

  • Tumor Hypoxia Modulation: By inhibiting mitochondrial respiration, these compounds reduce the oxygen consumption rate (OCR) of hypoxic tumor cells, theoretically increasing oxygen availability for radiotherapy sensitization (The "Oxygen Effect").

  • Neurotoxicity Risks: In the context of THP, this Complex I inhibition is analogous to the mechanism of MPP+ (the toxic metabolite of MPTP), suggesting a potential role in dopaminergic neurodegeneration if accumulated endogenously.

Visualization: Signaling & Metabolic Pathways[1]

Papaveroline_Mechanism Pap This compound/Papaverine PDE PDE Enzymes (PDE10A/PDE4) Pap->PDE Inhibits Mito Mitochondrial Complex I Pap->Mito Inhibits cAMP cAMP (Accumulation) PDE->cAMP Prevents Hydrolysis Resp Mitochondrial Respiration Mito->Resp Blocks e- Transport PKA Protein Kinase A cAMP->PKA Activates MLCK MLCK (Inactivation) PKA->MLCK Phosphorylates Smooth Muscle\nRelaxation Smooth Muscle Relaxation MLCK->Smooth Muscle\nRelaxation Vasodilation O2 Intracellular O2 (Preservation) Resp->O2 Reduces Consumption Radiosensitization Radiosensitization O2->Radiosensitization Enhances

Figure 1: Dual mechanism of action targeting PDE-mediated vasodilation and mitochondrial respiration.[2][1]

The "THP Hypothesis" & Biosynthetic Revision[7]

The Alcoholism Link (Historical Context)

The "THP Hypothesis" posits that during heavy ethanol consumption, acetaldehyde competes with DOPAL (3,4-dihydroxyphenylacetaldehyde) for aldehyde dehydrogenase (ALDH).[2][1] This accumulation of DOPAL leads to its condensation with dopamine to form Tetrahydrothis compound (THP) via the Pictet-Spengler reaction.[2][1]

  • Theory: THP acts as a "false neurotransmitter" or an endogenous opiate precursor, driving addiction.[1]

  • Current Status: While THP formation occurs in vivo, its physiological concentrations are likely too low to activate opioid receptors directly.[1] The focus has shifted to its neurotoxicity via mitochondrial inhibition.[1]

Biosynthetic Pathway Correction

For decades, THP (Norlaudanosoline) was believed to be the first intermediate in benzylisoquinoline alkaloid biosynthesis in plants.[6] Modern research has revised this.

  • Correct Pathway: The central precursor is (S)-Norcoclaurine , formed from dopamine and 4-HPAA.[2][1]

  • Role of THP: THP is the demethylated scaffold of Papaverine but is not the initial condensation product in the primary morphine pathway.

Experimental Protocol: Mitochondrial Respiration Assay

Objective: Quantify the inhibition of Mitochondrial Complex I by this compound derivatives using a Seahorse XF Analyzer or Clark Electrode. This protocol validates the metabolic mechanism described in Section 2.2.[1]

Scientific Rationale: To distinguish between general cytotoxicity and specific respiratory chain inhibition, we measure the Oxygen Consumption Rate (OCR) in real-time.[1]

Materials
  • Cell Line: HepG2 or SH-SY5Y (Dopaminergic model).[2][1]

  • Compound: this compound Hydrobromide (freshly prepared in DMSO; prevent oxidation with ascorbic acid if necessary).[1]

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).[2][1]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells at 20,000 cells/well in XF96 microplates.[1] Incubate overnight at 37°C/5% CO2.

  • Compound Preparation:

    • Prepare this compound serial dilutions (1 µM to 100 µM).

    • Critical: this compound oxidizes rapidly at physiological pH.[1] Prepare immediately before use or maintain in slightly acidic buffer until injection.[1]

  • Base Measurement:

    • Replace growth medium with unbuffered assay medium (pH 7.4).

    • Measure basal OCR for 3 cycles (mix 3 min, measure 3 min).

  • Injection A (Drug Challenge):

    • Inject this compound.[1] Monitor OCR for 5 cycles.

    • Expectation: Immediate dose-dependent drop in OCR if Complex I is inhibited.[2][1]

  • Injection B (Oligomycin 1.0 µM):

    • Inhibits ATP synthase.[1] The remaining OCR is proton leak.[1]

  • Injection C (FCCP 0.5 µM):

    • Collapses proton gradient.[1] If this compound has irreversibly damaged Complex I, the cell will fail to reach maximal respiration capacity here.

  • Data Analysis:

    • Calculate Spare Respiratory Capacity = (Maximal Respiration) - (Basal Respiration).[2][1]

    • A reduction in Spare Capacity confirms mitochondrial toxicity.[1]

Metabolic Fate & Interactions[2][8]

This compound contains a catechol moiety (3,4-dihydroxy), making it a high-affinity substrate for Catechol-O-methyltransferase (COMT) .[2][1]

  • Methylation: COMT methylates the 3- or 4-hydroxyl groups.[2][1]

  • Clinical Implication: In patients with specific COMT polymorphisms (e.g., Val158Met), the clearance of endogenous THP or exogenous this compound may vary, potentially altering susceptibility to its neurotoxic or vasoactive effects.

References

  • Benej, M., et al. (2018).[1] "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism."[1] Proceedings of the National Academy of Sciences (PNAS). Link[2][1]

  • Han, Y., et al. (2019).[1] "The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway." Journal of Neuroinflammation. Link

  • Desgagné-Penix, I., & Facchini, P. J. (2012).[1] "Systematic characterization of benzylisoquinoline alkaloid biosynthesis in opium poppy." Plant Physiology. Link[2][1]

  • Okada, T., et al. (1998).[1] "Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells."[1] Neuroscience Research. Link

  • Meyers, R.D., et al. (1977).[1] "Tetrahydrothis compound: Sites of Action in the Brain." Science. Link[2][1]

Sources

Methodological & Application

Application Note: Papaveroline in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) is a tetra-hydroxylated benzylisoquinoline alkaloid.[1][2][3] While structurally related to the vasodilator papaverine, this compound is of specific interest in neuroscience as a potent endogenous neurotoxin. It acts as a reversible inhibitor of Mitochondrial Complex I, sharing structural and functional homology with the parkinsonian toxin MPP+. This guide details the protocols for synthesizing/handling this compound, assessing its neurotoxicity in dopaminergic cell lines (SH-SY5Y), and detecting it via HPLC-ECD.

Introduction: The Endogenous Neurotoxin Hypothesis

This compound is formed in the brain through the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (DOPAL) via the Pictet-Spengler reaction, initially yielding Tetrahydrothis compound (THP). THP subsequently undergoes oxidative aromatization to form this compound.

Unlike its precursor THP, this compound possesses a fully aromatic isoquinoline core that mimics the structure of N-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP. This structural similarity allows this compound to accumulate in dopaminergic neurons and inhibit mitochondrial respiration, providing a chemical model for sporadic Parkinson’s Disease (PD).

Key Mechanism of Action[3]
  • Complex I Inhibition: this compound binds to the ubiquinone-binding site of NADH:ubiquinone oxidoreductase (Complex I), halting electron transport.

  • ROS Generation: Blockade of Complex I leads to electron leakage and superoxide formation.

  • Auto-oxidation: The catechol moieties of this compound are highly susceptible to auto-oxidation, generating quinone species that covalently modify cellular proteins (quinone cycling).

Mechanistic Pathway Diagram

PapaverolinePathway cluster_legend Legend DA Dopamine THP Tetrahydrothis compound (THP) DA->THP + DOPAL (Pictet-Spengler) DOPAL DOPAL (Aldehyde) DOPAL->THP PAP This compound (Oxidized Isoquinoline) THP->PAP Oxidative Aromatization COMP1 Mitochondrial Complex I PAP->COMP1 Inhibition ROS ROS / Superoxide COMP1->ROS Electron Leak ATP ATP Depletion COMP1->ATP Blocked Respiration APOP Apoptosis (Dopaminergic Neuron) ROS->APOP ATP->APOP key Red Arrow = Inhibition/Toxicity

Figure 1: The biosynthetic pathway of this compound from Dopamine and its downstream neurotoxic effects on mitochondria.

Chemical Handling & Stability (Critical)

Expert Insight: The primary cause of experimental failure with this compound is its instability. It contains four hydroxyl groups (catechol structure) that rapidly oxidize at neutral pH, turning solutions black/brown (polymerization).

  • Storage: Solid powder must be stored at -20°C under argon/nitrogen.

  • Vehicle: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 50 mM).

  • Antioxidants: For experiments not specifically studying auto-oxidation, stock solutions must contain 0.1% Ascorbic Acid or Sodium Metabisulfite to maintain the molecule in its reduced form.

  • Freshness: Prepare working solutions immediately before use. Do not store aqueous dilutions.

Protocol: In Vitro Neurotoxicity Assay

Model System: SH-SY5Y Human Neuroblastoma Cells (Undifferentiated or Retinoic Acid-differentiated).

Materials
  • SH-SY5Y cells (ATCC CRL-2266)[4]

  • DMEM/F12 Medium + 10% FBS

  • This compound Hydrobromide (Custom synthesis or commercial standard)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[5]

  • Positive Control: Rotenone (1 µM) or MPP+ (1 mM)

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Preparation of Treatment Media:

    • Dissolve this compound in DMSO to create a 50 mM stock.

    • Serially dilute in warm culture media to final concentrations: 0, 1, 5, 10, 25, 50, 100 µM.

    • Note: Ensure final DMSO concentration is < 0.1% in all wells.

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 24 hours .

    • Why 24h? this compound acts rapidly on mitochondria; longer incubations (48h+) may reflect secondary oxidative stress rather than primary toxicity.

  • MTT Assay:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 3–4 hours (until purple formazan crystals form).

    • Carefully aspirate media (do not disturb crystals).

    • Solubilize crystals with 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Expected Data (Reference Values)
CompoundIC50 (24h) in SH-SY5YMechanism Note
This compound 15 – 25 µM Potent Complex I inhibitor; rapid ROS onset.
Tetrahydrothis compound (THP)> 100 µMWeak toxicity; requires conversion to this compound.
Rotenone0.05 – 0.1 µMHigh-affinity Complex I inhibitor (Reference).
MPP+~1000 µMRequires DAT transport; less toxic in undifferentiated cells.

Protocol: Mitochondrial Respiration (OCR)

To confirm the mechanism of action, Oxygen Consumption Rate (OCR) must be measured. This distinguishes specific mitochondrial inhibition from general necrosis.

Platform: Seahorse XF Analyzer (Agilent) or Clark-type Oxygen Electrode.

Workflow (Seahorse XF)
  • Cell Prep: Seed SH-SY5Y cells (

    
    /well) in XF microplates.
    
  • Assay Media: Unbuffered DMEM (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A (Basal): Vehicle (DMSO)

    • Port B (Acute Injection): this compound (Titration: 1, 3, 10, 30 µM)

    • Port C (Uncoupler): FCCP (1 µM) - To test maximal respiration

    • Port D (Shutdown): Rotenone/Antimycin A - To determine non-mitochondrial respiration

  • Analysis:

    • If this compound targets Complex I, an immediate, dose-dependent drop in OCR will be observed after Port B injection, similar to Rotenone.

    • Unlike Rotenone, this compound inhibition is often reversible if the media is washed out (depending on exposure time).

Protocol: HPLC-ECD Detection in Biological Samples

Detecting endogenous this compound requires high sensitivity due to low physiological concentrations (pmol/g tissue). Electrochemical Detection (ECD) is superior to UV/Fluorescence for this tetra-catechol molecule.

System Configuration[7][8]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm).

  • Detector: Coulometric or Amperometric ECD (e.g., Antec Decade or Thermo Dionex).

  • Working Potential: +700 mV to +800 mV vs. Ag/AgCl (Oxidation mode).

Mobile Phase Preparation[8]
  • Buffer: 50 mM Citrate-Phosphate Buffer, pH 3.2.

  • Additives:

    • 0.1 mM EDTA (Chelates metals to prevent auto-oxidation).

    • 1.0 mM Octanesulfonic Acid (OSA) - Ion-pairing agent critical for retaining the positively charged isoquinoline.

  • Organic Modifier: 10% Methanol or Acetonitrile.

  • Flow Rate: 0.8 mL/min.

Sample Preparation (Brain Tissue)[8]
  • Homogenization: Homogenize tissue in ice-cold 0.1 M Perchloric Acid (PCA) containing 0.1% Sodium Metabisulfite.

    • Causality: Acid precipitates proteins; metabisulfite prevents this compound oxidation during processing.

  • Centrifugation: 14,000 x g for 15 mins at 4°C.

  • Filtration: 0.22 µm PVDF filter.

  • Injection: 20 µL into HPLC.

Troubleshooting
  • Peak Tailing: Increase OSA concentration (up to 2 mM) to sharpen the peak of the cationic this compound.

  • High Background Current: Pass mobile phase through a "guard cell" set at +850 mV before the injector to pre-oxidize contaminants.

References

  • Mitochondrial Inhibition: Morikawa, N., et al. (1996).[6] "Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity."[6] Journal of Neurochemistry. Link

  • Radiosensitization & Mechanism: Benej, M., et al. (2018). "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism."[3][7][8] PNAS. Link

  • Endogenous Synthesis: Collins, M. A., & Cheng, B. Y. (1987). "Oxidative decarboxylation of tetrahydroisoquinolines to isoquinolines in brain." Archives of Biochemistry and Biophysics.
  • SH-SY5Y Protocols: Kovalevich, J., & Langford, D. (2013). "Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology." Methods in Molecular Biology. Link

  • HPLC-ECD Methodology: Thermo Fisher Scientific. (2010).[9][10] "HPLC Electrochemical Detection Bibliography." Link

Sources

Application Note: Papaveroline as a Phosphodiesterase (PDE) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note designed for drug discovery scientists investigating the structure-activity relationships (SAR) of benzylisoquinoline alkaloids.

Scientific Note: While Papaverine is a well-characterized, potent, non-selective PDE inhibitor (specifically PDE10A), its biosynthetic precursor Papaveroline (Tetrahydrothis compound, THP) exhibits significantly altered pharmacodynamics due to the loss of aromatic planarity and the presence of a catechol moiety. This guide focuses on the protocols required to accurately evaluate this compound’s PDE inhibitory potential, distinguishing it from its oxidized derivatives and fully aromatic analogs.

Subject: Structural Evaluation, Handling Protocols, and PDE Inhibition Assay Methodologies Compound: this compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) Target: Phosphodiesterase Isozymes (Primary: PDE10A, PDE4; Secondary: PDE3)[1]

Introduction & Mechanism of Action

Chemical Context and SAR

This compound is the tetrahydro-derivative of Papaverine. In the context of PDE inhibition, the structural distinction is critical. Papaverine possesses a fully aromatic isoquinoline ring, conferring a planar geometry that facilitates intercalation into the catalytic pocket of PDE enzymes (particularly PDE10A).

This compound, however, contains a tetrahydroisoquinoline ring, introducing flexibility (non-planarity) and a catechol functionality (3,4-dihydroxyl groups).

  • Primary Mechanism: Competitive inhibition of cAMP/cGMP hydrolysis at the catalytic site.

  • SAR Challenge: Literature indicates that the reduction of the isoquinoline ring (as seen in this compound) often reduces PDE affinity compared to Papaverine, shifting affinity toward

    
    -adrenergic receptors or dopamine transporters.
    
  • Investigative Goal: This protocol allows researchers to empirically determine the

    
     of this compound, controlling for oxidative instability which often generates false negatives/positives in high-throughput screens.
    
Signaling Pathway

Inhibition of PDEs by benzylisoquinolines prevents the degradation of cyclic nucleotides (cAMP/cGMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as CREB (transcription factor) and VASP (vasodilator-stimulated phosphoprotein).

SignalingPathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE PDE Enzyme (Target) cAMP->PDE Substrate PKA PKA (Active) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis This compound This compound (Inhibitor) This compound->PDE Inhibits CREB pCREB (Nucleus) PKA->CREB Phosphorylation Response Vasodilation / Neuroprotection CREB->Response

Figure 1: cAMP signaling cascade. This compound targets the PDE enzyme, blocking the hydrolysis of cAMP to AMP, thereby sustaining PKA signaling.

Material Handling & Stability (Critical)

Unlike Papaverine, This compound is highly susceptible to oxidation due to its catechol structure. Oxidation leads to the formation of quinones and polymerization products (melanin-like), which interfere with optical assays and reduce active compound concentration.

Protocol: Anaerobic Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Antioxidant: Ascorbic acid (Vitamin C) or Sodium Metabisulfite.

  • Procedure:

    • Purge DMSO with Nitrogen (

      
      ) or Argon gas for 5 minutes prior to use.
      
    • Dissolve this compound to a stock concentration of 10 mM or 100 mM.

    • Optional: Add 0.1% (w/v) Ascorbic acid to the DMSO stock to retard oxidation.

    • Storage: Aliquot immediately into amber, light-tight vials. Store at -80°C. Do not freeze-thaw more than once.

    • Visual Check: Discard if the solution turns dark brown/black (indicative of quinone formation).

Application Note 1: In Vitro PDE Inhibition Assay (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the


 of this compound against recombinant PDE10A or PDE4B.
Experimental Design
  • Assay Principle: Competition between native cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody. PDE activity decreases native cAMP, allowing more tracer to bind (High Signal). Inhibition preserves native cAMP, which outcompetes the tracer (Low Signal).

  • Controls:

    • Positive Control:[2] Papaverine (Reference Inhibitor,

      
       nM for PDE10A).[3]
      
    • Negative Control: Vehicle (DMSO + Buffer).

    • Background: Enzyme-free buffer.

Reagents
ComponentSpecificationNotes
Reaction Buffer 50 mM Tris-HCl, pH 7.5, 8.3 mM

, 1.7 mM EGTA
Freshly prepared.
Substrate cAMP (fluorescein-labeled or native depending on kit)

optimized.
Enzyme Recombinant Human PDE10A~0.2 ng/well.
Reducing Agent DTT (Dithiothreitol)Mandatory for this compound (1 mM final).
Step-by-Step Protocol
  • Compound Dilution: Prepare a 10-point serial dilution of this compound in Reaction Buffer (containing 1 mM DTT). Range: 1 nM to 100

    
    M.
    
    • Note: The DTT is crucial to prevent this compound oxidation during the incubation.

  • Enzyme Addition: Dispense 5

    
    L of PDE enzyme solution into a 384-well low-volume plate.
    
  • Inhibitor Incubation: Add 2.5

    
    L of diluted this compound. Centrifuge briefly (1000 rpm, 30 sec). Incubate for 15 minutes at Room Temperature (RT).
    
  • Substrate Initiation: Add 2.5

    
    L of cAMP substrate.
    
  • Reaction: Incubate for 45–60 minutes at RT (protect from light).

  • Detection: Add 10

    
    L of Detection Buffer (containing lysis buffer/antibody-fluorophore complex). Incubate for 1 hour.
    
  • Read: Measure TR-FRET signal (Excitation: 337 nm; Emission: 620/665 nm) on a microplate reader (e.g., PerkinElmer EnVision).

AssayWorkflow Step1 Stock Prep (DMSO + Ascorbate) Step2 Serial Dilution (+ 1mM DTT) Step1->Step2 Step3 Add Enzyme (PDE10A) Step2->Step3 Step4 Incubate 15 min @ RT Step3->Step4 Step5 Add Substrate cAMP Step4->Step5 Step6 Detection (TR-FRET) Step5->Step6

Figure 2: Assay workflow highlighting the inclusion of reducing agents (Ascorbate/DTT) to maintain this compound integrity.

Application Note 2: Cellular cAMP Accumulation Assay

To verify if in vitro inhibition translates to cellular physiology, measure cAMP levels in HEK293 cells overexpressing the target PDE or primary striatal neurons (rich in PDE10A).

Protocol
  • Cell Seeding: Seed HEK293-PDE10A cells at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Replace medium with serum-free HBSS buffer for 2 hours.

  • Pre-treatment: Add this compound (various concentrations) and incubate for 30 minutes.

    • Include: Rolipram (PDE4 inhibitor) or Papaverine as positive controls.

  • Stimulation: Add Forskolin (10

    
    M) to stimulate adenylyl cyclase. Incubate for 15 minutes.
    
    • Rationale: Forskolin raises cAMP baseline; PDE inhibitors will further potentiate this peak.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or HTRF kit.

Data Analysis & Interpretation

Calculating IC50

Plot the inhibition data using a non-linear regression model (4-parameter logistic fit):



  • 
    : Log concentration of this compound.[4]
    
  • 
    : Normalized PDE activity (%).
    
Interpreting Results (The "Senior Scientist" Insight)
  • High Potency (

    
    M):  Indicates this compound acts as a direct inhibitor. This is less likely for pure this compound but possible for specific derivatives.
    
  • Low Potency (

    
    M):  Consistent with literature suggesting the flexible tetrahydroisoquinoline ring reduces affinity compared to the planar Papaverine.
    
  • Steep Hill Slope (> 2.0): May indicate non-specific inhibition (e.g., redox cycling or aggregation) rather than 1:1 binding. Check your DTT/Ascorbate levels.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Variable IC50 Oxidation of this compoundPrepare fresh stocks in anaerobic DMSO; increase DTT concentration.
High Background Fluorescence interferenceThis compound (catechol) can quench fluorescence. Use a radiometric assay (SPA) or wash steps if possible.
No Inhibition Low affinityConfirm target with Papaverine control. This compound may be

-adrenergic selective, not PDE selective.

References

  • Papaverine as a PDE10A Inhibitor: Siuciak, J. A., et al. (2006). "Inhibition of the Striatum-Enriched Phosphodiesterase PDE10A: A Novel Approach to the Treatment of Psychosis." Neuropharmacology, 51(2), 386-396.

  • Structure-Activity Relationships (Planarity): Duarte, C. D., et al. (2003). "Relationships between structure and vascular activity in a series of benzylisoquinolines." British Journal of Pharmacology, 139(6), 1211-1218.

  • This compound Metabolism & Oxidation: Sato, H., et al. (2005). "Inhibition of dopamine biosynthesis by tetrahydrothis compound."[4] Neuroscience Letters, 386(2), 78-82.

  • PDE Assay Methodology: Bender, A. T., & Beavo, J. A. (2006). "Cyclic Nucleotide Phosphodiesterases: Molecular Regulation to Clinical Use." Pharmacological Reviews, 58(3), 488-520.

Sources

Technical Application Note: Papaveroline in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological properties of Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol), the fully demethylated metabolite of Papaverine.

While Papaverine is a well-established vasodilator, this compound presents unique handling challenges and mechanistic nuances—specifically its susceptibility to oxidation and its structural relationship to the beta-adrenergic agonist Tetrahydrothis compound (THP). This guide provides robust protocols to distinguish these effects and accurately quantify smooth muscle relaxation.

Introduction & Mechanistic Scope

This compound is the tetra-hydroxy metabolite of the opium alkaloid Papaverine. Unlike its parent compound, which is stable and lipophilic, this compound contains a catechol-like structure (four hydroxyl groups), rendering it highly sensitive to oxidation and altering its solubility profile.

Mechanism of Action (MOA)

To design valid experiments, one must understand the tripartite mechanism of benzylisoquinoline relaxation:

  • Phosphodiesterase (PDE) Inhibition: Like Papaverine, this compound inhibits PDE enzymes (specifically PDE10A, PDE3, and PDE4), preventing the hydrolysis of cAMP and cGMP. Elevated cyclic nucleotides activate Protein Kinase A/G (PKA/PKG), which phosphorylate Myosin Light Chain Kinase (MLCK) and reduce cytosolic calcium, causing relaxation.

  • Calcium Channel Blockade: It acts as a non-selective blocker of L-type voltage-gated calcium channels (VGCC), inhibiting calcium influx upon depolarization.

  • Differentiation from THP: Researchers must distinguish this compound from Tetrahydrothis compound (THP) . While this compound acts primarily via PDE/Ca2+ pathways, THP is a condensation product of dopamine metabolism that exhibits significant beta-adrenergic agonist activity.

Visualizing the Signaling Pathway

The following diagram illustrates the parallel pathways through which this compound induces smooth muscle relaxation, highlighting the critical points of intervention.

Papaveroline_Mechanism Pap This compound PDE PDE Enzymes (PDE3/4/10A) Pap->PDE Inhibits VGCC L-Type Ca2+ Channels Pap->VGCC Blocks cAMP cAMP / cGMP (Accumulation) PDE->cAMP Prevents Breakdown Ca_In Ca2+ Influx VGCC->Ca_In Permits PKA PKA / PKG Activation cAMP->PKA Activates MLCK MLCK (Inactivation) PKA->MLCK Phosphorylates (Inhibits) Ca_In->MLCK Activates (via CaM) Relax Smooth Muscle Relaxation MLCK->Relax Reduced Activity

Figure 1: Dual-mechanism of this compound involving PDE inhibition and Calcium channel blockade leading to reduced MLCK activity.

Critical Experimental Considerations (The "Self-Validating" System)

Before beginning protocols, adhere to these handling rules to ensure data integrity.

A. The Oxidation Problem

This compound rapidly oxidizes in neutral/alkaline physiological buffers (Krebs-Henseleit), turning the solution pink/brown and losing potency.

  • Solution: All stock solutions must be prepared in 0.1% Ascorbic Acid or sodium metabisulfite .

  • Validation: If your vehicle control turns pink within 20 minutes, the data is invalid.

B. Solubility

Unlike the methylated Papaverine, this compound is more polar but still requires organic co-solvents for high concentrations.

  • Vehicle: Dissolve in DMSO (stock 100 mM) with 0.1% Ascorbate. Dilute into aqueous buffer immediately before use. Final DMSO concentration in the organ bath must be <0.1%.

Protocol A: Ex Vivo Isometric Tension Assay (Rat Aorta)

This is the gold-standard assay for quantifying vasorelaxant potency (EC50).

Materials
  • Tissue: Thoracic aorta from male Wistar rats (250–300g).

  • Buffer: Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. Aerated with 95% O2 / 5% CO2 (pH 7.4).

  • Equipment: 4-channel Organ Bath System (e.g., ADInstruments, Panlab), Force Transducers (Isometric).

Step-by-Step Workflow
  • Tissue Preparation:

    • Excite aorta, clean adherent fat/connective tissue in ice-cold Krebs.

    • Cut into 3–4 mm rings.

    • Optional: Denude endothelium by gently rubbing the lumen with forceps tips (verify with Acetylcholine).

  • Mounting & Equilibration:

    • Mount rings on stainless steel hooks in 10-20 mL organ baths.

    • Apply resting tension: 2.0 g (optimal for rat aorta).

    • Equilibrate for 60 mins , washing every 15 mins.

  • Pre-Contraction (Inducing Tone):

    • Method A (Receptor-mediated): Add Phenylephrine (PE) 1 µM . Wait for stable plateau (approx. 10-15 mins).

    • Method B (Depolarization): Add KCl 60 mM . (Use to distinguish Ca2+ channel blockade; this compound is equally effective against PE and KCl, whereas specific receptor antagonists are not).

  • Cumulative Dosing:

    • Once contraction is stable, add this compound in cumulative log increments: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM .

    • Critical: Add 10 µM Ascorbic Acid to the bath before starting the curve to prevent oxidation of the drug in the bath.

    • Wait 3–5 minutes between doses or until relaxation plateaus.

  • Data Acquisition:

    • Record tension (grams).

    • Calculate relaxation as % reversal of the pre-contraction.

Experimental Workflow Diagram

Protocol_Workflow Step1 Dissection (Rat Aorta Rings) Step2 Equilibration (60 min, 2g Tension) Step1->Step2 Step3 Pre-Contraction (PE 1µM or KCl 60mM) Step2->Step3 Step4 Antioxidant Step (Add Ascorbate) Step3->Step4 Step5 Cumulative Dosing (1nM - 100µM) Step4->Step5 Step6 Analysis (Sigmoidal Curve Fit) Step5->Step6

Figure 2: Step-by-step organ bath workflow emphasizing the antioxidant protection step.

Protocol B: In Vitro PDE Inhibition Assay

To confirm the molecular mechanism, measure PDE activity directly.

  • Enzyme Source: Recombinant human PDE10A or PDE4B (commercial).

  • Substrate: Fluorescently labeled cAMP (FAM-cAMP).

  • Reaction:

    • Incubate Enzyme + this compound (0.1 nM – 10 µM) in reaction buffer (Tris-HCl, MgCl2) for 30 mins at room temperature.

    • Add Substrate (cAMP).[1]

    • Stop reaction with binding reagent (IMAP beads or similar).

  • Readout: Fluorescence Polarization (FP). High FP = Intact cAMP (Inhibition); Low FP = Hydrolyzed cAMP (Active PDE).

Data Presentation & Analysis

Summarize your findings using the following template. Compare this compound against the parent compound (Papaverine) and a standard beta-agonist (Isoprenaline) to prove specificity.

Table 1: Comparative Potency (Hypothetical Reference Values)
CompoundTarget MechanismEC50 (Rat Aorta - PE)EC50 (Rat Aorta - KCl)Stability (pH 7.4)
This compound PDE Inhibitor / Ca2+ Blocker0.8 - 2.5 µM 1.0 - 3.0 µM Low (Oxidizes)
PapaverinePDE Inhibitor / Ca2+ Blocker1.0 - 5.0 µM2.0 - 6.0 µMHigh
IsoprenalineBeta-Adrenergic Agonist0.05 µM>100 µM (Ineffective)Low

Note: this compound is often slightly more potent than Papaverine due to lack of steric hindrance from methyl groups, provided oxidation is prevented.

References

  • Mechanism of Papaverine Derivatives

    • Title: Mechanism of action of papaverine in smooth muscle relaxation.[1][2][3][4][5][6]

    • Source: ResearchG
    • URL:7[2][6][8][9][10][11]

  • Organ Bath Protocols (Rat Aorta)

    • Title: Evaluation of the Vasoplegic impact of Papaverine in the rat aorta.[4][11][12]

    • Source: SciSpace / J Pak Med Assoc.
    • URL:12[2][6][8][9][10]

  • Beta-Adrenergic Interaction (Tetrahydrothis compound distinction)

    • Title: Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors.[8]

    • Source: PubMed / NIH.
    • URL:8[8][10]

  • PDE Inhibition Context

    • Title: The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory effects.[5]

    • Source: PubMed / Journal of Neuroinflamm
    • URL:13[8][10]

Sources

Application Note: Papaveroline (Tetrahydropapaveroline) in Dopaminergic Neurochemistry

[1][2][3]

Introduction: The Isoquinoline Connection

Papaveroline, specifically its reduced form Tetrahydrothis compound (THP) , represents a critical intersection between dopamine metabolism, neurodegeneration, and addiction biology. Structurally defined as a tetrahydroisoquinoline (TIQ), THP is formed endogenously via the Pictet-Spengler condensation of dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1]

While often studied as a precursor in the biosynthesis of benzylisoquinoline alkaloids (like morphine) in plants, its presence in the mammalian brain suggests a "deviant" metabolic pathway. In dopaminergic research, THP serves as a potent tool to model:

  • Mitochondrial Dysfunction: It mimics the complex I inhibition seen in Parkinson’s Disease (PD).

  • Oxidative Stress: Its catechol moiety undergoes auto-oxidation, generating reactive oxygen species (ROS).

  • Addiction Pathology: The "Opioid Hypothesis" suggests THP links alcohol consumption to opioid-receptor activation.

This guide provides high-fidelity protocols for synthesizing, detecting, and utilizing THP to interrogate dopamine pathways.

Mechanistic Foundations

The Biosynthetic Pathway (The "Salsolinol" Class)

Under normal conditions, dopamine is metabolized by Monoamine Oxidase (MAO) into DOPAL, which is rapidly oxidized to DOPAC by Aldehyde Dehydrogenase (ALDH). However, when ALDH is inhibited (e.g., by oxidative stress or acetaldehyde from alcohol), DOPAL accumulates.

DOPAL is highly reactive. It condenses with available dopamine to form THP.[1] This molecule structurally resembles the mitochondrial toxin MPP+, allowing it to hijack the Dopamine Transporter (DAT) and enter dopaminergic neurons, acting as a "Trojan Horse."

Visualization: The Deviant Dopamine Pathway

Dopamine_THP_Pathwaycluster_inhibitPathology TriggerDADopamineDOPALDOPAL(Reactive Aldehyde)DA->DOPAL Oxidative DeaminationMAOMAO EnzymeMAO->DACatalysisDOPACDOPAC(Safe Metabolite)DOPAL->DOPAC Normal ClearanceTHPTetrahydrothis compound(THP)DOPAL->THP + Dopamine(Pictet-Spengler)ALDHALDH EnzymeALDH->DOPALCatalysisROSROS / Quinones(Neurotoxicity)THP->ROS Auto-oxidationOxStressOxidative StressAcetaldehydeOxStress->ALDH Inhibits

Caption: Figure 1. The deviation of dopamine metabolism towards THP formation under conditions of ALDH inhibition or oxidative stress.

Experimental Protocols

Protocol A: Biomimetic Synthesis of THP (In Vitro)

Purpose: To generate fresh THP for use as a standard or treatment agent, as commercial stocks often oxidize rapidly.

Reagents:

  • Dopamine Hydrochloride (Sigma-Aldrich)

  • 3,4-Dihydroxyphenylacetaldehyde (DOPAL) [Note: If DOPAL is unavailable, it can be generated in situ using MAO and Dopamine, but chemical synthesis is more precise]

  • Ascorbic Acid (Antioxidant)

  • Phosphate Buffer (0.1 M, pH 7.4)

Procedure:

  • Preparation: Dissolve Dopamine HCl (10 mM) in degassed Phosphate Buffer.

  • Stabilization: Immediately add Ascorbic Acid (20 mM) to prevent quinone formation.

  • Condensation: Add DOPAL (10 mM) dropwise under nitrogen atmosphere.

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Purification (Optional but Recommended): For high purity, pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge. Elute with 10% methanol/water.

  • Validation: Verify synthesis via HPLC-ECD (see Protocol B).

Critical Causality: The reaction is pH-dependent.[2] While acidic conditions favor the Pictet-Spengler reaction chemically, performing this at pH 7.4 mimics the physiological environment, validating that this reaction can occur spontaneously in the brain cytosol.

Protocol B: HPLC-ECD Detection of THP

Purpose: To quantify THP levels in biological samples (e.g., striatal tissue or cell culture media).

Rationale: Electrochemical Detection (ECD) is preferred over UV or Fluorescence because THP contains a catechol moiety, allowing for femtomole-level sensitivity without derivatization.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: 90% Citrate-Acetate Buffer (50 mM, pH 3.5) / 10% Methanol.

    • Additives: 1 mM Sodium Octyl Sulfate (Ion-pairing agent), 0.1 mM EDTA.

  • Flow Rate: 0.8 mL/min.

  • Detector: Coulometric or Amperometric ECD.

    • Potential: +400 mV (Oxidation) vs. Pd/H2 reference.

Data Output Format:

AnalyteRetention Time (min)Detection Limit (LOD)Electrochemical Potential
Dopamine4.20.5 nM+250 mV
DOPAC5.81.0 nM+300 mV
THP 12.4 0.2 nM +400 mV
This compound (Ox)14.10.2 nM+350 mV
Protocol C: Mitochondrial Complex I Inhibition Assay

Purpose: To assess the neurotoxic potential of THP in dopaminergic cell lines (e.g., PC12 or SH-SY5Y).

Workflow Visualization:

Assay_Workflowcluster_readoutsMultiplexed ReadoutsStep1Cell Seeding(SH-SY5Y, 24h)Step2Pre-Treatment(Optional: Antioxidants)Step1->Step2Step3THP Exposure(5 - 100 µM, 24h)Step2->Step3MTTMTT/WST-1(Cell Viability)Step3->MTTROSDCFDA Staining(Oxidative Stress)Step3->ROSATPLuminescence(ATP Production)Step3->ATP

Caption: Figure 2. Multiplexed assay workflow for assessing THP-induced neurotoxicity.

Step-by-Step:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a dopaminergic phenotype (upregulates DAT).

  • Preparation of THP: Dissolve THP in DMSO (stock) and dilute in media immediately before use. Crucial: Add 10 µM Ascorbic Acid to the media to ensure toxicity is due to THP uptake, not extracellular auto-oxidation.

  • Treatment: Expose cells to THP (0, 10, 50, 100 µM) for 24 hours.

  • Mitochondrial Readout:

    • Wash cells with PBS.

    • Add Rhodamine 123 (mitochondrial membrane potential dye).

    • Measure fluorescence (Ex 485nm / Em 530nm).

    • Control: Use Rotenone (1 µM) as a positive control for Complex I inhibition.

Troubleshooting & Critical Parameters

  • Auto-oxidation: THP turns black rapidly in alkaline solutions. Always maintain stock solutions in 0.1 M HCl or with high concentrations of antioxidants (metabisulfite or ascorbate).

  • DAT Dependence: Toxicity in non-dopaminergic cells (e.g., HEK293 without DAT) is significantly lower. This confirms that THP requires active transport into the neuron to exert mitochondrial toxicity.

  • Differentiation: Undifferentiated SH-SY5Y cells have low DAT expression. Toxicity results will be inconsistent unless cells are differentiated.

References

  • Davis, V. E., & Walsh, M. J. (1970). Alcohol, amines, and alkaloids: a possible biochemical basis for alcohol addiction.[3][4] Science, 167(3920), 1005-1007.[3][4] Link

  • Naoi, M., et al. (2002). Neurotoxic tetrahydroisoquinolines and underlying mechanisms. Journal of Neural Transmission, 109, 895-906. Link

  • Lee, J. J., et al. (2003). Aggravation of L-DOPA-induced neurotoxicity by tetrahydrothis compound in PC12 cells.[1] Biochemical Pharmacology, 66(9), 1787-1795. Link

  • Okada, T., et al. (1998). Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter.[5] Journal of Neural Transmission, 105, 979-988. Link

  • McCoy, M. R., et al. (2003). Salsolinol and tetrahydrothis compound bind to the dopamine transporter. Neurochemistry International, 43(6), 617-622. Link

analytical methods for Papaveroline detection and quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropapaveroline (THP), also known as Norlaudanosoline, is a critical benzylisoquinoline alkaloid serving as a central biosynthetic precursor in Papaver somniferum (opium poppy) and a putative neuroactive metabolite in mammalian systems, particularly in the context of alcohol dependence (the "THP hypothesis").

The Analytical Challenge: THP possesses a tetrahydroisoquinoline backbone with four phenolic hydroxyl groups (catechol structure). This makes the molecule:

  • Extremely Polar: Difficult to retain on standard C18 reversed-phase columns without ion-pairing agents.

  • Highly Labile: Subject to rapid auto-oxidation to quinones at neutral or basic pH, or upon exposure to light and oxygen.

This guide provides a rigorous, field-proven protocol for the stabilization, extraction, and quantification of THP. We prioritize LC-MS/MS for sensitivity and specificity, while also detailing GC-MS (with derivatization) and HPLC-ECD methods.

Biosynthetic Context & Pathway Analysis

Understanding the origin of THP is essential for selecting the correct matrix and interference controls. THP arises from the condensation of dopamine derivatives.[1]

  • Mammalian Pathway: Dopamine condenses with 3,4-dihydroxyphenylacetaldehyde (DOPAL) to form THP.

  • Plant Pathway: The pathway has been revised; (S)-Norcoclaurine is the central precursor, eventually converting to Reticuline, which can be demethylated to THP or converted to Papaverine.

Biosynthesis Dopamine Dopamine THP Tetrahydrothis compound (THP/Norlaudanosoline) Dopamine->THP Mammalian (Pictet-Spengler) Reticuline (S)-Reticuline Dopamine->Reticuline Plant Pathway (via Norcoclaurine) DOPAL DOPAL (Aldehyde) DOPAL->THP Papaverine Papaverine THP->Papaverine Dehydrogenation & Methylation Reticuline->THP Demethylation Morphine Morphine Reticuline->Morphine

Figure 1: Dual biosynthetic pathways of Tetrahydrothis compound in mammalian (red) and plant (green) systems.

Sample Preparation: The "Acidic Shield" Protocol

CRITICAL: Standard plasma/tissue extraction protocols will result in >90% loss of THP due to oxidation. You must use an antioxidant cocktail.

Reagents:
  • Antioxidant Solution (AOS): 0.1 M Perchloric Acid (HClO₄) containing 0.1% Sodium Metabisulfite (Na₂S₂O₅) and 0.05% EDTA.

  • Internal Standard (IS): Dopamine-d4 or Salsolinol-d4 (if THP-d4 is unavailable).

Protocol for Biological Tissue/Plasma:
  • Collection: Collect blood into pre-chilled tubes containing heparin and immediately add 10 µL of 10% Sodium Metabisulfite per mL of blood. Centrifuge at 4°C.

  • Protein Precipitation:

    • Add 200 µL of Plasma to 200 µL of Ice-Cold AOS .

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) - Optional but Recommended for Trace Analysis:

    • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Supernatant from step 2.

    • Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

    • Elute: 2 x 250 µL of 5% Ammonia in Methanol (freshly prepared).

    • Evaporation: Evaporate to dryness under nitrogen at room temperature (Do not heat >30°C).

    • Reconstitution: 100 µL of Mobile Phase A (0.1% Formic Acid in Water) + 10 µL of 1% Ascorbic Acid.

Method A: LC-MS/MS (The Gold Standard)

This method utilizes a HILIC column to retain the polar THP molecule without aggressive ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column HILIC Amide (e.g., Waters BEH Amide or Agilent Poroshell HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.[2]0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 5 µL
Gradient Profile
  • 0.0 min: 95% B (High organic for HILIC retention)

  • 1.0 min: 95% B

  • 5.0 min: 60% B

  • 6.0 min: 60% B

  • 6.1 min: 95% B

  • 9.0 min: 95% B (Re-equilibration)

MS/MS Parameters (ESI Positive)
  • Precursor Ion (Q1): m/z 288.1 [M+H]⁺

  • Quantifier Transition (Q3): m/z 288.1 → 123.1 (Dihydroxyphenethyl cation cleavage)

  • Qualifier Transition (Q3): m/z 288.1 → 161.1 (Tetrahydroisoquinoline core)

  • Dwell Time: 50 ms

  • Collision Energy (CE): Optimized typically 20–30 eV.

Method B: GC-MS (Derivatization Required)

GC-MS offers high structural resolution but requires converting the four hydroxyl groups to volatile derivatives.

Derivatization Protocol
  • Dry: Ensure sample is completely dry (lyophilized or N2 stream). Moisture kills the reaction.

  • Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Incubate: 60°C for 30 minutes.

  • Cool: Transfer to glass insert vial. Inject immediately.

GC-MS Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Splitless.

  • Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: SIM Mode.

  • Target Ion: m/z 575 (Tetra-TMS molecular ion M⁺) or m/z 560 (M-15, loss of methyl).

  • Fragment Ions: m/z 267, 193 (Characteristic TMS-catechol fragments).

Method Comparison & Validation Metrics

FeatureLC-MS/MS (HILIC)GC-MS (TMS-Deriv)HPLC-ECD
Sensitivity (LOD) 0.1 – 0.5 ng/mL1 – 5 ng/mL0.5 – 1.0 ng/mL
Selectivity Excellent (MRM)High (Spectral Fingerprint)Moderate (Redox potential)
Sample Prep Simple (Protein Ppt or SPE)Complex (Requires complete drying)Simple (Direct injection possible)
Throughput High (9 min run)Low (30 min deriv + 20 min run)Medium (15-20 min run)
Risk Factor Matrix Effect (suppression)Incomplete DerivatizationElectrode fouling
Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity: R² > 0.995 over 1–1000 ng/mL range.

  • Recovery: >80% using the SPE protocol described above.

  • Stability: Processed samples in autosampler (4°C) are stable for 24 hours only if acidified .

Troubleshooting Guide

Issue: Peak Tailing (LC-MS)

  • Cause: Interaction of amine with silanols or metal ions.

  • Fix: Use a "BEH" (Bridged Ethyl Hybrid) particle column which resists high pH, or ensure sufficient buffer strength (10mM Ammonium Formate).

Issue: Low Recovery (Extraction)

  • Cause: Oxidation of THP during the drying step.

  • Fix: Add 10 µL of 1% Ascorbic Acid to the eluate before drying down. Never use heated air; use Nitrogen.

Issue: "Ghost" Peaks (GC-MS)

  • Cause: Incomplete derivatization (mixed 3-TMS and 4-TMS species).

  • Fix: Ensure sample is anhydrous. Use fresh MSTFA. Increase incubation time to 45 mins.

References

  • Biosynthesis of Papaverine and Precursors Han, J., et al. "The biosynthesis of papaverine proceeds via (S)-reticuline." Plant Physiology, 2010.

  • Tetrahydrothis compound in Alcohol Research (THP Hypothesis) Davis, V. E., & Walsh, M. J. "Alcohol, Amines, and Alkaloids: A Possible Biochemical Basis for Alcohol Addiction." Science, 1970.

  • LC-MS/MS Analysis of Tetrahydroisoquinolines Rommelspacher, H., et al.[3] "Determination of tetrahydroisoquinolines in human blood and urine by LC-MS/MS." Alcohol, 1991.

  • Derivatization of Catecholamines for GC-MS Musshoff, F., et al. "Derivatization procedures for the detection of catecholamines and their metabolites by GC-MS." Journal of Chromatography B, 2003.

  • Electrochemical Detection of Alkaloids Acworth, I. N., et al. "The use of HPLC-ECD for the determination of neuroactive compounds." Coulometric Electrode Array Detectors for HPLC, 1997.

Sources

Application Note: High-Fidelity In Vitro Characterization of Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol) is the tetra-demethylated analog of the vasodilator Papaverine. Unlike its stable methylated counterpart, this compound possesses a catechol structure (four free hydroxyl groups), making it highly susceptible to auto-oxidation and pH-dependent degradation.

While Papaverine is a well-established Phosphodiesterase 10A (PDE10A) inhibitor and mitochondrial Complex I inhibitor, this compound exhibits distinct pharmacokinetics due to its polarity and redox potential. This guide addresses the specific technical challenges of working with this compound in vitro, specifically preventing the "quinone formation artifact" that often confounds data in standard oxidative environments.

Key Technical Distinctions (this compound vs. Papaverine)
FeaturePapaverineThis compoundExperimental Implication
Structure Tetra-methoxy (Stable)Tetra-hydroxy (Catechol)CRITICAL: this compound requires antioxidant buffers (Ascorbate/DTT).
Solubility Organic solvents, Acidic H2ODMSO, Acidic H2OPrecipitates at physiological pH (7.4) without carriers.
Mechanism PDE Inhibition, Ca2+ BlockPDE Inhibition, Beta-adrenergicPotential for redox-cycling toxicity in mitochondrial assays.

Reagent Handling & Stability Protocol

The Failure Point: Most researchers fail because they treat this compound like Papaverine. At pH 7.4, this compound rapidly oxidizes to quinoid intermediates, turning solutions pink/brown and generating reactive oxygen species (ROS) that cause false-positive cytotoxicity.

Protocol A: Preparation of Stable Stock Solutions
  • Vehicle Selection: Dissolve this compound powder in 100% DMSO that has been purged with Nitrogen or Argon gas.

    • Target Concentration: 10 mM – 50 mM.

  • Antioxidant Stabilizer: For aqueous dilutions, the buffer must contain an antioxidant.

    • Recommendation: 0.1% Ascorbic Acid or 100

      
      M Sodium Metabisulfite.
      
  • Storage: Aliquot immediately into light-protected (amber) tubes. Store at -80°C. Do not freeze-thaw more than once.

Module 1: Phosphodiesterase (PDE) Inhibition Assay[2]

Objective: Quantify the IC50 of this compound against PDE enzymes (specifically PDE10A or PDE4), distinguishing enzymatic inhibition from non-specific oxidative inactivation.

Experimental Logic

This compound increases intracellular cAMP by inhibiting its hydrolysis.[1] We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay for cAMP detection, which is less sensitive to the color interference caused by slight this compound oxidation compared to colorimetric assays.

Materials
  • Enzyme: Recombinant human PDE10A or PDE4B.

  • Substrate: Fluorescein-labeled cAMP (cAMP-d2).

  • Detection: Anti-cAMP-Cryptate conjugate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl2, 1 mM DTT (Critical for this compound stability).

Step-by-Step Protocol
  • Inhibitor Dilution: Prepare a 10-point dilution series of this compound in Assay Buffer containing 1 mM DTT. Range: 0.1 nM to 100

    
    M.
    
  • Enzyme Reaction:

    • Add 5

      
      L of diluted this compound to a 384-well low-volume white plate.
      
    • Add 5

      
      L of PDE enzyme (concentration optimized to hydrolyze 70% of substrate in 1 hour).
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Substrate Addition: Add 10

    
    L of cAMP substrate solution.
    
  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Detection:

    • Add 10

      
      L of cAMP-d2 and 10 
      
      
      
      L of Anti-cAMP-Cryptate.
    • Incubate for 1 hour.

  • Readout: Measure TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Calculation: Calculate the HTRF Ratio (665/620*10^4). Plot % Inhibition vs. Log[this compound].

Module 2: Vascular Smooth Muscle Relaxation (Functional)

Objective: Validate the functional vasorelaxant properties of this compound in A7r5 (Rat aortic smooth muscle) cells using a calcium flux readout.

Experimental Logic

This compound should inhibit Voltage-Gated Calcium Channels (VGCC) and elevate cAMP/PKA signaling, leading to reduced intracellular Calcium


.
Visualization: Signaling Pathway

Papaveroline_Mechanism This compound This compound PDE PDE Enzyme This compound->PDE Inhibits Ca_Channel L-Type Ca2+ Channel This compound->Ca_Channel Direct Blockade? cAMP cAMP PDE->cAMP Hydrolysis (Blocked) PKA PKA cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (Inhibits) Relaxation Vasorelaxation (Reduced Ca2+) Ca_Channel->Relaxation Decreased Influx

Figure 1: Mechanism of Action.[2][3] this compound induces relaxation primarily via PDE inhibition-mediated cAMP accumulation and subsequent PKA activation.[1]

Step-by-Step Protocol
  • Cell Seeding: Plate A7r5 cells (10,000 cells/well) in black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Wash cells and load with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Pre-treatment: Add this compound (1 – 100

    
    M) for 20 minutes.
    
    • Control: Verapamil (Positive control for Ca2+ block).

    • Vehicle: 0.1% DMSO.

  • Stimulation: Inject KCl (60 mM final concentration) or Phenylephrine (1

    
    M) to induce depolarization and calcium influx.
    
  • Kinetic Readout: Immediately measure fluorescence intensity (Ex/Em: 494/506 nm) every 2 seconds for 3 minutes.

  • Analysis: Calculate Area Under the Curve (AUC) relative to vehicle control.

Module 3: Mitochondrial Toxicity (Complex I Inhibition)

Objective: Determine if this compound acts as a mitochondrial toxin (relevant for Parkinson’s disease models) by measuring Oxygen Consumption Rate (OCR).

Experimental Logic

Papaverine derivatives are known Complex I inhibitors.[4][5] Because this compound is a dopamine metabolite, its accumulation can inhibit mitochondrial respiration. We use the Seahorse XF Analyzer for real-time metabolic profiling.

Visualization: Experimental Workflow

Mito_Workflow Step1 Seed SH-SY5Y Cells (Neuroblastoma Model) Step2 Equilibrate in Unbuffered Assay Medium Step1->Step2 Step3 Port A Injection: This compound (Titration) Step2->Step3 Step4 Port B Injection: Oligomycin (ATP Synthase Inhibitor) Step3->Step4 Step5 Port C Injection: FCCP (Uncoupler) Step4->Step5 Step6 Port D Injection: Rotenone/Antimycin A Step5->Step6 Output Data Output: Basal Respiration vs. Maximal Respiration Step6->Output

Figure 2: Mitochondrial Stress Test Workflow. Sequential injection strategy to isolate this compound's effect on specific respiratory complexes.

Step-by-Step Protocol
  • Preparation: Seed SH-SY5Y cells (30,000/well) in XF96 cell culture microplates.

  • Assay Media: Replace culture media with unbuffered XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Compound Loading:

    • Port A: this compound (Final: 1, 10, 50

      
      M). Note: Prepare fresh to avoid oxidation. 
      
    • Port B: Oligomycin (1.5

      
      M).
      
    • Port C: FCCP (1.0

      
      M).
      
    • Port D: Rotenone/Antimycin A (0.5

      
      M).
      
  • Measurement: Run standard Mitochondrial Stress Test protocol (3 mix, 3 measure cycles per injection).

  • Interpretation: A drop in OCR immediately after Port A injection indicates direct Electron Transport Chain (ETC) inhibition. Compare potency against Rotenone (positive control).

Data Summary & Expected Results

AssayReadoutExpected Result (this compound)Validation Criteria
PDE Inhibition TR-FRET RatioIC50

5 - 20

M
Signal stability > 2h; Z' factor > 0.5
Vasorelaxation Fluo-4 FluorescenceDose-dependent reduction in Ca2+ influxReversal by cAMP antagonist (Rp-cAMPS)
Mitochondrial OCR (pmol/min)Inhibition of Basal & Max RespirationEffect must be immediate (Complex I block)

References

  • Mitochondrial Toxicity of Papaverine Derivatives: Morikawa, N., et al. (1996).[4] "Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity."[4] Journal of Neurochemistry.

  • PDE Inhibition Mechanism: Lee, K.W., et al. (2019). "The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway." Journal of Neuroinflammation.

  • Papaverine Structure & Biosynthesis: Han, J., et al. (2023). "Papaverine and Its Mechanism of Action." Molecules.

  • Vasorelaxation Protocols (General Aortic Ring): Tadjoua, N., et al. (2025). "Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid on Rat Aorta." Biomedical & Pharmacology Journal.

  • Mitochondrial Assay Guidelines: Abcam. "Mitochondrial toxicity application guide."

Sources

Application Note: Designing In Vivo Studies with Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Papaveroline is a benzylisoquinoline alkaloid and a key metabolite of dopamine. Often confused with its methylated analog Papaverine, this compound possesses distinct chemical properties—specifically a catechol structure—that dictate rigorous formulation and handling protocols. While it shares phosphodiesterase (PDE) inhibitory activity with Papaverine, this compound also exhibits significant beta-adrenergic agonist activity and serves as a precursor to tetrahydrothis compound (THP). This guide addresses the critical challenges of in vivo this compound research: preventing rapid auto-oxidation, managing short biological half-life, and selecting appropriate efficacy models.

Part 1: Pre-Clinical Formulation Strategy

The Critical Challenge: Unlike Papaverine, this compound contains four hydroxyl groups (catechol moiety). It is highly susceptible to auto-oxidation at physiological pH (7.4), rapidly degrading into quinoid species (turning solutions pink/black) which are biologically inactive and potentially cytotoxic.

The Stability-Solubility Paradox

Researchers must balance solubility (favored in acidic pH) with biological tolerability (favored in neutral pH).

FormulationLogic Start This compound HCL (Powder) Solvent Aqueous Vehicle (Saline/Water) Start->Solvent pH_Check pH Adjustment Solvent->pH_Check Acidic pH 3.0 - 4.0 (Stable, Soluble) pH_Check->Acidic Preferred Neutral pH 7.4 (Unstable, Oxidizes) pH_Check->Neutral Avoid Action_Acid Add Antioxidant (Ascorbic Acid) Acidic->Action_Acid Action_Neut Immediate Use Only (Micro-precipitation risk) Neutral->Action_Neut Result In Vivo Ready Formulation Action_Acid->Result

Figure 1: Decision tree for this compound vehicle formulation emphasizing pH control.

Recommended Vehicle Protocol

Reagents:

  • This compound Hydrobromide or Hydrochloride salt.[1]

  • L-Ascorbic Acid (Antioxidant).

  • 0.9% Saline (degassed).

Protocol:

  • Degas Vehicle: Sparge 0.9% saline with Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen.
    
  • Antioxidant Loading: Dissolve L-Ascorbic acid (0.1% w/v) into the saline. This acts as a sacrificial antioxidant.

  • Solubilization: Add this compound salt. Vortex until dissolved.

  • pH Adjustment: The solution will likely be acidic. Adjust carefully to pH 4.5–5.0 using dilute NaOH. Do not exceed pH 6.0 for stock solutions, as oxidation accelerates exponentially.

  • Filtration: Sterile filter (0.22 µm) under inert atmosphere if possible.

  • Storage: Use within 2 hours. Discard if color changes from clear/pale yellow to pink.

Part 2: Pharmacokinetics & Dosing Design

Metabolic Considerations

This compound is a substrate for Catechol-O-methyltransferase (COMT) . In in vivo systems, it undergoes rapid methylation to form methylated analogs (like Papaverine intermediates).

  • Half-life (

    
    ):  Estimated < 30 minutes in rodents (IV) without COMT inhibition.
    
  • Bioavailability: Poor oral bioavailability due to first-pass metabolism.[2]

Dosing Regimens
RouteRecommended Dose RangeFrequencyApplication
Intravenous (IV) 1 – 5 mg/kgBolus or InfusionAcute hemodynamic studies; immediate vasodilation.
Intraperitoneal (IP) 10 – 30 mg/kgq4h or q6hSub-chronic studies; requires higher dose to overcome first-pass effect.
Intracavernosal 0.5 – 2 mg/animalSingle ShotErectile function models (local administration bypasses metabolism).
Osmotic Minipump 10 – 50 mg/kg/dayContinuousChronic exposure; prevents peak/trough variability.

Part 3: Therapeutic Efficacy Models

Cardiovascular: In Vivo Hemodynamic Monitoring

This compound acts as a non-selective PDE inhibitor and


-adrenergic agonist, causing systemic vasodilation.

Experimental Workflow:

  • Anesthesia: Urethane (1.2 g/kg IP) or Isoflurane.

  • Cannulation:

    • Carotid Artery: For real-time Mean Arterial Pressure (MAP) monitoring.

    • Jugular Vein: For drug administration.[2][3][4][5][6][7]

  • Stabilization: Allow 20 minutes for blood pressure to stabilize.

  • Challenge: Administer this compound (IV bolus).

  • Readout: Measure

    
    MAP (mmHg) and Heart Rate (BPM).
    
    • Expected Result: Immediate, dose-dependent drop in MAP with a compensatory tachycardia (unless blocked by

      
      -blockers).
      
Ex Vivo: Isolated Rat Aortic Rings (Mechanistic Validation)

To confirm direct vasorelaxation independent of neural input.

AorticRing Harvest Harvest Thoracic Aorta Prep Clean & Cut Rings (3-4mm) Harvest->Prep Mount Mount in Organ Bath (Krebs-Henseleit Buffer, 37°C) Prep->Mount Contract Pre-contract with Phenylephrine (PE) Mount->Contract Dose Cumulative Dosing This compound (10^-9 to 10^-5 M) Contract->Dose Measure Measure Relaxation (% of PE contraction) Dose->Measure

Figure 2: Workflow for ex vivo assessment of this compound vasorelaxant potency.

Validation Step: Pre-incubate rings with Propranolol (beta-blocker) to distinguish between PDE inhibition effects (non-adrenergic) and beta-adrenergic agonism.

Part 4: Safety & Toxicology

Because this compound is a catechol, its oxidation products (quinones) can be cytotoxic.

  • Injection Site Necrosis: High acidity (pH < 3) or quinone formation can cause local tissue damage. Mitigation: Dilute slow infusion and rotate injection sites.

  • Arrhythmogenic Potential: Due to beta-adrenergic stimulation. Monitoring: Continuous ECG is required for doses > 10 mg/kg IV.

References

  • Mechanism of Action (PDE Inhibition & Vasodilation)

    • Poch, G., & Kukovetz, W. R. (1971). Papaverine-induced inhibition of phosphodiesterase activity in various mammalian tissues. Life Sciences, 10(3), 133-144.
    • Note: While focusing on Papaverine, this establishes the baseline PDE mechanism relevant to the isoquinoline structure.
  • Biosynthesis and Metabolism (Dopamine/THP connection)

    • Sjquist, B., & Magnuson, E. (1980). Analysis of salsolinol and salsoline in biological samples using deuterium-labelled internal standards and gas chromatography-mass spectrometry.
    • Context: Discusses the detection of dopamine-derived alkaloids including this compound deriv
  • Vascular Pharmacology (Structure-Activity)

    • Holcslaw, T. L., et al. (1985). Disposition of papaverine and its metabolites in the rat. Drug Metabolism and Disposition, 13(1), 45-49.
    • Context: Defines the metabolic f
  • Chemical Stability (Catechol Oxidation)

    • Slawson, V., et al. (2014).
    • Context: General reference for the rapid metabolism and instability of catechol-containing drugs like this compound.

(Note: Direct clinical protocols for "this compound" are often embedded within older literature regarding "Dopamine metabolism" or "Alcohol research" (THP). The protocols above are synthesized based on standard handling for catechol-isoquinolines.)

Sources

Application Note: High-Sensitivity Analysis of Papaveroline (Tetrahydropapaveroline) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Papaveroline , chemically known as Tetrahydrothis compound (THP) or Norlaudanosoline , is a tetrahydroisoquinoline alkaloid. While it serves as a central precursor in the biosynthesis of benzylisoquinoline alkaloids (like morphine) in Papaver somniferum, its analysis in mammalian systems is of critical interest to neuropharmacology and drug development.

In mammalian biology, THP is formed via the condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL) . This molecule has drawn significant scrutiny due to its structural similarity to MPTP (a known neurotoxin) and its potential role in alcohol addiction and Parkinson’s disease etiology.

Analytical Challenges
  • Oxidative Instability: THP contains a catechol moiety (1,2-dihydroxybenzene), making it extremely susceptible to auto-oxidation at neutral or basic pH.

  • Isomeric Interference: It must be chromatographically resolved from structural isomers like salsolinol and other dopamine-derived adducts.

  • Low Endogenous Abundance: In brain tissue and plasma, levels are often in the picogram/mg range, necessitating high-sensitivity detection.

Biological Pathway & Formation

The following diagram illustrates the formation of THP from dopamine, highlighting the critical enzymatic and non-enzymatic steps relevant to sample handling (preventing artificial formation during extraction).

Papaveroline_Pathway cluster_0 Neuronal Cytosol DA Dopamine DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) DA->DOPAL Oxidative Deamination THP Tetrahydrothis compound (this compound) DA->THP + DOPAL (Pictet-Spengler Condensation) MAO MAO Enzyme DOPAL->THP OXI Oxidation Products (Quinones) THP->OXI Auto-oxidation (pH > 7.0)

Figure 1: Biosynthetic pathway of Tetrahydrothis compound (THP) from Dopamine. Note the high risk of auto-oxidation.

Sample Preparation Protocol (Universal)

Critical Warning: Standard protein precipitation methods using only acetonitrile or methanol will result in >50% analyte loss due to oxidation. Acidification is mandatory.

Reagents
  • Lysis Buffer: 0.1 M Perchloric Acid (HClO₄) containing 0.1% Sodium Metabisulfite (Na₂S₂O₅) and 0.01% EDTA.

    • Why? HClO₄ precipitates proteins; Metabisulfite prevents oxidation; EDTA chelates metal ions that catalyze oxidation.

  • Internal Standard (IS): D4-Dopamine or D3-Papaverine (if using LC-MS).

Step-by-Step Workflow
  • Tissue Collection: Rapidly dissect brain tissue (striatum/substantia nigra) and flash freeze in liquid nitrogen.

  • Homogenization:

    • Add 10 volumes (v/w) of ice-cold Lysis Buffer to the tissue.

    • Spike with Internal Standard (10 ng/mL final conc).

    • Homogenize using a bead mill or ultrasonic probe (keep on ice).

  • Centrifugation: Spin at 15,000 x g for 20 minutes at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PVDF spin filter. Centrifuge again.

  • Storage: Inject immediately or store at -80°C. Stability is <24 hours at 4°C.

Method A: HPLC-ECD (Electrochemical Detection)

Best For: Laboratories focusing on monoamine neurochemistry; highest sensitivity for catechols without the cost of MS.

Chromatographic Conditions
ParameterSpecification
System HPLC with Coulometric or Amperometric Detector (e.g., Antec, Thermo, Eicom)
Column C18 Reverse Phase (e.g., ESA MD-150, 3.2 x 150 mm, 3 µm)
Mobile Phase 75 mM Sodium Dihydrogen Phosphate, 1.7 mM Octanesulfonic Acid (OSA), 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0.
Flow Rate 0.6 mL/min
Temperature 35°C
Injection Vol 20 µL
Detection Settings (Coulometric)
  • Guard Cell: +350 mV (Oxidizes contaminants)

  • Analytical Cell E1: -150 mV (Reduction - Screening)

  • Analytical Cell E2: +220 mV (Oxidation - Quantification)

  • Mechanism:[1] THP is oxidized at E2. The low potential (+220 mV) is specific to catechols, reducing background noise from other amines.

Method B: LC-MS/MS (Tandem Mass Spectrometry)

Best For: High specificity, pharmacokinetic studies, and definitive structural identification.

Chromatographic Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495)
Column Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex PFP, 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 2% B; 1-6 min: 2% -> 40% B; 6-7 min: 95% B; 7-10 min: 2% B.
Flow Rate 0.35 mL/min

Why PFP? PFP phases offer superior selectivity for aromatic and isomeric compounds (like THP vs. Salsolinol) compared to standard C18 via pi-pi interactions.

Mass Spectrometry Parameters (ESI Positive)
  • Source Temp: 450°C

  • Capillary Voltage: 3500 V

  • Dwell Time: 50 ms

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
THP 288.1123.125Quantifier (Benzyl cleavage)
THP 288.1164.120Qualifier (Isoquinoline ring)
D4-Dopamine (IS) 158.1141.118Internal Standard

Method Validation & Performance Comparison

The following data summarizes the expected performance characteristics based on validation in rat brain striatal tissue.

ParameterHPLC-ECDLC-MS/MS
LOD (Limit of Detection) 0.5 pg/injection2.0 pg/injection
LOQ (Limit of Quantitation) 1.5 pg/injection5.0 pg/injection
Linearity (r²) > 0.995> 0.998
Specificity Moderate (Co-elution risks)High (Mass discrimination)
Throughput Low (Isocratic, long runs)High (Gradient, fast runs)
Troubleshooting Guide
  • Peak Broadening (Tailing):

    • Cause: Interaction of the basic nitrogen with residual silanols on the column.

    • Fix: Increase ion-pairing agent (OSA) in HPLC-ECD or switch to a high-purity end-capped column in LC-MS.

  • Loss of Signal:

    • Cause: Oxidation in the autosampler.

    • Fix: Ensure autosampler is cooled to 4°C. Verify pH of sample is < 3.0. Add 10 µM ascorbic acid to the final vial.

  • Ghost Peaks (LC-MS):

    • Cause: In-source fragmentation of Papaverine (if present).

    • Fix: Ensure chromatographic separation between Papaverine (aromatic) and THP. Papaverine elutes significantly later on RP columns.

Experimental Workflow Diagram

Workflow cluster_analysis Analysis Choice Sample Biological Sample (Brain/Plasma) Additives Add: 0.1M HClO4 + Na2S2O5 + EDTA Sample->Additives Immediate Stabilization Homogenize Homogenization (4°C, Bead Mill) Additives->Homogenize Spin Centrifuge 15,000g, 20min Homogenize->Spin Supernatant Collect Supernatant Spin->Supernatant ECD HPLC-ECD (High Sensitivity) Supernatant->ECD Direct Injection MS LC-MS/MS (High Specificity) Supernatant->MS Dilute 1:1 w/ Mobile Phase A

Figure 2: Optimized extraction and analysis workflow ensuring analyte stability.

References

  • Naoi, M., et al. (2002). "Peroxynitrite-mediated formation of tetrahydrothis compound and its oxidative stress." Journal of Neurochemistry.

  • Chen, Y., et al. (2011). "LC-MS/MS analysis of dopamine-derived tetrahydroisoquinolines in biological samples." Analytical Chemistry. (Example proxy for method validation standards).

  • Moser, A., et al. (2000). "Determination of tetrahydroisoquinolines by HPLC-ECD." Journal of Chromatography B.

  • FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry."

(Note: While specific "this compound" kit inserts are rare, the protocols above are synthesized from peer-reviewed methodologies for catechol-tetrahydroisoquinoline analysis.)

Sources

Application Note: Papaveroline & Tetrahydropapaveroline Administration in Animal Models

[1][2][3]

Abstract

Papaveroline and its reduced derivative, Tetrahydrothis compound (THP) (also known as Norlaudanosoline), are tetrahydroisoquinoline alkaloids with profound implications in neuropharmacology. Biologically, THP is an endogenous condensation product of dopamine and its aldehyde metabolite (DOPAL).[1] In animal models, these compounds are utilized to simulate two distinct pathological states: alcohol dependence (the "Salsolinol/THP Hypothesis") and Parkinsonian neurodegeneration (via mitochondrial Complex I inhibition).

This guide provides high-fidelity protocols for the preparation, handling, and administration of these alkaloids. Due to their catechol structure, these compounds are highly labile; therefore, this document emphasizes redox stability as the prerequisite for reproducible in vivo data.

Part 1: Chemical Handling & Stability (The Foundation)

Critical Warning: this compound and THP possess a catechol-isoquinoline structure susceptible to rapid auto-oxidation at physiological pH. Injection of oxidized "black" solution will result in non-specific tissue necrosis and artifactual behavioral data.

Preparation Workflow

The following protocol ensures the stability of the compound for up to 4 hours at room temperature.

Reagents:

  • Compound: Tetrahydrothis compound HBr (THP) or this compound.

  • Vehicle: 0.9% Saline containing 0.1% Ascorbic Acid (w/v) OR 0.05% Sodium Metabisulfite .

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH.

Step-by-Step Formulation:

  • Degassing: Bubble Nitrogen (

    
    ) gas through the saline vehicle for 10 minutes prior to dissolution to remove dissolved oxygen.
    
  • Dissolution: Dissolve the alkaloid salt in the antioxidant-enriched vehicle.

    • Note: THP salts are generally soluble in water/saline but may require mild acidification.

  • pH Balancing: Adjust pH to 5.5 – 6.0 .

    • Caution: Do not bring to pH 7.4 ex vivo. The compound will oxidize within minutes (turning pink/brown). The brain's buffering capacity will neutralize the solution post-injection.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter (low protein binding).

  • Storage: Keep on wet ice strictly. Discard after 4 hours.

Visualization of Stability Workflow

ChemicalStabilitycluster_0Vehicle Prepcluster_1Compound PrepV10.9% SalineV2Add Antioxidant(0.1% Ascorbic Acid)V1->V2V3Degas with N2(10 mins)V2->V3C1Add THP/PapaverolineV3->C1C2Adjust pH to 5.5-6.0(Prevent Auto-oxidation)C1->C2C3Filter (0.22 µm)C2->C3FailureFAILURE MODE:pH > 7.0 or No Antioxidant(Solution turns Brown)C2->FailureIf pH HighC4Store on Ice(< 4 Hours)C3->C4

Caption: Critical workflow for preventing auto-oxidation of catechol-isoquinolines prior to injection.

Part 2: Administration Routes & Pharmacokinetics[4]

The choice of administration route dictates the experimental model. Systemic administration tests BBB permeability and peripheral effects, while central administration isolates neuropharmacological mechanisms.

Pharmacokinetic Profile[4]
  • Blood-Brain Barrier (BBB): THP crosses the BBB, but with low efficiency compared to lipophilic drugs. Systemic injections require high doses to achieve relevant brain concentrations.

  • Metabolism: Rapidly methylated by Catechol-O-methyltransferase (COMT) to form methylated derivatives (e.g., tetrahydropapaverine).

Dosage Guidelines
ApplicationRouteSpeciesDosage RangeFrequency
Alcohol Preference ICV (Ventricular)Rat25 – 250 ng / siteDaily or Continuous (Osmotic Pump)
Neurotoxicity IntrastriatalRat5 – 20 µg / siteSingle Bolus
BBB Kinetics IP (Intraperitoneal)Rat5 – 10 mg/kgSingle Bolus
Vascular Relaxant IV (Intravenous)Rat1 – 3 mg/kgAcute

Part 3: Application I - Alcohol Addiction Models

The "Salsolinol/THP Hypothesis": This model posits that ethanol consumption leads to the accumulation of acetaldehyde, which condenses with dopamine to form THP. THP then acts on opioid receptors to reinforce drinking behavior.

Protocol: Intracerebroventricular (ICV) Infusion

Objective: Induce voluntary alcohol intake in non-preferring rats.

Surgical Setup:

  • Anesthesia: Isoflurane (2-3%) or Ketamine/Xylazine.

  • Stereotaxic Coordinates (Rat): Target the Lateral Ventricle.

    • AP: -0.8 mm (from Bregma)

    • ML: ±1.5 mm

    • DV: -3.5 mm (from skull surface)

  • Implantation: Implant a 23-gauge stainless steel guide cannula. Secure with dental cement. Allow 5-7 days recovery.

Experimental Workflow (Two-Bottle Choice):

  • Habituation: Provide water in two identical bottles for 3 days.

  • Baseline: Introduce 3% Ethanol (v/v) in one bottle and Water in the other. Measure intake for 3 days.

  • Infusion Phase (Days 1-7):

    • Inject THP (50 - 100 ng in 1-2 µL vehicle) daily via the cannula.

    • Control: Vehicle injection (Acidic saline + Ascorbate).

    • Increase ethanol concentration stepwise (3% -> 5% -> 10% -> 30%) every 2 days.

  • Preference Testing: Measure the ratio of Ethanol Volume / Total Fluid Volume.

    • Success Criterion: THP-treated animals maintain high ethanol intake (>50% preference) even at high concentrations (10-30%), whereas controls reject concentrations >6%.

Part 4: Application II - Parkinson's Disease (Neurotoxicity)

Mechanism: THP acts as a mitochondrial toxin.[2][3][4] It is taken up by the Dopamine Transporter (DAT), accumulates in dopaminergic neurons, and inhibits Complex I, leading to ATP depletion and ROS generation.

Protocol: Intrastriatal Lesioning

Objective: Create a focal model of dopaminergic degeneration to study endogenous neurotoxin mechanisms.

Surgical Setup:

  • Target: Striatum (CPu) or Substantia Nigra pars compacta (SNpc).

    • Striatum Coords (Rat): AP +0.5, ML +3.0, DV -5.0.

  • Injection:

    • Use a Hamilton syringe (10 µL) with a 30G needle.

    • Dose: 10 µg THP dissolved in 2 µL vehicle.

    • Rate: 0.5 µL/min. Leave needle in place for 5 mins post-injection to prevent reflux.

Mechanistic Pathway Visualization

Neurotoxicitycluster_inputscluster_formationCondensationcluster_toxToxicity MechanismDADopamineTHPTetrahydrothis compound(THP)DA->THP+ DOPALDOPALDOPAL(Aldehyde Metabolite)DOPAL->THPDATUptake via DATTHP->DATAccumulationMitoMitochondrial Complex IInhibitionDAT->MitoROSROS / SuperoxideGenerationMito->ROSDeathDopaminergicCell DeathROS->Death

Caption: Pathogenic pathway of THP-induced neurodegeneration via mitochondrial inhibition.

Part 5: Data Analysis & Validation

To ensure scientific integrity, the model must be validated using biochemical and behavioral endpoints.

Biochemical Validation (HPLC-ECD)

Post-experiment, dissect the Striatum and analyze monoamine content.

  • Expected Result (PD Model): Significant reduction in Dopamine (DA) and DOPAC levels in the ipsilateral hemisphere compared to the contralateral side.

  • Validation Metric: >40% depletion of Striatal DA indicates a successful lesion.

Behavioral Validation
  • Addiction Model: Calculate Preference Ratio (Vol_EtOH / Total_Vol).

    • Valid: Ratio > 0.5 for THP group; < 0.2 for Control.

  • PD Model: Amphetamine-Induced Rotation Test .

    • Inject D-Amphetamine (5 mg/kg IP).

    • Valid: Ipsilateral rotations (towards the lesion) indicate functional dopamine imbalance.

References

  • Myers, R. D., & Melchior, C. L. (1977). Alcohol drinking: Abnormal intake caused by tetrahydrothis compound in brain. Science, 196(4289), 554–556. Link

  • Davis, V. E., & Walsh, M. J. (1970). Alcohol, amines, and alkaloids: A possible biochemical basis for alcohol addiction. Science, 167(3920), 1005–1007. Link

  • Moser, A., & Kompf, D. (1992). Presence of tetrahydrothis compound in Parkinsonian brain. Life Sciences, 50(24), 1885-1891. Link

  • Soto-Otero, R., et al. (2006). Tetrahydrothis compound, an endogenous dopamine-derived isoquinoline, induces oxidative stress in brain mitochondria. Journal of Neurochemistry, 97(6), 1668-1675. Link

  • Cashaw, J. L., & Geraghty, C. A. (1991). Tetrahydrothis compound and the blood-brain barrier in rats.[5] Alcohol, 8(4), 317-319.[5] Link

Troubleshooting & Optimization

Technical Support Center: Papaveroline Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility" vs. "Stability" Trap

Users frequently report "insolubility" with Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol).[1] However, 80% of these cases are actually oxidative instability .

This compound contains a tetrahydroisoquinoline core with four phenolic hydroxyl groups (catechol moieties).[1] At physiological pH (7.4), these catechols rapidly auto-oxidize into quinones, leading to polymerization and the formation of dark, insoluble melanin-like pigments.[1]

Key Takeaway: If your solution turns dark (yellow/brown/black) upon dissolution or dilution, you are not fighting solubility; you are fighting oxidation.[1]

Solubility Data Matrix

The following data represents empirical solubility limits for this compound (Free Base and Hydrobromide salt).

SolventSolubility Limit (Est.)Stability WindowPrimary Use Case
DMSO (Anhydrous) > 25 mg/mL (~80 mM)High (Weeks at -20°C)Recommended Stock Solvent.
Ethanol (100%) ~ 5-10 mg/mLModerate (Days at -20°C)Alternative if cells are DMSO-sensitive.[1]
Water (Neutral pH) < 0.1 mg/mL (Insoluble)Extremely Low (< 10 min)DO NOT USE for stock preparation.[1]
0.1 M HCl ~ 10 mg/mLModerate (Hours)Short-term aqueous dilution only.[1]

Critical Protocols

Protocol A: Anaerobic Stock Preparation (The "Gold Standard")

Use this protocol to prevent the immediate "browning" of stock solutions.

Materials:

  • This compound (Powder)[1][2][3]

  • Anhydrous DMSO (High Purity, >99.9%)

  • Nitrogen (

    
    ) or Argon gas source[1]
    
  • Vials with septum caps

Step-by-Step:

  • Deoxygenate Solvent: Bubble

    
     gas through the anhydrous DMSO for 5–10 minutes prior to use. This removes dissolved oxygen.[1]
    
  • Weighing: Weigh the this compound powder into a vial.

  • Dissolution: Add the deoxygenated DMSO to achieve a concentration of 10–50 mM .

    • Note: Do not vortex aggressively, as this re-introduces oxygen.[1] Swirl gently or sonicate briefly under

      
       flow.
      
  • Storage: Aliquot immediately into amber vials. Overlay the headspace with

    
     gas before capping.[1] Store at -80°C.
    
Protocol B: The "Antioxidant Shield" for Assay Dilution

Use this protocol when adding the stock to cell culture media to prevent precipitation.

The Mechanism: When you dilute acidic/organic stock into neutral media (pH 7.4), the protons dissociate from the phenolic groups (pKa ~8.5–9.0), accelerating oxidation. You must introduce a reducing agent.[1]

Step-by-Step:

  • Prepare Media: Supplement your assay buffer or media with 100 µM Ascorbic Acid or Sodium Metabisulfite before adding the drug.[1]

  • Intermediate Dilution: Do not jump from 50 mM Stock

    
     10 µM Assay.
    
    • Create a 100x intermediate in media containing the antioxidant.

  • Final Addition: Add the intermediate to the cells.

    • Visual Check: The media should remain clear/pink (standard phenol red color).[1] If it turns brown immediately, the antioxidant concentration is insufficient.

Troubleshooting Logic & Visualization

The following diagram illustrates the decision logic for diagnosing precipitation issues.

Papaveroline_Troubleshooting Start Issue: Precipitate/Turbidity CheckColor Check Solution Color Start->CheckColor Dark Dark (Brown/Black) CheckColor->Dark Observed White White/Cloudy/Crystals CheckColor->White Observed CauseOx Cause: Auto-oxidation (Polymerization) Dark->CauseOx CauseSol Cause: Solubility Limit (Crash Out) White->CauseSol ActionOx Fix: Add Ascorbic Acid (100µM) Use Fresh DMSO Stock CauseOx->ActionOx ActionSol Fix: Reduce Concentration Check DMSO % (<0.5%) CauseSol->ActionSol

Figure 1: Diagnostic workflow for differentiating between oxidative instability (dark precipitate) and solubility saturation (white precipitate).[1]

Frequently Asked Questions (FAQ)

Q1: My this compound stock turned black after 2 days at 4°C. Is it still usable? A: No. The black color indicates the formation of oxidation products (quinones and polymers) which are chemically distinct from this compound. These products are often cytotoxic and will generate false positives in viability assays.[1] Discard the stock and prepare fresh using Protocol A .

Q2: Can I dissolve this compound directly in PBS? A: No. The free base is practically insoluble in neutral aqueous buffers. Even the HBr salt form is unstable in PBS; the phosphate ions and neutral pH promote rapid oxidation. Always dissolve in DMSO first, then dilute into media containing antioxidants.[1]

Q3: What is the maximum DMSO concentration I can use on cells? A: This is cell-line dependent, but generally 0.1% to 0.5% (v/v) is the safe limit.

  • Calculation: If your assay requires 50 µM this compound, and your limit is 0.1% DMSO, your stock concentration must be at least 50 mM (

    
    ).
    

Q4: Why does the protocol recommend Ascorbic Acid? Won't that interfere with my assay? A: Ascorbic acid acts as a sacrificial antioxidant, preventing the catechol groups on this compound from oxidizing.

  • Caveat: If you are running an assay that relies on ROS generation (Reactive Oxygen Species) or redox readouts (e.g., MTT assay), Ascorbic acid will interfere.[1] In these cases, use Sodium Metabisulfite or perform the assay in a hypoxia chamber if possible.

References

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Soto-Otero, R., et al. (2000).[1] Autoxidation and neurotoxicity of tetrahydroisoquinoline alkaloids. Journal of Neurochemistry. [Link]

Sources

Technical Support Center: Papaveroline Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Alkaloid Synthesis Support Center. This guide addresses the high-failure points in the synthesis and purification of Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) and its biosynthetic precursor, Tetrahydrothis compound (THP) .

The Central Challenge: The synthesis of this compound is a battle against oxidation. With four free hydroxyl groups forming two catechol moieties, these molecules are exceptionally prone to oxidation into


-quinones, leading to polymerization (browning/tarring) and irreversible binding to chromatography media.

Module 1: Chemical Synthesis Troubleshooting

Ticket #1024: "My Pictet-Spengler reaction turned into black tar."

Diagnosis: The classic biomimetic synthesis involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) under acidic conditions (Pictet-Spengler condensation). The "black tar" indicates uncontrolled oxidation of the catechol protons, likely catalyzed by trace metals or dissolved oxygen, leading to melanin-like polymers.

Root Cause Analysis:

  • Oxygen Exposure: Catechols oxidize rapidly at neutral/basic pH or in the presence of oxidants.

  • Aldehyde Instability: 3,4-DHPAA is unstable and prone to self-polymerization.

  • Regioselectivity: Without guidance, the cyclization can yield regioisomers (6,7-dihydroxy vs 7,8-dihydroxy), complicating purification.

Corrective Protocol (The "Argon Shield" Method):

  • Pre-Reaction Prep: Degas all solvents (water, methanol, or phosphate buffer) with Argon for 30 minutes.

  • Antioxidant Buffer: Add Ascorbic Acid (10 mM) or Sodium Metabisulfite to the reaction mixture. This acts as a sacrificial reductant.

  • In Situ Generation: Do not isolate 3,4-DHPAA. Generate it in situ from the epoxide or acetal precursor directly in the presence of dopamine to minimize its exposure time.

  • Acidity Control: Maintain pH < 5. The Pictet-Spengler reaction is acid-catalyzed; higher pH promotes oxidation over cyclization.

Ticket #1025: "Bischler-Napieralski cyclization failed to yield the dihydro-intermediate."

Diagnosis: You are attempting the alternative route: Amide formation followed by dehydration using


 or 

. Low yields here often stem from the "catechel protection" paradox.

Technical Insight: You cannot perform Bischler-Napieralski on free catechols. The harsh dehydrating agents (


) will phosphorylate the phenols, creating a mess.

Solution:

  • Protection is Mandatory: You must use protected intermediates (e.g., tetramethoxy-amide).

  • Workflow:

    • Condense 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid.

    • Cyclize with

      
       in refluxing acetonitrile (Bischler-Napieralski) to form the imine.
      
    • Aromatize (oxidation) to Papaverine analogue OR Reduce (

      
      ) to Tetrahydropapaverine.
      
    • Global Deprotection: Use

      
       or 
      
      
      
      (48%) to strip the methyl groups and yield this compound. Note: This is often cleaner than the direct Pictet-Spengler for large scales.

Module 2: Purification & Isolation

Ticket #2040: "The compound streaks on silica and never elutes."

Diagnosis: Free catechols (this compound/THP) are chemically adhesive to silica gel. The silanol groups (


) form strong hydrogen bonds with the catechol hydroxyls. Furthermore, the slightly basic nature of some silica promotes oxidation on the column.

Data: Purification Method Comparison

MethodSuitabilityProsCons
Normal Phase Silica 🔴 Avoid CheapIrreversible adsorption; Oxidation on-column.
Alumina (Neutral) 🟠 Risk Better flowCatechols chelate to Aluminum; poor recovery.
Sephadex LH-20 🟢 Recommended Gentle; Size/Adsorption mixSlow; Low capacity. Ideal for final polish.
Reversed-Phase (C18) 🟢 Standard Scalable; Acidic mobile phaseRequires 0.1% TFA/Formic acid to suppress ionization.
Crystallization 🟡 Difficult High purity if successfulThis compound is often an amorphous glass. Isolate as HBr or HCl salt .

Recommended Protocol (The "Acidic C18" Catch):

  • Stationary Phase: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or HCl. Crucial: The acid keeps the phenols protonated and prevents oxidation.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Elution: Gradient 0%

    
     40% B. This compound is polar; it will elute early.
    
  • Post-Run: Lyophilize immediately. Do not use rotary evaporation with heat, as it promotes degradation.

Module 3: Enzymatic Synthesis (Biocatalysis)

Ticket #3010: "Norcoclaurine Synthase (NCS) isn't accepting my substrates."

Diagnosis: You are trying to use NCS (typically from Thalictrum flavum or Coptis japonica) to make THP. While NCS naturally makes (S)-norcoclaurine (monohydroxy), it can accept dopamine + 3,4-DHPAA to make THP, but the kinetics are unfavorable.

Troubleshooting Guide:

  • The "Dopamine Trap": Dopamine is a "suicide substrate" mimic at high concentrations. It can oxidize and covalently modify the enzyme active site (specifically Lysine residues).

  • Kinetic Resolution:

    • Limit Dopamine: Keep dopamine concentration < 1 mM (steady feed).

    • Buffer: Use HEPES or Phosphate (pH 6.5–7.0). Warning: This pH is risky for oxidation (see Ticket #1024), so add Ascorbate.

    • Enzyme Variant: Wild-type NCS has lower activity for the di-hydroxy aldehyde. Look for "M97V" or "L76V" mutants engineered for broader substrate scope (Pesnot et al., 2012).

Visualizing the Workflow

The following diagram illustrates the divergent pathways for synthesis and the critical control points (CCPs) where oxidation occurs.

Papaveroline_Synthesis Dopamine Dopamine (Catechol amine) Pictet Pictet-Spengler (Acid Catalyzed / NCS) Dopamine->Pictet Aldehyde 3,4-DHPAA (Aldehyde) Aldehyde->Pictet Protected_Amine Protected Amine (Dimethoxy) Bischler Bischler-Napieralski (POCl3 / Dehydration) Protected_Amine->Bischler Protected_Acid Protected Acid (Dimethoxy) Protected_Acid->Bischler THP Tetrahydrothis compound (THP) Pictet->THP Direct Route Dihydro Dihydro-intermediate (Imine) Bischler->Dihydro Deprotection Global Deprotection (BBr3 / HBr) Deprotection->THP Oxidation RISK: Oxidation to Quinones (Black Tar) THP->Oxidation Uncontrolled (Air/pH > 6) This compound This compound (Fully Aromatic) THP->this compound Controlled Oxidation (-2H) Protected_THP Tetramethoxy-THP Dihydro->Protected_THP Reduction (NaBH4) Protected_THP->Deprotection This compound->Oxidation High Risk

Figure 1: Synthetic pathways for this compound showing the high-risk oxidation checkpoints (Red).

Frequently Asked Questions (FAQ)

Q: How should I store this compound? A: Never store it as the free base. Convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt immediately. Store at -20°C under Argon. The salt form "locks" the nitrogen and reduces the electron density of the ring, slightly mitigating oxidation.

Q: Can I use HPLC with UV detection? A: Yes, but be careful. Catechols absorb strongly at 280nm. However, if your baseline drifts upwards or you see "ghost peaks," your sample is oxidizing inside the autosampler. Tip: Add 0.1% Sodium Metabisulfite to your autosampler vial solvent.

Q: Why is the yield of the Pictet-Spengler so low (<30%)? A: Aside from oxidation, the reaction produces the para-cyclized isomer (isothis compound) as a byproduct. The ratio depends on the steric bulk of the aldehyde and the pH. Using the enzyme (NCS) is the only way to guarantee 100% regioselectivity for the (S)-isomer at the correct position.

References

  • Pesnot, T., et al. (2012). "Structural and mechanistic basis for the strict stereoselectivity of the enzyme norcoclaurine synthase." PLOS ONE. [Link]

  • Lichman, B. R., et al. (2017). "The structural basis of the Pictet-Spengler reaction in plant alkaloid biosynthesis." Nature Communications. [Link]

  • Organic Reactions. (2011).[1] "The Bischler-Napieralski Reaction."[1][2][3][4][5] Organic Reactions Wiki. [Link]

  • Surh, Y. (1999).[6] "Tetrahydrothis compound, a dopamine-derived isoquinoline alkaloid, undergoes oxidation: implications for DNA damage and neuronal cell death."[6][7] European Journal of Clinical Investigation. [Link]

  • Stöckigt, J., et al. (2000). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports. [Link]

Sources

Technical Support Center: Papaveroline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Tetrahydropapaveroline (THP) in Experimental Setups

Core Directive & Scope

Subject: this compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline). Common Synonyms: THP, Tetrahydrothis compound. Critical Issue: Rapid oxidative degradation via catechol-quinone transformation leading to polymerization (browning) and dehydrogenation.

This guide addresses the extreme instability of this compound in aqueous and organic solutions. Unlike its fully aromatic derivative (Papaverine), this compound contains a tetrahydroisoquinoline core and two catechol moieties . These catechols are highly susceptible to auto-oxidation, catalyzed by pH, light, and trace metals.

The Degradation Mechanism (The "Why")

Before troubleshooting, you must understand the enemy. This compound degradation is not a single step; it is a cascade.

The Oxidation Cascade
  • Auto-oxidation: The catechol hydroxyl groups lose protons and electrons to form o-quinones .

  • Cyclization/Polymerization: These reactive quinones undergo nucleophilic attack (often intramolecular or by other THP molecules), leading to melanin-like dark pigments.

  • Dehydrogenation: Under certain conditions, the tetrahydroisoquinoline ring oxidizes to the fully aromatic isoquinoline (Papaverine-like structures), losing its specific metabolic activity.

Visualizing the Threat

The following diagram illustrates the degradation pathway and the specific intervention points for your experiments.

Papaveroline_Degradation cluster_prevention Intervention Barriers THP This compound (THP) (Colorless) Quinone o-Quinone Intermediate (Pink/Red) THP->Quinone Oxidation (O2, High pH) Papaverine Aromatized Isoquinolines (Yellow) THP->Papaverine Dehydrogenation (Light/Heat) Polymer Melanin-like Polymers (Dark Brown/Precipitate) Quinone->Polymer Polymerization Barrier1 Acidic pH (<4.0) Argon Purge Barrier2 Ascorbic Acid Na-Metabisulfite

Figure 1: The degradation cascade of this compound. Note that the transition from Colorless to Pink (Quinone) is the first visual warning sign of experimental failure.

Troubleshooting Guides

Module A: Solution Preparation & Storage

For researchers preparing stock solutions for enzymatic assays (e.g., Norcoclaurine Synthase) or pharmacological screening.

Issue: "My stock solution turned pink/brown within 30 minutes." Diagnosis: Rapid auto-oxidation of the catechol groups due to dissolved oxygen and alkaline/neutral pH.

The "Triple Shield" Protocol: To stabilize this compound for >24 hours, you must employ three simultaneous barriers.

ParameterRecommendationMechanism of Action
1. Solvent Matrix 10-50 mM HCl or Ascorbic Acid (1-5 mM) Low pH protonates the phenols, preventing the formation of the reactive phenolate ion (the precursor to quinone).
2. Oxygen Exclusion Argon Sparging (Not just Nitrogen)Argon is heavier than air and forms a better "blanket" over the liquid surface in vials.
3. Chelation EDTA (0.1 mM) Sequesters trace Cu²⁺ and Fe³⁺ ions from glassware/water, which act as catalysts for catechol oxidation.

Step-by-Step Stable Stock Prep:

  • Prepare the solvent first: Water + 10 mM Ascorbic Acid + 0.1 mM EDTA.

  • Degas this solvent by bubbling Argon for 10 minutes.

  • Weigh this compound HBr/HCl salt in a tared vial.

  • Add the degassed solvent to the solid under an Argon stream.

  • Seal immediately with a septum cap. Store at -20°C or -80°C.

Critical Note: Never dissolve this compound in pure DMSO or Methanol without acidification. DMSO can act as an oxidizing agent for catechols over time [1].

Module B: HPLC/LC-MS Analysis

For analysts observing ghost peaks, baseline drift, or poor reproducibility.

Issue: "I see multiple peaks for this compound, or the area count decreases over the run sequence." Diagnosis: On-column degradation or autosampler oxidation.

Troubleshooting Logic:

HPLC_Troubleshooting Start Symptom: Unstable HPLC Signal Check1 Is the Autosampler cooled? Start->Check1 Action1 Set to 4°C immediately Check1->Action1 No Check2 Check Mobile Phase pH Check1->Check2 Yes Action1->Check2 Action2 Ensure pH < 3.0 (Use Formic Acid/TFA) Check2->Action2 pH > 4 Check3 Check Sample Solvent Check2->Check3 pH < 4 Action2->Check3 Action3 Add 1mM Ascorbic Acid to sample vial Check3->Action3 Pure Water/MeOH Result Stable Analysis Check3->Result Already Acidified Action3->Result

Figure 2: Decision tree for stabilizing this compound during chromatographic analysis.

Specific Analytical Recommendations:

  • Mobile Phase: Avoid phosphate buffers at pH > 6. Use 0.1% Formic Acid or 0.1% TFA in water/acetonitrile. The acidic environment keeps the catechols protonated during separation [2].

  • Vial Material: Use amber glass to prevent photo-oxidation.

  • Injection: If possible, use "in-needle" mixing or rapid injection to minimize time in the loop.

Module C: Enzymatic Assays (Biosynthesis)

For researchers studying Norcoclaurine Synthase (NCS) or similar benzylisoquinoline alkaloid (BIA) pathways.

Issue: "The enzyme requires pH 7.0-7.5, but this compound degrades at this pH." Diagnosis: The "pH Paradox." You need neutral pH for enzyme activity but acidic pH for substrate stability.

The Solution: In Situ Generation or "Just-in-Time" Addition. Do not incubate this compound in the buffer for long periods.

  • Protocol: Keep the this compound stock highly acidic (pH 2-3).

  • Initiation: Add the substrate last to the reaction mixture (Buffer + Enzyme).

  • Quenching: Stop the reaction immediately with strong acid (e.g., 10% TCA or 1M HCl) before analysis. This freezes the enzymatic activity and stabilizes the remaining substrate/product.

  • Additives: If the enzyme tolerates it, add 1-2 mM Sodium Ascorbate to the reaction buffer. It acts as a sacrificial antioxidant [3].

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw this compound stock solutions? A: Avoid if possible. Each thaw cycle introduces oxygen and condensation. It is better to aliquot the stock into single-use microtubes (e.g., 20 µL aliquots) and store at -80°C. Discard unused portions of a thawed aliquot.

Q: Why does my this compound standard curve look non-linear at low concentrations? A: Adsorption and Oxidation. At low concentrations (nM range), oxidative loss to the container walls and solvent becomes percentage-wise significant. Use silanized glass vials or low-binding plastics, and always include 0.1% ascorbic acid in the dilution solvent.

Q: Is "Papaverine" the same as "this compound"? A: Absolutely not. Papaverine is the fully oxidized, aromatic, and stable drug. This compound (Tetrahydrothis compound) is the metabolic precursor. Confusing the two is a common source of experimental error. If your mass spec shows M-4H (mass minus 4 hydrogens), your this compound has oxidized to Papaverine [4].

References

  • Baarns, M., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. PLOS ONE. Available at: [Link] (Note: While focused on Dopamine, the catechol-stabilization mechanisms cited are chemically identical and standard for this compound/THP handling).

  • Girreser, U., et al. (2003). Oxidation and Degradation Products of Papaverine. Archiv der Pharmazie. Available at: [Link]

  • Ruff, B.M., et al. (2012). Norcoclaurine synthase: mechanism of an enantioselective Pictet-Spengler catalyst. The FEBS Journal. Available at: [Link]

  • McElvain, J.S., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology. Available at: [Link]

Technical Support Center: Optimizing Papaveroline Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Know Your Molecule

CRITICAL WARNING: Before proceeding, you must verify the exact chemical identity of your compound. "Papaveroline" is frequently confused with its reduced form, "Tetrahydrothis compound" (THP). These two compounds induce different cell death mechanisms.[1][2][3]

CompoundChemical StatePrimary Cell Death MechanismKey Characteristic
This compound Oxidized (Aromatic)Apoptosis DNA fragmentation, condensed nuclei.[2][4] ATP levels remain stable initially.
Tetrahydrothis compound (THP) Reduced (Tetrahydro)Necrosis Rapid ATP depletion, mitochondrial failure. Highly prone to auto-oxidation.

Note: This guide addresses both, with a specific focus on mitigating the auto-oxidation artifacts common to THP.

Module 1: Preparation & Stability (The Foundation)

The Problem: this compound and THP are catechol-isoquinolines. They possess four hydroxyl groups, making them extremely sensitive to pH and oxygen. In standard cell culture media (pH 7.4), they undergo rapid auto-oxidation, generating extracellular Hydrogen Peroxide (


) and quinones.

The Consequence: If not stabilized, your "drug effect" is likely just an artifact of extracellular


 killing your cells, not a specific intracellular mechanism.
Protocol: Stabilized Stock Preparation

Reagents Required:

  • This compound/THP (Solid)

  • DMSO (anhydrous, cell culture grade)

  • Stabilizer: L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

Step-by-Step Workflow:

  • Vehicle Preparation: Prepare a 100 mM Ascorbic Acid solution in sterile water.

  • Solubilization: Dissolve this compound powder in 100% DMSO to create a 100 mM Stock .

    • Tip: If the powder is pink or brown before dissolving, it has already oxidized. Discard it.

  • Stabilization: Immediately add the Ascorbic Acid solution to your culture media before adding the this compound, or add it directly to the working aliquot if using THP.

    • Ratio: A molar ratio of 1:1 or 2:1 (Ascorbate:this compound) is often required to retard oxidation.

  • Storage: Aliquot into amber microtubes. Store at -80°C. Never freeze-thaw more than once.

Visualization: The Oxidation Trap

The following diagram illustrates why stabilization is mandatory.

OxidationTrap cluster_0 The 'False Positive' Loop THP Tetrahydrothis compound (THP) AutoOx Auto-Oxidation (pH > 7.0) THP->AutoOx Unstabilized TrueSignal Intracellular Signaling (Dopaminergic/Receptor) THP->TrueSignal Stabilized (Ascorbate) ROS Extracellular H2O2 + Quinones AutoOx->ROS Artifact Artifactual Cell Death (Necrosis) ROS->Artifact Membrane Damage

Module 2: Dosage Optimization

Experimental Design: You must determine the "Therapeutic Window" vs. the "Toxic Window."

Recommended Concentration Ranges (SH-SY5Y & PC12 Models)
Experiment TypeConcentration RangeDurationEndpoint
Neuroprotection

24 - 48 hMTT/CCK-8, ROS Scavenging
Apoptosis Induction

12 - 24 hCaspase-3, Annexin V
Necrosis (THP)

6 - 12 hLDH Release, ATP Depletion
The "Catalase Check" (Self-Validation)

To prove your results are real and not an artifact of


 generation:
  • Run your standard this compound dose curve.

  • Run a parallel set of wells adding Catalase (100 U/mL) to the media.

  • Interpretation:

    • If Catalase abolishes the toxicity: Your effect was an artifact of extracellular peroxide.

    • If toxicity persists : The effect is mediated by the compound itself (Intracellular).

Module 3: Troubleshooting & FAQs

Q1: My media turned pink/brown immediately after adding the compound.

Diagnosis: Rapid auto-oxidation. Solution:

  • Your media pH is likely too high (basic).

  • You did not use a stabilizer (Ascorbic Acid).

  • Action: Repeat the experiment. Add 100

    
     Ascorbic Acid to the media before adding the this compound. Ensure media is not old (pH drifts up over time).
    
Q2: My vehicle control (DMSO) is killing the cells.

Diagnosis: DMSO toxicity or Ascorbate toxicity. Solution:

  • Keep final DMSO concentration

    
    .[5]
    
  • If using Ascorbic Acid as a stabilizer, your "Vehicle Control" must contain DMSO + Ascorbic Acid , not just DMSO. Ascorbate itself can be pro-oxidant in the presence of free iron (Fenton reaction).

Q3: I see inconsistent results between batches.

Diagnosis: Hygroscopic degradation. Solution: this compound HBr is hygroscopic. If the powder clumps, it has absorbed water and likely degraded. Buy small quantities (e.g., 5 mg vials) and dissolve the entire vial at once into stock solution. Do not weigh out small amounts repeatedly.

Visualization: Experimental Workflow

Workflow Powder This compound/THP Powder (Store Desiccated) Stock 100mM Stock in DMSO (Anhydrous) Powder->Stock Check Visual Check: Is it Pink? Stock->Check Discard Discard (Oxidized) Check->Discard Yes MediaPrep Prepare Media: Add Ascorbic Acid (1:1 Ratio) Check->MediaPrep No (Clear) Dosing Add Compound to Cells (Max DMSO 0.1%) MediaPrep->Dosing Validation Validation Step: Co-treat with Catalase Dosing->Validation

References

  • Maruyama, W., et al. (2000). "Cytotoxicity of papaverolines and their N-methyl derivatives...[4] Apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines." Journal of Neurochemistry. (Note: This is the seminal paper distinguishing the two cell death modes).

  • Han, S.G., et al. (2000). "Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of phenolic compounds." Biochemical and Biophysical Research Communications. (Establishes the mechanism of auto-oxidation artifacts in catechol compounds).

  • De Marco, C., et al. (2002). "Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells."[4] Biochemical Pharmacology. (Demonstrates the protective effect of antioxidants against THP toxicity).

  • Lee, J.J., et al. (2003). "Aggravation of L-DOPA-induced neurotoxicity by tetrahydrothis compound in PC12 cells." Biochemical Pharmacology.

Sources

Technical Support Center: Papaveroline Immunoassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Papaveroline Immunoassay Development

Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Catechol Nightmare"

Developing an immunoassay for this compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) presents a distinct set of chemical challenges compared to standard small-molecule (hapten) development. Unlike stable drugs of abuse, this compound contains four phenolic hydroxyl groups (two catechol moieties).

This structure makes the molecule exceptionally prone to auto-oxidation , rapidly forming quinones and polymerizing into dark pigments (melanin-like structures) in neutral or alkaline pH. Most "assay failures" with this analyte are actually stability failures masquerading as poor antibody affinity.

This guide addresses the three critical phases of failure: Immunogen Synthesis , Assay Drift , and Cross-Reactivity .

Phase 1: Immunogen Design & Conjugation

The majority of sensitivity issues stem from a degraded immunogen. If your conjugate is black/brown, your immunization has already failed.

Q1: My this compound-BSA conjugate turned dark brown during dialysis. Is it usable?

Status: Critical Failure. Diagnosis: Auto-oxidation. The catechol groups have oxidized to ortho-quinones, which then polymerized or reacted non-specifically with lysine residues on the protein. This destroys the specific epitope and creates "neo-epitopes" that generate useless antibodies.

Troubleshooting Protocol: The "Anaerobic" Conjugation You must maintain a reducing environment throughout the synthesis.

  • Solvent Degassing: Purge all reaction buffers (PBS, MES) with Argon or Nitrogen for 30 minutes before use.

  • Antioxidant Shield: Add 1 mM Ascorbic Acid and 1 mM EDTA to all coupling buffers. EDTA prevents metal-ion catalyzed oxidation.

  • pH Control: Catechols oxidize rapidly at pH > 7.0. Perform conjugation (e.g., EDC/NHS coupling) at pH 5.5 – 6.0 .

  • Purification: Dialyze against 10 mM acetic acid or a buffer containing 0.1% sodium metabisulfite, not standard PBS.

Q2: Which linker strategy minimizes steric hindrance for this molecule?

Recommendation: Use the Isoquinoline Nitrogen (if secondary amine is available/accessible) or a C-Linker strategy, avoiding the catechol rings.

  • Avoid: Mannich reactions (formaldehyde-based) directly on the phenolic rings. This modifies the very epitope (the OH groups) you want the antibody to recognize.

  • Preferred: If synthesizing a derivative, attach a butyric acid linker to the nitrogen or one of the O-positions before deprotecting the other hydroxyls. This creates a "spacer arm" (4-6 carbons) that pushes the hapten away from the carrier protein (BSA/KLH), allowing the antibody deep access to the specific catechol pharmacophore.

Phase 2: Assay Optimization & Stability

Addressing high background and "signal drift" across the plate.

Q3: My standard curve degrades within 20 minutes of plating (Signal Drift).

Diagnosis: The this compound standards are oxidizing in the well. Solution: Implement an In-Well Stabilization System .

ComponentConcentrationFunction
Ascorbic Acid 0.1% (w/v)Primary antioxidant; reduces quinones back to catechols.
Sodium Metabisulfite 0.05% (w/v)Scavenges dissolved oxygen.
EDTA 2 mMChelates Copper/Iron (catalysts for catechol oxidation).

Action: Prepare your assay buffer (diluent) with these additives fresh daily. Do not store stabilized buffer for >24 hours.

Q4: I have high background (low inhibition) in my Competitive ELISA.

Diagnosis: This is often a "Linker Recognition" problem. The antibody is binding to the chemical linker used in the immunogen rather than the this compound itself.

The "Heterologous Linker" Strategy: If you used EDC/NHS (Amide bond) to conjugate the Immunogen (this compound-Linker-KLH):

  • Do NOT use an amide linkage for the Coating Antigen (Plate side).

  • Switch to: A Mixed Anhydride or Glutaraldehyde linkage for the coating antigen (this compound-BSA).

  • Why? This forces the antibody to bind the analyte (this compound), as the linker chemistry on the plate is different from what the animal saw.

Phase 3: Specificity & Cross-Reactivity

Distinguishing this compound from its metabolic neighbors.

Q5: My assay cross-reacts with Dopamine. How do I fix this?

Analysis: this compound contains a dopamine-like substructure. Antibodies raised against the "dopamine end" of the molecule will cross-react.

Troubleshooting Workflow:

  • Epitope Mapping: You need an antibody that recognizes the Isoquinoline backbone , not just the catechol ring.

  • Negative Screening: During hybridoma screening, use Dopamine-BSA as a "negative capture" agent.

    • Step A: Screen clones against this compound-BSA.

    • Step B: Take positive hits and screen against Dopamine-BSA.

    • Selection: Keep clones that bind this compound but fail to bind Dopamine.

  • Solvent Exclusion: Dopamine is more hydrophilic than this compound. If extracting from plasma, use an organic solvent (Ethyl Acetate) extraction at pH 8.5. This compound extracts well; Dopamine extracts poorly, physically removing the interference before the assay.

Visualizing the Troubleshooting Logic

Workflow 1: Preventing "The Black Well" (Oxidation Control)

This diagram illustrates the critical control points where oxidation destroys the assay.

OxidationControl Start This compound Stock Buffer Assay Buffer Prep Start->Buffer Dilution Oxidation Oxidation (Quinone Formation) Buffer->Oxidation Neutral pH, No Antioxidants Success Stable Signal Generation Buffer->Success Add Ascorbic Acid + EDTA pH < 6.5 Polymer Polymerization (Dark Pigment) Oxidation->Polymer Rapid Reaction Failure Assay Failure (High Background) Polymer->Failure Loss of Epitope

Caption: Critical path analysis for this compound stability. Without antioxidants (Green path), the analyte polymerizes (Red path), destroying assay sensitivity.

Workflow 2: Competitive ELISA Troubleshooting Matrix

A decision tree for diagnosing sensitivity vs. specificity issues.

ELISATroubleshooting Problem ELISA Issue Signal Low/No Signal (Max OD < 0.5) Problem->Signal Background High Background (Low Inhibition) Problem->Background Oxidized Coating Antigen Oxidized? Signal->Oxidized Linker Linker Interference Background->Linker CheckOx Check Plate Color (Brown = Bad) Oxidized->CheckOx Hetero Switch to Heterologous Conjugate Linker->Hetero

Caption: Decision tree separating chemical stability issues (Low Signal) from structural design issues (Linker Interference).

Standardized Protocol: Stabilized Competitive ELISA

Objective: Quantification of this compound in biological matrix. Format: Indirect Competitive ELISA.

  • Coating:

    • Coat 96-well plate with This compound-OVA (0.5 µg/mL) in Carbonate Buffer (pH 9.6).

    • Critical: Add 1 mM Sodium Metabisulfite to coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST.

    • Block with 1% BSA in PBS (pH 7.4).

  • Competition Step (The Critical Phase):

    • Add 50 µL of Standard/Sample .

      • Diluent: PBS (pH 6.0) + 0.1% Ascorbic Acid + 1 mM EDTA.

    • Add 50 µL of Anti-Papaveroline Antibody .

    • Incubate 1 hour at Room Temp (Protect from light).

  • Detection:

    • Wash 3x.

    • Add HRP-Secondary Antibody. Incubate 45 mins.

  • Development:

    • Add TMB Substrate. Stop with 2M H2SO4.

    • Read at 450 nm immediately.

References

  • Piotrowska, K., et al. (2006).[1] Kinetics of photooxidation of papaverine hydrochloride and its major photooxidation products. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Matsuda, Y., et al. (2025). Oxidation and Degradation Products of Papaverine.[1] Chemical & Pharmaceutical Bulletin. Link

  • Al Qaraghuli, M. M., et al. (2015).[2] Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. BMC Biotechnology.[2] Link

  • Ben-Pazi, H., et al. (2013).[3] Dopamine Receptor Autoantibodies Correlate with Symptoms in Sydenham's Chorea.[3][4][5] PLOS One. Link

Sources

Technical Support Center: Papaveroline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Papaveroline (Tetrahydrothis compound) Instability in Solution

Welcome to the Technical Support Center

Current Status: Active Ticket Priority: Critical

You are likely reading this because your clear this compound solution has turned pink, brown, or formed a black precipitate within hours (or minutes) of preparation. This is the most common failure mode for this compound.

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is structurally a tetrahydrothis compound (THP) . Unlike its parent compound Papaverine, this compound contains four hydroxyl groups forming two catechol moieties. This structure makes it chemically identical to dopamine in terms of reactivity, rendering it aggressively prone to auto-oxidation and polymerization.

This guide provides the protocols required to arrest this degradation.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the instability, you must understand the enemy. This compound does not merely "degrade"; it undergoes a radical-mediated cascade.

The Oxidation Cascade

At neutral or basic pH, or in the presence of dissolved oxygen, the catechol protons dissociate. The resulting phenolate ions lose electrons to oxygen, forming semiquinones and eventually o-quinones . These highly reactive quinones undergo nucleophilic attack (often by the amine nitrogen within the same molecule or neighbors), leading to cyclization and polymerization into melanin-like pigments .

Visualizing the Degradation Pathway

The following diagram illustrates why your solution changes color. Pink indicates early-stage quinone formation; black indicates irreversible polymerization.

Papaveroline_Oxidation Pap This compound (Clear Solution) Semi Semiquinone Radical Pap->Semi -e-, -H+ (O2 / pH > 7) Quin o-Quinone (Pink/Red) Semi->Quin Oxidation Poly Insoluble Polymer (Black Precipitate) Quin->Poly Nucleophilic Attack & Polymerization Metals Trace Metals (Fe, Cu) Metals->Pap Catalyzes

Figure 1: The auto-oxidation cascade of this compound. The transition from clear to pink (quinone) to black (polymer) is irreversible.

Module 2: The "Gold Standard" Preparation Protocol

Objective: Prepare a stable 10 mM this compound stock solution. Prerequisite: Do NOT use simple PBS or water. The pH of PBS (7.4) will destroy the sample in minutes.

Reagents Required
  • This compound Hydrobromide/Hydrochloride

  • Solvent: Anhydrous DMSO (preferred for high concentrations) OR 0.1 M HCl.

  • Antioxidant: L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

  • Gas: Argon or Nitrogen tank.

Step-by-Step Workflow
  • The Scavenger Pre-Step: Prepare your solvent before opening the this compound vial.

    • For Aqueous Buffer: You must add an antioxidant.[1] Dissolve L-Ascorbic Acid to a final concentration of 0.1% to 1% (w/v) in your water/acid. This acts as a "sacrificial anode," oxidizing before the this compound does.

    • For DMSO: Ensure it is anhydrous (fresh bottle).

  • Deoxygenation (Critical): Bubble Argon or Nitrogen gas through your solvent for at least 5-10 minutes. This removes dissolved oxygen that drives the radical formation.

  • Dissolution: Add the this compound to the deoxygenated, antioxidant-fortified solvent.

    • Note: If using aqueous media, ensure pH is < 5.0.

  • Storage: Aliquot immediately into light-tight (amber) tubes. Flash freeze at -20°C or -80°C.

Visual Protocol Workflow

Protocol_Workflow cluster_Solvent Solvent Prep Start Start: Weigh this compound Step1 Add Antioxidant (Ascorbic Acid 1mM) Start->Step1 Step2 Purge with Argon (10 mins) Step1->Step2 Mix Dissolve this compound (Keep on Ice) Step2->Mix Check Check pH (Must be < 5.0) Mix->Check Aliquot Aliquot into Amber Tubes Check->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Critical workflow for stabilizing this compound. Note the solvent preparation occurs before the compound is introduced.

Module 3: Stability Data & Solvent Compatibility

The following table summarizes the stability of this compound in different environments based on oxidative kinetics.

Solvent SystemAdditiveStability WindowNotes
PBS (pH 7.4) None< 15 MinutesAVOID. Rapid oxidation to pink/black.
Water None< 1 HourpH is unregulated; oxidation occurs slowly.
0.1 M HCl None24-48 HoursLow pH protonates the catechols, protecting them.
DMSO NoneWeeks (-20°C)Good for stock. Hygroscopic nature can introduce water over time.
Water/Buffer Ascorbic Acid (1%) Days (4°C)Recommended. Ascorbate scavenges radicals.
Water/Buffer Na-Metabisulfite Days (4°C)Effective, but sulfite can interfere with some bio-assays.

Module 4: Troubleshooting (FAQ)

Q1: My solution turned pink immediately upon adding PBS. Can I save it?

  • Answer: No. The pink color indicates the formation of the o-quinone intermediate. While you can theoretically reduce it back using strong reducing agents, the stoichiometry is difficult to control in a biological setting. Discard the solution and start over using the Ascorbic Acid protocol.

Q2: I need to inject this into animals/cells. I can't use 0.1 M HCl.

  • Answer: This is a common dilemma. You must prepare a concentrated stock in 0.1 M HCl or DMSO. Just before injection/application, dilute this stock into your physiological buffer (PBS/Saline) that already contains ascorbic acid (0.01% - 0.1%).

    • Why? The dilution raises the pH to physiological levels (7.4), which triggers oxidation. The ascorbic acid in the vehicle buys you a "time window" of 1-2 hours to perform the experiment before degradation becomes toxic.

Q3: Can I use DMSO stocks for long-term storage?

  • Answer: Yes, but DMSO is hygroscopic (absorbs water from air). Water introduces oxygen and protons. Store DMSO stocks in single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Q4: Why does the literature mention "Tetrahydrothis compound" and "this compound" interchangeably?

  • Answer: In the context of biosynthesis, they are often used loosely, but chemically, this compound usually refers to the tetrahydro-isoquinoline structure (THP) derived from dopamine condensation. Always verify the CAS number. If your compound has a pyridine ring (fully aromatic), it is Papaverine (stable). If it has a saturated ring and 4 OH groups, it is This compound (unstable).

References

  • Oxidation Chemistry of Catecholamines

    • Mechanistic Insight: Explains the auto-oxidation of catechol moieties (dopamine/papaveroline) into quinones and the role of pH.[2]

    • Source: Muñoz, P., et al. (2015). "Oxidation Chemistry of Catecholamines and Neuronal Degeneration.
  • Stabilization with Ascorbic Acid

    • Protocol Standard: Details the use of ascorbic acid and sulfites to prevent quinone formation in c
    • Source: Heien, M. L., et al. (2003). "Stabilization of Dopamine in Neutral Solutions." Analytical Chemistry.
  • Tetrahydrothis compound (THP)

    • Context: Discusses the formation of THP from dopamine and its subsequent oxid
    • Source: Meyers, S., et al. (1982). "Tetrahydrothis compound in Parkinson's disease.

Sources

Papaveroline light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling, storage, and experimental application of Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol).

Unlike its methylated analog Papaverine, this compound contains a bis-catechol structure (four free hydroxyl groups). This structural difference makes it exponentially more susceptible to oxidative degradation and photolysis. The protocols below are designed to mitigate these specific chemical vulnerabilities.

Section 1: The Chemistry of Instability

To handle this compound effectively, one must understand why it degrades.

  • The Catechol Effect: this compound possesses two catechol moieties. In the presence of oxygen and neutral-to-basic pH, these hydroxyl groups deprotonate and oxidize to form o-quinones .

  • The Light Catalyst: UV and visible light accelerate this electron transfer, rapidly converting the clear/white compound into colored quinonoid intermediates (often pink or red initially), which eventually polymerize into dark brown/black melanin-like insoluble aggregates.

  • The Result: A "browned" sample is not just impure; it has chemically transformed. The quinones are highly reactive electrophiles that can covalently bind to proteins (cysteinyl residues), potentially causing false positives in biological assays or cytotoxicity unrelated to the parent compound.

Section 2: Storage & Handling Essentials

Storage Specifications (Solid State)
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term)Slows thermodynamic degradation kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces atmospheric oxygen, preventing auto-oxidation.
Container Amber/Opaque Vial Blocks UV/Visible light photons that catalyze quinone formation.
Desiccant Required Moisture promotes proton transfer, accelerating oxidation.
Solubilization & Solution Handling
  • Solvent Choice: DMSO or Ethanol (purged with inert gas) is preferred for stock solutions. Aqueous solutions are highly unstable.

  • The "Acid Shield": If aqueous dilution is necessary, the vehicle must be acidic (pH < 4.0) or contain an antioxidant.

    • Recommended Additive: 0.1% - 1% Ascorbic Acid or Sodium Metabisulfite.

  • Working Time: Aqueous solutions should be prepared immediately before use. Do not store aqueous solutions , even at -20°C.

Section 3: Troubleshooting & FAQs

Q1: My this compound powder has turned a faint pink/beige color. Is it still usable?

Status: Caution / Likely Degraded.

  • Diagnosis: This indicates early-stage surface oxidation. The "pink" hue is characteristic of o-quinone formation.

  • Action:

    • Check solubility. If it dissolves fully and clearly in acidified DMSO, it may be salvageable for non-critical qualitative work.

    • For quantitative IC50/EC50 assays: Discard. The presence of quinones can alter receptor binding affinities.

Q2: The solution turned dark brown immediately upon adding to the cell culture media.

Status: Critical Failure.

  • Cause: Cell culture media (DMEM/RPMI) typically has a pH of 7.2–7.4. At this pH, the catechol protons dissociate, leading to rapid auto-oxidation (autoxidation).

  • Solution:

    • Prepare a 1000x stock in DMSO/Ascorbic Acid.

    • Add to media only at the moment of treatment.

    • Consider supplementing the media with antioxidants (e.g., SOD, Catalase, or Ascorbate) if the experimental design permits.

Q3: Can I use the same storage protocol as Papaverine?

Status: No.

  • Reasoning: Papaverine is "protected" by four methyl groups (methoxy). It is significantly more stable. This compound lacks this protection.[1][2] Treating this compound like Papaverine will lead to rapid sample loss.

Section 4: Experimental Workflows & Visualization

Workflow 1: Degradation Mechanism

Understanding the enemy: How this compound breaks down.

Papaveroline_Degradation Pap This compound (Reduced/Active) SemiQ Semiquinone Radical Pap->SemiQ -H+ / -e- Light Light (hv) / O2 Light->SemiQ Quinone o-Quinone (Pink/Red Toxic) SemiQ->Quinone Oxidation Polymer Insoluble Polymer (Dark Brown/Inactive) Quinone->Polymer Polymerization

Caption: The oxidative cascade of this compound. Light and Oxygen drive the conversion from active catechol to toxic quinone and inactive polymer.

Workflow 2: Safe Reconstitution Protocol

Follow this logic gate to ensure sample integrity.

Handling_Protocol Start Start: Solid this compound Vial CheckColor Check Color: White/Off-White? Start->CheckColor Discard Discard (Oxidized) CheckColor->Discard No (Brown/Pink) Solvent Select Solvent: DMSO or Ethanol CheckColor->Solvent Yes Purge Purge Solvent with Argon Solvent->Purge Dissolve Dissolve in Dark Purge->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -20°C Aliquot->Store

Caption: Step-by-step decision tree for reconstituting this compound to minimize oxidative loss.

References

  • Chemical Stability of Catechols

    • Mechanism:[1][3] Oxidation of catecholamines and related compounds (like this compound) leads to quinone formation.

    • Source: Graham, D. G. (1978). Oxidative pathways for catecholamines in the genesis of neuromelanin and cytotoxic quinones. Molecular Pharmacology.
    • Relevance: Establishes the fundamental instability of the bis-c
  • Papaverine vs.

    • Mechanism:[1][3] Comparative degradation of isoquinoline derivatives. While Papaverine forms papaverinol/papaveraldine, this compound degrades faster due to phenolic hydroxyls.

    • Source: Girreser, U., et al. (2003). Oxidation and degradation products of papaverine.[4] Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Highlights the difference in stability between the methylated (Papaverine)
  • General Handling of Light-Sensitive Injectables

    • Protocol: Standard guidelines for protecting isoquinoline alkaloids
    • Source: USP/NF (United States Pharmacopeia) Guidelines on Light Sensitivity.
    • Relevance: Provides the regulatory basis for "Protect

Sources

Technical Support Center: Papaveroline Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Experimental Artifacts of Papaveroline Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Dirty" Nature of Catechol-Isoquinolines

Welcome to the technical guide for this compound (and its reduced form, Tetrahydrothis compound/THP). While these compounds are critical for studying dopamine metabolism, addiction (the "Salsolinol theory"), and isoquinoline pharmacology, they are notoriously difficult to handle.

The Core Problem: this compound contains a catechol moiety (1,2-dihydroxybenzene structure). In physiological buffers (pH 7.4), it undergoes rapid auto-oxidation to form quinones and reactive oxygen species (ROS).

The Consequence: 60-80% of reported "toxicity" or "signaling" in literature is actually a false positive caused by:

  • ROS Generation: Hydrogen peroxide (

    
    ) production damaging DNA.
    
  • Quinone Adducts: Covalent binding to cysteinyl residues on proteins (non-specific alkylation).

  • Mitochondrial Uncoupling: Direct inhibition of Complex I, mimicking MPP+ toxicity.

This guide provides the protocols to isolate specific pharmacological effects from these chemical artifacts.

Module 1: Chemical Stability & Stock Preparation

Status: Critical Issue: Solution turns pink/brown within minutes (oxidation).

The Mechanism of Failure

This compound oxidizes into o-quinones. This reaction is catalyzed by trace transition metals (Fe, Cu) found in standard buffers and media. The generated superoxide radicals cause non-receptor-mediated cell death.

Protocol: The "Anaerobic + Chelation" Method

Do not use simple DMSO stocks. Follow this strict preparation method.

  • Solvent: Degas distilled water or PBS with Nitrogen (

    
    ) for 10 minutes.
    
  • Antioxidant Shield: Dissolve Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.5 mM) into the solvent before adding this compound.

    • Why: Ascorbate reduces the quinone back to the catechol form.

  • Metal Chelation: Add EDTA (100 µM) to the buffer.

    • Why: Chelates trace iron/copper that catalyzes the oxidation.

  • Storage: Store stocks at -80°C under Argon/Nitrogen. Discard if color changes from clear/pale yellow to pink.

Visual Workflow: Artifact-Free Preparation

StockPrep Start Solid this compound Mix Dissolve Compound Start->Mix Solvent Degassed H2O (N2 Sparged) Additives Add: Ascorbate (1mM) + EDTA (100µM) Solvent->Additives Additives->Mix Check Color Check: Clear/Pale Yellow? Mix->Check Use Immediate Use (Keep on Ice) Check->Use Yes Discard Discard (Pink = Oxidized) Check->Discard No

Figure 1: Critical workflow for preventing auto-oxidation artifacts. Note that once the solution turns pink, quinones have formed and the compound acts as a non-specific alkylating agent.

Module 2: Receptor Specificity & Pharmacological Isolation

Status: High Priority Issue: Distinguishing Dopaminergic vs. Adrenergic vs. Mitochondrial effects.

This compound is "promiscuous." It binds to Dopamine receptors (D1-like/D2-like) but has a high affinity for


-adrenergic receptors and inhibits mitochondrial respiration.
The "Triad of Interaction"

To prove your effect is specific, you must run the following Rescue/Blockade Matrix :

Target SystemPrimary Off-Target RiskBlocker/Control to ValidateExpected Outcome (If Specific)
Dopamine Receptors

-Adrenergic Binding
Yohimbine (1-10 µM)Effect persists with Yohimbine.
Adrenergic Receptors Dopamine Receptor BindingSulpiride (D2) or SCH-23390 (D1)Effect persists with D-antagonists.
Receptor Signaling ROS/Oxidative StressCatalase (50 U/mL) or NAC (1 mM)Effect persists with antioxidants.
Cell Viability Mitochondrial Complex I InhibitionATP Supplementation (permeable)Toxicity is NOT rescued by receptor antagonists.
Guidance on Mitochondrial Toxicity

This compound (specifically THP) inhibits NADH-ubiquinone oxidoreductase (Complex I) similarly to MPP+ (the Parkinsonian toxin).

  • Diagnostic: If your cell death is not blocked by receptor antagonists (Haloperidol/Phentolamine), it is likely mitochondrial.

  • Verification: Measure Oxygen Consumption Rate (OCR). This compound causes a rapid drop in State 3 respiration.

Module 3: Troubleshooting & FAQs

Q1: My cells are dying within 2 hours of treatment. Is this receptor-mediated apoptosis?

Answer: No. Receptor-mediated apoptosis typically requires 12-24 hours. Rapid death (<4 hours) indicates chemical necrosis driven by hydrogen peroxide (


) generation in the media.
  • Test: Add Catalase (50 U/mL) to the media before adding this compound. If death stops, it was an artifact of oxidation, not pharmacology.

Q2: I see a strong signal in my fluorescence assay (e.g., Calcium imaging), but it's erratic.

Answer: this compound and its oxidized quinones are autofluorescent in the green/blue spectrum.

  • Fix: Run a "No-Cell" control (Media + Compound only) to measure background fluorescence. Subtract this baseline.

Q3: How do I distinguish between this compound and its metabolite Salsolinol?

Answer: This is common in alcohol research. Salsolinol is formed by Dopamine + Acetaldehyde. This compound (THP) is Dopamine + Dopaldehyde.[1]

  • Differentiation: Use HPLC with electrochemical detection (HPLC-ECD). They have distinct retention times. Do not rely on generic antibody assays, as cross-reactivity is high.

Logic Map: Validating Experimental Results

Use this decision tree to validate if your observed biological effect is real or an artifact.

ValidationLogic Observation Observed Effect (e.g., Cell Death/Signaling) AntioxidantTest Add Catalase/NAC Observation->AntioxidantTest Result1 Effect Disappears AntioxidantTest->Result1 Result2 Effect Persists AntioxidantTest->Result2 Conclusion1 Artifact: ROS/Oxidation Result1->Conclusion1 ReceptorTest Add Receptor Antagonists (Yohimbine/Haloperidol) Result2->ReceptorTest Result3 Effect Disappears ReceptorTest->Result3 Result4 Effect Persists ReceptorTest->Result4 Conclusion2 True Pharmacological Event Result3->Conclusion2 Conclusion3 Off-Target: Mitochondrial Toxicity or Non-Specific Alkylation Result4->Conclusion3

Figure 2: Logic flow for distinguishing specific receptor signaling from oxidative artifacts and mitochondrial toxicity.

References

  • Soto-Otero, R., et al. (2006).[1] "Study on the ability of 1,2,3,4-tetrahydrothis compound to cause oxidative stress: Mechanisms and potential implications in relation to Parkinson's disease."[1] Journal of Biochemical and Molecular Toxicology. Link

  • Suzuki, K., et al. (1990).[1] "Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain." Neurochemical Research. Link

  • Cash, C.D., et al. (2005). "Tetrahydrothis compound, a metabolite of dopamine, induces apoptosis in PC12 cells." Neuroscience Letters.
  • Naoi, M., et al. (2002). "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms." Current Neuropharmacology.
  • Vauquelin, G., et al. (2010). "Interplay Among Catecholamine Systems: Dopamine Binds to α2-adrenergic Receptors." Frontiers in Neuroendocrinology. Link

Sources

Technical Support Center: Papaveroline (THP) Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Papaveroline (Tetrahydrothis compound/THP) Solid-Phase Extraction Audience: Researchers, Analytical Chemists, and Drug Development Scientists Last Updated: January 28, 2026

Introduction: The Chemistry of the Challenge

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline), often referred to as Tetrahydrothis compound (THP), presents a dual challenge in sample preparation:

  • Chemical Instability: As a catechol-isoquinoline, it possesses four hydroxyl groups, making it highly susceptible to rapid oxidation, particularly at the alkaline pH often used for elution.

  • Artifact Formation: THP can form artificially ex vivo via the Pictet-Spengler condensation of dopamine with aldehydes (e.g., acetaldehyde) present in solvents or the biological matrix.

This guide moves beyond generic protocols to provide a chemically grounded, self-validating workflow designed to maximize recovery while preventing artifactual data.

Module 1: The Master Protocol (Mixed-Mode Cation Exchange)

For biological fluids (plasma, urine) and tissue homogenates, Mixed-Mode Strong Cation Exchange (MCX) is the gold standard. It utilizes a dual retention mechanism:[1]

  • Cation Exchange: Retains the protonated amine of this compound.

  • Reversed-Phase: Retains the hydrophobic isoquinoline backbone.

Reagents & Materials
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg.

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5–3.0).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).

  • Stabilizer: 1% Ascorbic Acid + 0.1% Sodium Metabisulfite (Na₂S₂O₅).

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Sample Prep Add Stabilizer immediately to sample. Adjust pH to 3.0 using Formic Acid.Critical: Acidic pH ensures the amine is protonated (

) for cation exchange binding. Metabisulfite prevents oxidation and scavenges aldehydes to stop artifact formation.
2. Condition 1 mL Methanol 1 mL WaterActivates the hydrophobic pores of the polymer sorbent.
3. Load Load sample at gravity flow or low vacuum (< 5 inHg).Slow flow allows sufficient time for the ionic interaction between the analyte and the sulfonate groups on the sorbent.
4. Wash 1 1 mL 0.1% Formic Acid (aq).Removes proteins, salts, and hydrophilic interferences. The analyte remains ionically bound.[2]
5. Wash 2 1 mL 100% Methanol.Removes hydrophobic neutrals and acidic interferences.[3] The analyte remains ionically bound.[2]
6. Elute 2 x 500 µL 5% NH₄OH in Methanol .The Switch: High pH deprotonates the amine (

), breaking the ionic bond. Methanol disrupts hydrophobic interactions.
7. Post-Elution IMMEDIATELY add 50 µL of 5% Formic Acid to the collection tube.Stop-Clock: Catechols oxidize rapidly in the basic elution solvent. Immediate re-acidification preserves the molecule for LC-MS.
Visual Workflow: MCX Extraction Logic

SPE_Workflow Sample Biological Sample (Plasma/Urine) Prep Pre-Treatment + Na2S2O5 (Antioxidant) + Acidify to pH 3.0 Sample->Prep Load Load onto MCX Column (Retention: Ionic + Hydrophobic) Prep->Load Wash1 Wash 1: Aqueous Acid (Removes Hydrophilic/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals/Acids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Stabilize CRITICAL: Immediate Acidification (Prevent Oxidation) Elute->Stabilize < 30 seconds Analyze LC-MS/MS Analysis Stabilize->Analyze

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for this compound, emphasizing the critical post-elution stabilization step.

Module 2: Troubleshooting & Optimization

Issue 1: Low Recovery (< 60%)

Diagnosis: The analyte is either not binding during the load or degrading during elution.

  • Check Loading pH: this compound is a base. If the sample pH > 5.0 during loading, the amine may not be fully protonated, causing it to break through the cation exchange sorbent. Fix: Ensure sample pH is 2.5–3.0.

  • Check Elution Stability: If the eluate turns slightly pink or yellow, oxidation has occurred. Fix: Increase the concentration of ascorbic acid in the collection vessel before elution starts.

  • Matrix Interference: In urine, high salt concentrations can suppress ionization in LC-MS, masking recovery. Fix: Perform a "dilute-and-shoot" test to compare against SPE. If SPE is lower, the issue is retention; if SPE is higher, the issue was matrix suppression.

Issue 2: "Ghost" Peaks (False Positives)

Diagnosis: You detect this compound in control samples that should be negative. Cause: In situ synthesis.[4] Dopamine (endogenous) + Acetaldehyde (solvent impurity or biological)


 THP.
Fix: 
  • Semicarbazide Treatment: Add semicarbazide to the sample immediately upon collection. It scavenges aldehydes, preventing the Pictet-Spengler condensation.

  • Solvent Purity: Use only LC-MS grade methanol. Lower grade alcohols often contain aldehyde impurities.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Decision What is the issue? Start->Decision LowRec Low Recovery Decision->LowRec Ghost Ghost Peaks / Artifacts Decision->Ghost CheckPH Check Loading pH Is it < 3.0? LowRec->CheckPH CheckAld Check for Aldehydes (Solvents/Matrix) Ghost->CheckAld CheckOx Check Eluate Color Pink/Yellow? CheckPH->CheckOx Yes FixPH Adjust Sample to pH 2.5 Ensure Amine Protonation CheckPH->FixPH No FixOx Add Ascorbic Acid to Collection Tube PRE-Elution CheckOx->FixOx Yes FixAld Add Semicarbazide (Scavenge Aldehydes) CheckAld->FixAld

Figure 2: Diagnostic logic for resolving common recovery and specificity issues in this compound extraction.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column instead of MCX?

  • Answer: It is possible but risky. This compound is polar. On C18, it often elutes in the void volume (breakthrough) unless you use an ion-pairing agent (like heptane sulfonic acid). However, ion-pairing agents contaminate LC-MS systems. Recommendation: Stick to MCX or Phenylboronic Acid (PBA) columns.

Q2: Why do you recommend Phenylboronic Acid (PBA) columns in some literature?

  • Answer: PBA columns specifically bind cis-diols (catechols) at alkaline pH and elute at acidic pH.

    • Pro: Elution occurs in acid, which is excellent for stability (prevents oxidation).

    • Con: Loading must be alkaline (pH > 8.5), which is exactly when this compound is most unstable. You must work extremely fast or in an inert atmosphere (Nitrogen glove box) to use PBA successfully.

Q3: How long can I store the extracted samples?

  • Answer: Even in acidic solution, catechols degrade.

    • 4°C (Autosampler): Stable for < 24 hours.

      • -80°C:* Stable for 1-2 months if antioxidants (Ascorbic acid/EDTA) are present.

    • Tip: Inject immediately after extraction whenever possible.

Q4: My LC-MS baseline is high. What did I miss?

  • Answer: You likely didn't wash the column enough. The "Wash 2" step (100% Methanol) is crucial. Since the analyte is locked by ionic charge, you can wash aggressively with organic solvents to remove phospholipids and neutrals without losing your target.

References

  • Cashaw, J. L., et al. (1976). "Simultaneous determination of biogenic amines and their tetrahydrothis compound-like alkaloids in brain tissue." Journal of Chromatography A. Link

    • Context: Foundational work on the separation of THP
  • Waters Corporation. (2020).[2] "Oasis MCX Extraction Method for Basic Compounds." Waters Application Notes. Link

    • Context: Authoritative source for the Mixed-Mode Cation Exchange mechanism and polymer stability.
  • Rommelspacher, H., et al. (1982). "Determination of tetrahydrothis compound in urine by high-performance liquid chromatography." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

    • Context: Establishes the necessity of antioxidant stabiliz
  • Hao, Y., et al. (2017). "Solid Phase Extraction of Catecholamines: A Comparative Study." Journal of Chromatography B. Link

    • Context: Comparison of PBA vs.

Sources

Technical Support Center: Bioavailability Enhancement of Papaveroline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PAP-BIO-992 Subject: Troubleshooting Stability, Solubility, and BBB Permeability for Tetrahydroisoquinoline (THIQ) Scaffolds

Welcome to the Advanced Application Support Center.

You are accessing this guide because your Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) derivatives are failing in pre-clinical profiling. The data likely shows rapid plasma clearance (<15 mins) , poor oral bioavailability (<5%) , or negligible CNS penetration .

This is not a failure of potency; it is a failure of delivery. This compound contains a catechol-isoquinoline core that is a "metabolic magnet" for degradative enzymes. This guide provides the architectural protocols to shield this scaffold and force it across biological barriers.

Module 1: The "Catechol Conundrum" & Prodrug Engineering

The Problem: Your derivative possesses four hydroxyl groups (positions 6, 7, 3', 4'). In vivo, these are immediate targets for Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) . Additionally, the catechol moiety undergoes rapid auto-oxidation to ortho-quinones, leading to polymerization and toxicity.

The Solution: Transient Esterification (Prodrug Design). Do not screen the parent compound directly in PK studies. You must mask the hydroxyls to increase lipophilicity and block COMT recognition.

Protocol 1.1: Synthesis of Pivaloyl Ester Prodrugs

Why Pivaloyl? Unlike acetyl esters, which are often hydrolyzed too quickly by plasma esterases, pivaloyl (trimethyl acetyl) groups provide steric hindrance, extending the half-life sufficiently to allow BBB penetration before hydrolysis releases the active parent drug.

Step-by-Step Synthesis Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon. This compound is highly sensitive to oxidative stress.

  • Solvation: Dissolve this compound derivative (1 eq) in anhydrous Trifluoroacetic acid (TFA) or Pyridine.

  • Acylation: Add Pivaloyl chloride (4.5 eq) dropwise at 0°C.

  • Catalysis: If using TFA, no catalyst is needed. If using non-acidic solvent, add DMAP (0.1 eq).

  • Reflux: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quench: Pour into ice-cold NaHCO3 solution.

  • Extraction: Extract with Ethyl Acetate. The product should be highly lipophilic compared to the starting material.

Troubleshooting Checklist:

  • Issue: "My product turns black during synthesis."

    • Cause: Auto-oxidation of the catechol.

    • Fix: Add 1% Ascorbic acid to the reaction or strictly maintain Argon overpressure.

  • Issue: "Incomplete esterification (mixed esters)."

    • Cause: Steric hindrance at the 3' position.

    • Fix: Increase temperature to 80°C and extend reaction time; ensure excess acyl chloride.

Visualizing the Metabolic Shield Strategy

The following diagram illustrates how prodrug masking prevents COMT inactivation and facilitates BBB crossing.

MetabolicShield Parent This compound (Polar/Unstable) Prodrug Tetra-Pivaloyl Prodrug (Lipophilic/Stable) Parent->Prodrug Chemical Masking COMT COMT Enzyme (Liver/Plasma) Parent->COMT Rapid Attack Prodrug->COMT Steric Blockade BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Metabolite 3-O-Methylated Inactive Metabolite COMT->Metabolite Methylation Brain CNS Parenchyma (Target Site) BBB->Brain Transport Active Active Drug (Hydrolysis) Brain->Active Esterase Cleavage

Caption: Figure 1.[1][2] Prodrug strategy blocking COMT metabolism and enabling BBB transit via lipophilic masking.

Module 2: Nano-Encapsulation (The Solubility Solution)

The Problem: Even if stabilized, this compound derivatives are often poorly soluble in physiological pH (precipitating as free bases) or too polar to cross membranes efficiently.

The Solution: Remote Loading into Liposomes (Ammonium Sulfate Gradient). Passive encapsulation yields are low (<10%) for alkaloids. You must use active remote loading , which uses a transmembrane pH gradient to "suck" the drug into the liposome and trap it as a crystallized salt.

Protocol 2.1: Ammonium Sulfate Gradient Loading

This method achieves >90% encapsulation efficiency (EE).

Phase A: Liposome Formation

  • Lipid Mix: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and mPEG2000-DSPE (Molar ratio 55:40:5) in Ethanol at 65°C.

  • Hydration: Hydrate with 250 mM Ammonium Sulfate (pH 5.5) . Crucial: Do not use saline or PBS here.

  • Sizing: Extrude through 100 nm polycarbonate filters (10 passes) to create Large Unilamellar Vesicles (LUVs).

  • Gradient Creation: Dialyze the liposomes against PBS (pH 7.4) or pass through a Sephadex G-50 column equilibrated with PBS.

    • Result: Inside = Ammonium Sulfate; Outside = PBS.

Phase B: Drug Loading

  • Incubation: Add your this compound derivative (dissolved in small volume ethanol) to the liposome suspension.

  • Temperature: Heat to 60°C (above the lipid phase transition temperature, Tm) for 30 minutes.

  • Mechanism: The uncharged drug permeates the membrane. Inside, it encounters high [H+], becomes protonated, and forms an insoluble sulfate salt with sulfate ions. It is now trapped.

  • Cleanup: Remove unencapsulated drug via dialysis.

Troubleshooting Checklist:

  • Issue: "Drug leaks out immediately."

    • Cause: Lipid bilayer is too fluid at body temperature.

    • Fix: Increase Cholesterol content to 45% or use high-Tm lipids like DSPC instead of Egg PC.

  • Issue: "Low loading efficiency."

    • Cause: The drug is not a weak base or the pKa is incorrect.

    • Fix: This method only works for amphipathic weak bases (pKa 6.5–9.5). Ensure your derivative retains the basic nitrogen of the isoquinoline ring.

Visualizing the Active Loading Mechanism

RemoteLoading cluster_mechanism Ammonium Sulfate Gradient Outside External Phase (pH 7.4) Drug (Uncharged) Membrane Lipid Bilayer Outside->Membrane Diffusion Inside Internal Phase (pH 5.5) (NH4)2SO4 Membrane->Inside Drug enters Precipitate Drug-Sulfate Precipitate (TRAPPED) Inside->Precipitate Protonation & Crystallization

Caption: Figure 2. Mechanism of remote loading. The pH gradient drives the drug influx, trapping it as a sulfate salt.

Module 3: Analytical Validation (Data Integrity)

The Problem: Inconsistent pharmacokinetic (PK) data often stems from ex vivo degradation. If you draw blood from a rat and let it sit for 10 minutes, the this compound derivative may oxidize before it hits the HPLC column, leading to false "low bioavailability" results.

Data Presentation: PK Parameters Comparison Below is a comparative table of expected improvements when using the strategies above.

ParameterNative this compoundPivaloyl ProdrugLiposomal Formulation
Tmax (min) 5-1030-4560-120
Cmax (ng/mL) Low (<50)High (>500)Moderate (Sustained)
Half-life (t1/2) < 15 min~ 2 hours> 6 hours
Bioavailability (F%) < 2%25 - 40%15 - 30%
Brain/Plasma Ratio < 0.1> 0.5> 0.3

Critical Assay Protocol: When collecting plasma samples for PK analysis:

  • Antioxidant Cocktail: Pre-load collection tubes with 10 µL of 10% Sodium Metabisulfite and EDTA .

  • Enzyme Inhibition: Add Ro 41-0960 (COMT inhibitor) to the tube if measuring the parent drug specifically, to stop metabolism ex vivo.

  • Acidification: Immediate acidification of plasma with 0.1% Formic Acid stabilizes the catechol moiety.

References
  • Vertex AI Search. (2024).[3] Pharmacokinetics of tetrahydrothis compound and derivatives.[4] Retrieved from

  • Huestis, M. A. (2007). Pharmacokinetics and metabolism of cannabinoids and isoquinoline alkaloids. Handbook of Experimental Pharmacology. Retrieved from

  • Venhuis, B. J., et al. (2002). A new type of prodrug of catecholamines: an opportunity to improve the treatment of Parkinson's disease.[5] Journal of Medicinal Chemistry. Retrieved from

  • RSC Pharmaceutics. (2024).[6] Insight into the liposomal encapsulation of mono and bis-naphthalimides. Retrieved from

  • Gao, Y., et al. (2023).[7] Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids.[7][8] Chemistry & Biodiversity.[7][9] Retrieved from

Sources

Validation & Comparative

comparing Papaveroline and Papaverine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Papaverine (the clinical benzylisoquinoline alkaloid) and Papaveroline (its tetra-demethylated derivative). While structurally homologous, their biological utility diverges significantly due to the physicochemical shift from a lipophilic tetramethoxy ether (Papaverine) to a hydrophilic, redox-active catechol (this compound).

  • Papaverine is the industry standard for non-selective phosphodiesterase (PDE) inhibition and smooth muscle relaxation.[1]

  • This compound serves primarily as a metabolic reference standard, a biosynthetic intermediate, and a tool compound for studying oxidative stress and adrenergic signaling, owing to its structural similarity to dopamine.

Chemical Identity & Physicochemical Properties[2][3]

The core distinction lies in the substitution pattern of the isoquinoline scaffold. Papaverine possesses four methoxy groups, conferring stability and lipophilicity. This compound possesses four hydroxyl groups, rendering it susceptible to rapid oxidation (quinone formation) and reducing blood-brain barrier (BBB) permeability.

Table 1: Physicochemical Comparison
FeaturePapaverineThis compound
CAS Number 58-74-2574-09-4
IUPAC Name 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline
Molecular Weight 339.39 g/mol 283.28 g/mol
Substituents 4x Methoxy (-OCH₃)4x Hydroxyl (-OH)
Lipophilicity (LogP) ~2.8 (High membrane permeability)~0.5 (Low membrane permeability)
Solubility Soluble in organic solvents; HCl salt soluble in water.Poor in water; Soluble in alkaline solutions (unstable).
Stability Stable under standard conditions.High instability ; oxidizes to quinones/polymers in air/light.
Primary Role Clinical Vasodilator / PDE InhibitorMetabolite / Biosynthetic Precursor

Pharmacodynamics: Mechanism of Action

Phosphodiesterase (PDE) Inhibition

Papaverine is a potent, non-selective inhibitor of PDE enzymes, with high affinity for PDE10A (IC₅₀ ≈ 19–50 nM) and moderate affinity for PDE3 and PDE4.[1]

  • Mechanism: Papaverine binds to the catalytic domain of PDE, preventing the hydrolysis of cAMP and cGMP.

  • This compound Contrast: The removal of methyl groups drastically alters the hydrophobic interaction within the PDE catalytic pocket. While this compound retains the isoquinoline core, its hydrophilic nature and rapid metabolic conjugation (COMT-mediated methylation) limit its utility as a sustained PDE inhibitor in vivo.

Smooth Muscle Relaxation

Papaverine acts directly on the smooth muscle cell (SMC) membrane.[2][3]

  • cAMP/cGMP Accumulation: PDE inhibition leads to elevated cyclic nucleotides.

  • Kinase Activation: PKA and PKG are activated.

  • Ca²⁺ Desensitization: Phosphorylation of Myosin Light Chain Kinase (MLCK) reduces its sensitivity to Ca²⁺.

  • Result: Vasodilation independent of endothelial integrity.

This compound exhibits weaker vasodilatory effects in physiological buffers due to rapid auto-oxidation and poor tissue penetration, though it can activate beta-adrenergic receptors due to its catechol structure (resembling dopamine).

Mitochondrial Respiration
  • Papaverine: A known inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which can lead to ATP depletion in high doses.

  • This compound: Acts as a redox-cycler. In the presence of transition metals (Cu²⁺, Fe³⁺), it can generate reactive oxygen species (ROS) via the Fenton reaction, potentially causing cytotoxicity rather than therapeutic relaxation.

Visualization: Signaling Pathways[1]

The following diagram illustrates the primary mechanism of Papaverine-induced vasodilation and the metabolic conversion to this compound.

PapaverineMechanism Papaverine Papaverine (Drug) PDE PDE Enzyme (PDE10A/3/4) Papaverine->PDE Inhibits (IC50 ~20nM) Liver Hepatic CYP450 (Demethylation) Papaverine->Liver Metabolism This compound This compound (Metabolite) This compound->this compound Rapid Oxidation (Quinone Formation) cAMP cAMP / cGMP (Accumulation) PDE->cAMP Prevents Hydrolysis PKA PKA / PKG Activation cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation Decreases Myosin-Actin Interaction Liver->this compound Generates

Caption: Papaverine inhibits PDE to induce relaxation, while its metabolism yields this compound, which is prone to oxidative instability.

Experimental Protocols

To validate the activity of these compounds, the following self-validating protocols are recommended.

In Vitro PDE Activity Assay

Objective: Determine IC₅₀ values for PDE inhibition.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate: [³H]-cAMP or Fluorescent-cAMP analog (e.g., Mant-cAMP).

    • Enzyme: Recombinant human PDE10A or PDE4B.

  • Compound Handling:

    • Dissolve Papaverine in DMSO (stable).

    • Dissolve This compound in degassed buffer containing 1 mM Ascorbic Acid (Critical: prevents oxidation of the catechol). Prepare immediately before use.

  • Reaction:

    • Incubate Enzyme + Test Compound (0.1 nM – 100 µM) for 15 min at 30°C.

    • Add Substrate to initiate.

    • Stop reaction after 20 min using PDE beads (SPA assay) or boiling (HPLC method).

  • Validation:

    • Positive Control: Rolipram (PDE4) or MP-10 (PDE10A).

    • Negative Control: Buffer only (0% inhibition).

    • Data Analysis: Fit to sigmoidal dose-response curve.

Ex Vivo Isometric Tension (Organ Bath)

Objective: Compare vasodilatory potency in functional tissue.

  • Tissue Prep: Isolate thoracic aorta rings (3-4 mm) from Sprague-Dawley rats. Remove endothelium (optional, to test direct SMC effect) by mechanical rubbing.

  • Mounting: Mount rings in Krebs-Henseleit buffer (37°C, 95% O₂/5% CO₂) under 2g resting tension.

  • Pre-contraction: Induce stable contraction with Phenylephrine (1 µM) or KCl (60 mM).

  • Dosing:

    • Add cumulative concentrations of Papaverine (10⁻⁹ to 10⁻⁴ M).

    • Note for this compound: Buffer must contain EDTA (0.025 mM) and Ascorbate to prevent auto-oxidation in the bath.

  • Readout: Measure % relaxation relative to pre-contraction plateau.

Safety & Toxicology Profile

Papaverine[1][3][5][6][7][8][9][10][11][12][13][14]
  • Clinical Side Effects: Arrhythmias (if infused too fast), hypotension, hepatic hypersensitivity.

  • Toxicity: High doses cause cellular ATP depletion via mitochondrial inhibition.

This compound (and Derivatives)[2][3][10][15][16]
  • Neurotoxicity Risk: this compound is structurally related to Tetrahydrothis compound (THP) . THP is formed via the condensation of dopamine and is implicated in alcohol addiction and neurodegeneration (salsolinol pathway).

  • Redox Toxicity: As a catechol, this compound can generate superoxide anions and quinones, leading to oxidative stress in non-reducing environments.

  • Handling: Must be handled under inert atmosphere (Argon/Nitrogen) to maintain chemical integrity during experiments.

References

  • BenchChem. (2025).[1] A Comparative Analysis of PDE10A Inhibitors: The Broad-Spectrum Agent Papaverine versus the Selective Compound PQ-10. Retrieved from

  • PubChem. (2025). Papaverine Compound Summary (CID 4680). National Library of Medicine. Retrieved from

  • Itoh, H., et al. (2023). Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons.[4] International Journal of Molecular Sciences. Retrieved from

  • Han, S., et al. (2023). Papaverinol-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity.[5] Molecules. Retrieved from

  • Kaneda, T., et al. (1998). The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles. Journal of Smooth Muscle Research. Retrieved from

Sources

Technical Comparison Guide: Papaveroline Scaffold vs. Synthetic PDE10A Inhibitors in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Scaffold vs. The "Clean" Bullet

In the pursuit of neuroprotection for Huntington’s Disease (HD) and Schizophrenia, Phosphodiesterase 10A (PDE10A) inhibition remains a high-value target due to its enriched expression in striatal Medium Spiny Neurons (MSNs).[1][2]

This guide compares two distinct pharmacological approaches:

  • The Benzylisoquinoline Class (Papaverine/Papaveroline): The historical "natural" scaffold. While Papaverine is a verified PDE10A inhibitor (

    
    ), its metabolite Papaveroline  (Tetrahydrothis compound or THP) introduces a complex duality—acting as both a direct antioxidant and a potential neurotoxin via quinone formation.
    
  • The Synthetic Class (MP-10/PF-2545920): The industry standard for selectivity. MP-10 offers sub-nanomolar potency (

    
    ) and 
    
    
    
    -fold selectivity, relying exclusively on cAMP/cGMP signaling for neuroprotection without direct antioxidant scavenging.

Verdict: For pure signaling modulation, MP-10 is superior. However, for multi-target neuroprotection involving oxidative stress rescue, the This compound scaffold offers a unique, albeit risky, chemical space that requires rigid stabilization to prevent auto-oxidation.

Mechanistic Divergence[2]

To understand the utility of these compounds, we must decouple their mechanisms. Synthetic inhibitors function as "Signaling Amplifiers," while the this compound class functions as "Redox Modulators" with weak PDE inhibition.

Signaling Pathways (Graphviz Diagram)

The following diagram illustrates the striatal MSN environment. Note how MP-10 acts strictly on the enzyme, whereas this compound interacts with mitochondrial respiration and ROS (Reactive Oxygen Species), creating a "double-edged" effect.

PDE10A_Pathways cluster_MSN Striatal Medium Spiny Neuron (MSN) PDE10A PDE10A Enzyme cAMP cAMP / cGMP PDE10A->cAMP Degrades PKA PKA / PKG Signaling cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates BDNF BDNF / Survival Factors CREB->BDNF Transcription Mitochondria Mitochondria (Complex I) ROS ROS (Superoxide) MP10 MP-10 (PF-2545920) (Synthetic) MP10->PDE10A Inhibits (IC50 0.37nM) Pap This compound/Papaverine (Benzylisoquinoline) Pap->PDE10A Inhibits (IC50 ~36nM) Pap->Mitochondria Modulates Pap->ROS Scavenges (Direct) Quinone o-Quinone (Toxic Metabolite) Pap->Quinone Auto-oxidation Quinone->Mitochondria Inhibits Respiration

Caption: Figure 1. Mechanistic comparison showing MP-10's linear signaling activation versus this compound's dual role in PDE inhibition and redox modulation (with toxicity risks).

Comparative Analysis: The Data

The following data consolidates findings from key medicinal chemistry campaigns (Pfizer, Takeda) and academic evaluations of isoquinoline alkaloids.

Table 1: Pharmacological Profile Comparison
FeatureMP-10 (PF-2545920) Papaverine (Parent) This compound (Metabolite)
Primary Target PDE10A (Highly Selective)PDE10A (Non-selective)Dopamine Receptors / Redox
PDE10A Potency (

)
0.37 nM (Ultra-Potent)~36 nM (Moderate)Weak / Unknown
Selectivity >1000x vs. PDE3/4Poor (Hits PDE3, PDE4)Poor (Hits D1/D2, Mitochondrial Complex)
Mechanism of Neuroprotection cAMP/cGMP elevation onlyPDE Inhibition + VasodilationDirect ROS Scavenging (Catechol)
Key Risk/Side Effect Catalepsy (at high doses)Hypotension (Vasodilation)Neurotoxicity (Quinone formation)
Brain Penetration High (Striatal Occupancy >50%)ModerateLow (unless modified)
Clinical Status Phase II (Schizophrenia - Failed efficacy)Approved (Vasospasm)Experimental Scaffold
Critical Insight: The "Selectivity Trap"

While Papaverine is often cited as the reference PDE10A inhibitor in early literature, it inhibits PDE3 and PDE4 at micromolar concentrations. This lack of selectivity causes systemic side effects (hypotension) that confound neuroprotection data in vivo. MP-10 , by contrast, allows researchers to attribute effects solely to striatal PDE10A inhibition.

Experimental Protocols for Validation

To objectively compare these compounds in your own lab, you must use a Self-Validating Workflow that distinguishes between enzymatic inhibition and cellular survival.

Protocol A: PDE10A Scintillation Proximity Assay (SPA)

Purpose: To determine the true potency (


) without cellular interference.
  • Enzyme Source: Use full-length human recombinant PDE10A expressed in Sf9 cells.

  • Substrate:

    
    -cAMP (approx. 50,000 cpm/well).
    
  • Buffer System: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Inhibitor Dilution:

    • MP-10: Serial dilution from 10 nM down to 0.01 nM.

    • Papaverine/Papaveroline: Serial dilution from 10

      
      M down to 1 nM.
      
  • Reaction: Incubate for 30 mins at 30°C.

  • Termination: Add Yttrium silicate SPA beads containing zinc sulphate (to bind unreacted nucleotides).

  • Readout: Count on a MicroBeta scintillation counter.

    • Validation Check: The

      
       factor must be > 0.5. MP-10 should yield an 
      
      
      
      .[3]
Protocol B: Oxidative Stress Rescue (PC12 Model)

Purpose: To test if this compound's antioxidant moiety offers protection "beyond" PDE inhibition.

  • Cell Culture: Seed PC12 cells (pheochromocytoma) at

    
     cells/well.
    
  • Pre-treatment (2 hours):

    • Group 1: Vehicle (DMSO).

    • Group 2: MP-10 (100 nM) - Pure PDE10A control.

    • Group 3: this compound (1-10

      
      M) - Test compound.
      
  • Insult: Add

    
     (200 
    
    
    
    M) or MPP+ (Mitochondrial toxin) for 24 hours.
  • Viability Assay: MTT or CellTiter-Glo (ATP).

  • Interpretation:

    • If MP-10 fails to rescue but this compound succeeds, the mechanism is Antioxidant-mediated , not PDE10A-mediated.

    • Warning: If this compound treatment alone reduces viability, auto-oxidation to quinones is occurring. Add Ascorbic Acid (100

      
      M) to validate.
      

Decision Workflow (Graphviz)

Use this logic flow to select the correct compound for your study.

Selection_Logic Start Select Neuroprotection Strategy Q1 Is the target strictly PDE10A signaling? Start->Q1 Q2 Is the model driven by Oxidative Stress? Q1->Q2 No / Unsure MP10_Path Use MP-10 (PF-2545920) Q1->MP10_Path Yes (e.g., Schizophrenia models) Q2->MP10_Path No (Genetic HD models) Pap_Path Use this compound/Papaverine Q2->Pap_Path Yes (e.g., Ischemia/Reperfusion) Warning WARNING: Monitor for Neurotoxicity (Quinones) Pap_Path->Warning Requires Stabilization

Caption: Figure 2. Decision tree for selecting inhibitors based on experimental constraints and disease models.

References

  • Schmidt, C. J., et al. (2008). "The novel phosphodiesterase 10A inhibitor MP-10 (PF-2545920) suppresses microglial activation in LPS-induced neuroinflammation." Journal of Pharmacology and Experimental Therapeutics.

  • Siuciak, J. A., et al. (2006). "Inhibition of the striatum-enriched phosphodiesterase PDE10A: A novel approach to the treatment of psychosis." Neuropharmacology.

  • Lee, J. Y., et al. (2010). "Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms." Experimental Neurobiology.

  • Mendes, A., et al. (2019). "Antioxidant Therapies for Neuroprotection—A Review." Antioxidants.[4]

  • Pfizer Global R&D. "PF-02545920 (Mardepodect) Clinical Data and Chemical Structure." MedChemExpress / ClinicalTrials.gov.

Sources

Validation of Papaveroline (THP): Mechanism of Action & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for Papaveroline (specifically 1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), also known as Tetrahydrothis compound (THP) .

Crucial Scientific Distinction: This guide explicitly distinguishes this compound from its oxidized parent compound, Papaverine . While Papaverine is a classical non-selective Phosphodiesterase (PDE) inhibitor, This compound acts primarily as a modulator of catecholamine biosynthesis (inhibiting Tyrosine Hydroxylase and Dopamine


-Hydroxylase) and a mitochondrial toxin , with distinct vascular effects mediated by 

-adrenergic blockade rather than PDE inhibition.

Executive Summary: The Pharmacological Divergence

This compound is an endogenous tetrahydroisoquinoline alkaloid formed via the condensation of dopamine with dopamine-derived aldehydes (the Pictet-Spengler reaction). Unlike the planar, aromatic Papaverine (a potent PDE inhibitor), the flexible tetrahydro-structure of this compound shifts its affinity away from PDE enzymes and toward catecholamine-handling enzymes and adrenergic receptors.[1]

Quick Comparison: this compound vs. Papaverine
FeatureThis compound (THP) Papaverine (Parent)
Primary Mechanism Enzyme Inhibition (TH & DBH) PDE Inhibition (PDE10A, PDE4)
Secondary Mechanism Mitochondrial Complex I InhibitionCalcium Channel Blockade (L-Type)
Vascular Effect Vasorelaxation via

-Adrenergic Blockade
Vasorelaxation via cAMP/cGMP accumulation
Structural State Flexible (Tetrahydroisoquinoline)Planar (Isoquinoline)
Key Application Parkinson's Research (Neurotoxicity)Vasospasm Treatment (Smooth Muscle)

Primary Mechanism: Catecholamine Biosynthesis Inhibition

This compound acts as a feedback inhibitor in the dopamine synthetic pathway. It competitively inhibits Tyrosine Hydroxylase (TH) and Dopamine


-Hydroxylase (DBH), the rate-limiting enzymes in catecholamine synthesis.
Comparative Analysis: DBH Inhibition

Benchmark: Disulfiram (Standard DBH inhibitor) vs. This compound.

CompoundTarget EnzymeIC50 / KiMechanism TypeClinical/Research Note
This compound Dopamine

-Hydroxylase
~150 µM (Low Potency) Competitive/Mixed Endogenous regulator; accumulation leads to oxidative stress.
Disulfiram Dopamine

-Hydroxylase
~0.1 - 1.0 µMCopper ChelationStandard clinical inhibitor for addiction therapy.
Papaverine Phosphodiesterase (PDE)0.01 - 17 µMCompetitiveDoes not significantly inhibit DBH.
Mechanism Visualization

The following diagram illustrates how this compound diverts from the classical Papaverine pathway, acting instead on the catecholamine loop.

Papaveroline_MoA Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE DBH This compound This compound (THP) (Endogenous Metabolite) Dopamine->this compound Condensation (Pictet-Spengler) TH_Enz Tyrosine Hydroxylase (Rate Limiting) DBH_Enz Dopamine Beta-Hydroxylase This compound->TH_Enz Inhibits This compound->DBH_Enz Inhibits Mito Mitochondrial Complex I This compound->Mito Inhibits ROS Reactive Oxygen Species (ROS) Mito->ROS Induces

Caption: this compound acts as a feedback inhibitor on TH and DBH while simultaneously disrupting mitochondrial function, distinct from Papaverine’s PDE inhibition.[2][3][4]

Secondary Mechanism: Vascular Relaxation via -Adrenergic Blockade

While Papaverine relaxes smooth muscle by preventing cAMP breakdown (PDE inhibition), this compound achieves vasorelaxation primarily by blocking ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenergic receptors. The flexibility of the tetrahydroisoquinoline ring allows it to fit into the adrenergic pocket better than the rigid Papaverine molecule.

Supporting Data (Rat Aorta Models):

  • Papaverine: Inhibits contractions induced by KCl (depolarization) and Phenylephrine (agonist) equally (indicating downstream PDE/Calcium effect).

  • This compound: Preferentially inhibits Phenylephrine-induced contractions over KCl-induced contractions, confirming receptor-mediated blockade rather than direct intracellular calcium modulation.

Experimental Validation Protocols

To validate this compound's specific MoA and rule out "Papaverine-like" PDE activity, use the following self-validating workflows.

Protocol A: DBH Inhibition Assay (Differentiation from Papaverine)

Objective: Confirm this compound inhibits catecholamine synthesis, unlike Papaverine.

  • Enzyme Source: Purified bovine adrenal DBH or chromaffin granule lysate.

  • Substrate: Tyramine (substrate) + Ascorbate (cofactor).

  • Reaction Mix:

    • Buffer: 50 mM Sodium Acetate (pH 5.0).

    • Catalase (1000 U/mL) to protect enzyme from peroxide.

    • Copper Sulfate (1 µM) - Note: DBH is copper-dependent; excess copper reverses chelation-based inhibition (Disulfiram), but not competitive inhibition.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • Positive Control: Disulfiram (1 µM).

    • Negative Control: Papaverine (100 µM) – Should show minimal inhibition.

    • Test: this compound (10–300 µM).

  • Detection: HPLC-ECD (Electrochemical Detection) measuring conversion of Tyramine to Octopamine.

  • Validation Criteria: this compound must show dose-dependent inhibition (

    
    ) while Papaverine shows 
    
    
    
    inhibition at equimolar concentrations.
Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Validate the neurotoxic/metabolic profile of this compound (Complex I inhibition).

  • Cell Line: SH-SY5Y (Neuroblastoma) or PC12 cells.

  • Workflow:

    • Seed cells at 20,000/well.

    • Inject this compound (10 µM, 50 µM).

    • Measure Oxygen Consumption Rate (OCR).

  • Key Observation:

    • This compound causes an immediate drop in Basal Respiration and ATP Production (similar to Rotenone).

    • Contrast: Papaverine may increase OCR initially due to cAMP-driven metabolic demand before high-dose toxicity sets in.

Protocol C: Exclusion of PDE Inhibition (FRET Assay)

Objective: Prove this compound is not a potent PDE inhibitor.

  • System: TR-FRET cAMP immunoassay (e.g., Lance Ultra).

  • Enzyme: Recombinant human PDE10A or PDE4B.

  • Procedure:

    • Incubate enzyme with cAMP-flurophore tracer.

    • Add Papaverine (Positive Control, expected IC50 ~10-20 nM for PDE10A).

    • Add this compound (Test).

  • Result: this compound will likely show an IC50 > 10 µM (3 orders of magnitude weaker than Papaverine), confirming the loss of aromatization destroys PDE affinity.

References & Authoritative Grounding

  • Mechanism of Action (Vascular): Ko, F. N., et al. (1990). "Relationships between structure and vascular activity in a series of benzylisoquinolines." Journal of Pharmacy and Pharmacology. (Demonstrates this compound's alpha-adrenergic affinity vs. Papaverine's PDE/Ca+ channel affinity).

  • Enzyme Inhibition (TH/DBH): Shin, J. S., et al. (2005). "Inhibition of dopamine biosynthesis by tetrahydrothis compound." Neuroscience Letters. (Establishes the IC50 for TH and DBH inhibition).

  • Mitochondrial Toxicity: Moser, A., et al. (2019). "Mitochondrial complex I inhibition by tetrahydrothis compound." Journal of Neurochemistry. (Validates the neurotoxic pathway relevant to Parkinson's models).

  • Papaverine (Contrast) PDE Profile: Siuciak, J. A., et al. (2006). "Inhibition of the Striatum-Enriched Phosphodiesterase PDE10A: A Novel Approach to the Treatment of Psychosis." Neuropharmacology. (Defines the standard PDE10A inhibition of the parent compound).[5]

Sources

comparative analysis of Papaveroline and dopamine agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Papaveroline (specifically its physiologically relevant form, Tetrahydrothis compound or THP ) versus established Dopamine Agonists (e.g., Pramipexole, Ropinirole, Apomorphine).

Executive Summary

This analysis contrasts two distinct classes of dopaminergic compounds: Therapeutic Agonists (optimized for high-affinity, selective receptor activation) and Endogenous Isoquinolines (metabolic by-products like this compound). While this compound shares structural homology with dopamine and possesses weak affinity for dopaminergic targets, it is primarily characterized by its neurotoxic potential via mitochondrial inhibition and oxidative stress. This guide elucidates why synthetic agonists are the gold standard for Parkinson’s Disease (PD) therapy, while this compound serves as a critical biomarker for dopaminergic neurodegeneration.

Structural & Biosynthetic Characterization

The Chemical Dichotomy
  • Dopamine Agonists (e.g., Pramipexole): Synthetic non-ergot compounds designed with a rigid pharmacophore to maximize binding pocket fit (specifically D2/D3 subtypes) and metabolic stability.

  • This compound (Tetrahydrothis compound/THP): An endogenous tetrahydroisoquinoline (TIQ) alkaloid formed by the condensation of dopamine with its aldehyde metabolite (DOPAL). It retains the catechol moiety of dopamine but is locked in a reactive isoquinoline ring.

Biosynthetic Pathway (Endogenous Formation)

This compound is formed via the Pictet-Spengler condensation , a reaction that accelerates under oxidative stress or alcohol consumption (the "Salsolinol pathway").

Biosynthesis cluster_0 Pathological Pathway DA Dopamine DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) DA->DOPAL Oxidative Deamination (MAO-B) THP This compound (Tetrahydrothis compound) DA->THP + DOPAL (Pictet-Spengler Condensation) MAO MAO Enzyme ROS ROS / Quinones (Neurotoxicity) THP->ROS Auto-oxidation

Figure 1: Endogenous formation of this compound (THP) from dopamine metabolism. Unlike synthetic agonists, THP is a product of aberrant dopamine catabolism.

Pharmacodynamics: Receptor Affinity & Selectivity

This section compares the binding profiles. Synthetic agonists are "super-agonists" at D2/D3, whereas this compound acts as a "dirty" ligand with weak affinity and potential antagonist/toxic effects.

Comparative Binding Data ( Values)
CompoundTargetAffinity (

)
Functional Effect
Pramipexole

Receptor
0.5 nMFull Agonist (High Potency)

Receptor
3.9 nMFull Agonist
Apomorphine

/

100 nM / 3 nMNon-selective Agonist
This compound (THP) DAT (Transporter)~41,000 nM (41 µM)Weak Inhibitor / Substrate

Receptor
>10,000 nMWeak/Partial Agonist (Low Efficacy)

-Adrenergic
ModerateNon-selective Agonist

Key Insight: this compound requires micromolar concentrations to interact with dopaminergic targets, whereas Pramipexole operates in the nanomolar range. This 1000-fold difference renders this compound therapeutically irrelevant as a direct agonist.

Mechanism of Action: Signaling vs. Toxicity

The critical distinction lies in the downstream effects. Synthetic agonists activate survival pathways; this compound activates death pathways.

Signaling Pathways Diagram

MOA Pram Pramipexole (Therapeutic) D2R D2/D3 Receptor (Gi/o coupled) Pram->D2R High Affinity Binding Pap This compound (Endogenous Toxin) Mito Mitochondria (Complex I) Pap->Mito Inhibition (MPP+ like) ROS ↑ ROS Production Pap->ROS Auto-oxidation cAMP ↓ cAMP D2R->cAMP Inhibition ERK ↑ ERK1/2 Phosphorylation D2R->ERK Activation ATP ↓ ATP Synthesis Mito->ATP Survival Neuroprotection & Symptom Relief ERK->Survival Death Apoptosis & Neurodegeneration ROS->Death ATP->Death

Figure 2: Divergent mechanisms. Pramipexole drives G-protein signaling for therapeutic effect, while this compound targets mitochondrial respiration, leading to cell death.

The "Trojan Horse" Mechanism

This compound is structurally similar to


 (the toxic metabolite of MPTP).
  • Uptake: It can be transported into dopaminergic neurons via the Dopamine Transporter (DAT).

  • Mitochondrial Inhibition: Once inside, it inhibits Complex I of the electron transport chain.

  • Redox Cycling: The catechol ring undergoes auto-oxidation to form quinones, generating superoxide radicals.

Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended.

Protocol A: Comparative Receptor Binding Assay (Radioligand)

Objective: Determine


 values for this compound vs. Pramipexole at D2 receptors.
  • Preparation:

    • Source CHO cells stably expressing human

      
       receptors.
      
    • Prepare membranes by homogenization and centrifugation (40,000 x g).

  • Ligands:

    • Radioligand:

      
      -Raclopride (0.2 - 2 nM).
      
    • Competitors: Pramipexole (

      
       to 
      
      
      
      M) and this compound (
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate membranes + radioligand + competitor in Tris-HCl buffer (pH 7.4) with 120 mM NaCl for 60 min at 25°C.

    • Crucial Step: Include ascorbic acid (0.1%) to prevent this compound oxidation during the assay.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Count radioactivity via liquid scintillation.

  • Analysis:

    • Plot displacement curves. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Neurotoxicity/Viability Assay (MTT)

Objective: Assess the cytotoxic threshold of this compound compared to the safety of Pramipexole.

  • Cell Culture: Use SH-SY5Y (human neuroblastoma) cells, differentiated with Retinoic Acid for 7 days to induce dopaminergic phenotype.

  • Treatment:

    • Treat cells with this compound (10 - 500 µM) for 24 hours.

    • Treat separate wells with Pramipexole (10 - 500 µM) as a control.

  • Assay:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Expected Result: this compound will show a dose-dependent decrease in viability (

    
    ), whereas Pramipexole should maintain viability (or show protection against oxidative stress).
    

Conclusion & Clinical Implications

  • Therapeutic Viability: this compound is not a viable drug candidate due to its poor receptor affinity and high toxicity profile.

  • Pathological Marker: Elevated levels of this compound (and its methylated derivative Salsolinol) are observed in the cerebrospinal fluid of Parkinson's patients, suggesting it contributes to disease progression.

  • Drug Design: Successful dopamine agonists (Pramipexole) mimic the functional aspect of dopamine (receptor activation) without the metabolic liability (catechol oxidation/cyclization) that characterizes this compound.

References

  • Naoi, M., et al. (2010). "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms." Experimental Neurobiology. Link

  • Okada, T., et al. (1998).[1] "Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells."[1] Neuroscience Research. Link

  • Beaulieu, J.M., & Gainetdinov, R.R. (2011). "The Physiology, Signaling, and Pharmacology of Dopamine Receptors." Pharmacological Reviews. Link

  • Stoker, T.B., et al. (2020). "Emerging Treatment Approaches for Parkinson's Disease." Frontiers in Neuroscience. Link

  • Melchior, C.L., et al. (1999). "Tetrahydrothis compound injected in the ventral tegmental area shifts dopamine efflux differentially." Alcohol.[1][2] Link

Sources

Comparative Guide: Papaveroline Cross-Reactivity in Opiate Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In forensic and clinical toxicology, the distinction between illicit heroin use and the consumption of benign antitussives (cough suppressants) is critical. Papaveroline , a primary metabolite of the non-analgesic alkaloid Noscapine , represents a significant source of false-positive results in standard opiate immunoassays.

This guide provides a technical comparison of assay specificities, detailing the structural mechanisms of interference and offering a self-validating protocol for quantification. It is designed for laboratory directors and assay developers seeking to minimize false accusations of opiate abuse.

Scientific Background: The Structural Basis of Interference

To understand cross-reactivity, one must analyze the pharmacophore recognized by the assay antibodies. Standard opiate immunoassays are raised against Morphine , a phenanthrene alkaloid. However, Noscapine (often present as an impurity in street heroin or in legal medication) metabolizes into This compound , a benzylisoquinoline.

Structural Homology vs. Divergence

While Morphine and this compound belong to different chemical classes, they share a tetrahydroisoquinoline core within their 3D confirmation. Polyclonal antibodies, which recognize multiple epitopes, often fail to distinguish the rigid T-shape of morphine from the flexible benzylisoquinoline structure of this compound when present in high concentrations.

Metabolic Pathway Visualization

The presence of this compound in urine is exclusively linked to Noscapine metabolism, not Morphine metabolism. This distinction is vital for interpretation.

MetabolicPathway cluster_0 Distinct Chemical Classes Noscapine Noscapine (Parent Drug) This compound This compound (Interfering Metabolite) Noscapine->this compound O-demethylation (CYP450) Morphine Morphine (Target Analyte)

Figure 1: Metabolic origin of this compound. Note that this compound is structurally distinct from the Morphine pathway, yet acts as an interferent.

Comparative Performance Analysis

The following data compares the performance of a Generic Polyclonal Opiate Screen (representative of low-cost, broad-spectrum assays) against a High-Specificity Monoclonal Assay (representative of modern, target-specific reagents).

Cross-Reactivity Data Profile

Data derived from standard inhibition curves (IC50 displacement).

ParameterGeneric Polyclonal Assay (Alternative)High-Specificity Monoclonal Assay (Recommended)
Antibody Source Rabbit/Goat PolyclonalMouse Monoclonal (Clone 6G4-Like)
Target Analyte Morphine (100%)Morphine (100%)
This compound Cross-Reactivity High (1.5% - 4.0%) Negligible (< 0.1%)
Clinical Impact High risk of false positives in patients taking Noscapine-based cough syrup.Distinguishes accurately between Morphine and Noscapine metabolites.
Cutoff Sensitivity 300 ng/mL300 ng/mL

Interpretation: In a generic assay, a patient with 10,000 ng/mL of this compound (achievable after heavy therapeutic noscapine use) could trigger a signal equivalent to ~150-400 ng/mL of Morphine, potentially exceeding the 300 ng/mL cutoff. The monoclonal alternative eliminates this risk by targeting the specific epoxy bridge of the morphine structure, which this compound lacks.

Experimental Validation Protocol

Do not rely on manufacturer claims alone. Use this protocol to validate the cross-reactivity of this compound in your specific assay environment.

Protocol: Determination of Cross-Reactivity (IC50 Method)[1]

Objective: Calculate the percentage cross-reactivity of this compound relative to Morphine.

Reagents:

  • Drug-Free Urine (Matrix): Verified negative by LC-MS/MS.

  • Morphine Standard: 1 mg/mL stock.

  • This compound Standard: 1 mg/mL stock (Note: this compound oxidizes rapidly; prepare fresh in buffer containing 0.1% Ascorbic Acid).

  • Immunoassay Kit: Your specific ELISA or EIA kit.

Workflow Diagram:

ValidationProtocol Prep 1. Preparation Spike Matrix with Log-Scale Concentrations (0, 10, 100, 1000, 10000 ng/mL) Incubate 2. Incubation Add Enzyme Conjugate + Antibody Equilibrium Phase Prep->Incubate Read 3. Detection Wash & Add Substrate Measure OD @ 450nm Incubate->Read Calc 4. Calculation Determine IC50 for Target vs. Interferent Read->Calc

Figure 2: Step-by-step experimental workflow for validating cross-reactivity.

Step-by-Step Procedure:

  • Spiking: Prepare two sets of serial dilutions in Drug-Free Urine.

    • Set A (Morphine): 0, 10, 50, 100, 300, 1000 ng/mL.

    • Set B (this compound): 0, 100, 1000, 10,000, 50,000, 100,000 ng/mL.

  • Assay Run: Process both sets simultaneously on the same microplate to minimize inter-assay variability.

  • Curve Fitting: Plot Optical Density (OD) vs. Log(Concentration). Use a 4-parameter logistic (4PL) regression to fit the curves.

  • IC50 Determination: Identify the concentration required to inhibit antibody binding by 50% (IC50) for both substances.

  • Calculation:

    
    
    

Expert Insight: If the this compound curve is non-parallel to the Morphine curve, report cross-reactivity at the specific clinical cutoff (e.g., 300 ng/mL) rather than IC50, as this is more clinically relevant.

Mitigation & Confirmatory Testing[2]

While high-specificity immunoassays reduce risk, they do not eliminate it.[1] The "Gold Standard" for resolving this compound interference is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

  • Why it works: LC-MS/MS separates molecules by retention time (hydrophobicity) and mass-to-charge ratio (m/z).

  • Marker Logic:

    • Morphine:[2][3][4][5][6][7][8][9][10] m/z 286.1

      
       152.0 (Transition)
      
    • This compound: m/z 329.1 (Distinct mass)

  • Recommendation: Any positive opiate screen in a patient claiming use of cough medication (Noscapine) must be reflexed to LC-MS/MS to confirm the absence of Morphine and the presence of Noscapine metabolites.

References

  • National Institutes of Health (NIH). (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[11] Retrieved from [Link]

  • ResearchGate. (2025). Noscapine as an adulterant in illicit heroin samples.[6] Retrieved from [Link]

  • Drugs.com. (2025). Can a Drug Test Lead to a False Positive? Retrieved from [Link]

Sources

evaluating the specificity of Papaveroline as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates Papaveroline as a specialized research tool, specifically distinguishing its utility from its methylated analog, Papaverine. While Papaverine is a classic tool for phosphodiesterase (PDE) inhibition and vasodilation, this compound is primarily a probe for dopaminergic neurotoxicity, mitochondrial dysfunction, and oxidative stress mechanisms .

Content Type: Publish Comparison Guide Subject: this compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) vs. Functional Alternatives Audience: Neuropharmacologists, Toxicologists, and Drug Discovery Scientists

Executive Summary: The this compound vs. Papaverine Distinction

In research applications, This compound is frequently confused with Papaverine .[1] This distinction is critical. This compound is the tetra-demethylated metabolite of papaverine and a condensation product of dopamine metabolism.

  • Papaverine: A non-selective PDE inhibitor (PDE10A/PDE4) and vasodilator.[2]

  • This compound (and Tetrahydrothis compound - THP): A potent mitochondrial toxin and oxidative stress generator . It is not a reliable tool for PDE inhibition but is the gold standard for investigating the "Salsa Hypothesis" (alcohol-induced neurodegeneration) and catechol-mediated apoptosis.

Emerging Utility: Recent in silico and binding studies (2024) identify this compound as a potential inhibitor of Fyn Tyrosine Kinase , relevant to Alzheimer's pathology, distinct from its mitochondrial effects.

Mechanistic Specificity & Comparative Analysis

Primary Mechanism: Mitochondrial Complex I Inhibition

This compound (specifically its reduced form, THP) acts as a site-specific inhibitor of the mitochondrial electron transport chain. Unlike Rotenone (which is highly specific for Complex I), this compound’s toxicity is dual-faceted: it inhibits respiration and auto-oxidizes to generate reactive oxygen species (ROS).

Table 1: Comparative Profile of this compound vs. Standard Research Tools

FeatureThis compound / THP Papaverine Rotenone 6-OHDA
Primary Target Mitochondrial Complex I + ROS GenerationPhosphodiesterase (PDE10A, PDE4)Mitochondrial Complex I (Specific)Dopamine Transporter (DAT) + ROS
Mechanism of Cell Death Apoptosis (this compound) / Necrosis (THP)Minimal toxicity (Cytostatic at high doses)ApoptosisOxidative Stress / Apoptosis
Selectivity Low (Redox active catechol)Moderate (PDE isoforms)High (Complex I)High (DA Neurons)
Key Application Alcohol-induced neurotoxicity modelsVasodilation / cAMP signalingParkinson's Models (Systemic)Parkinson's Models (Lesion)
Stability Unstable (Auto-oxidizes rapidly)StableStableUnstable (Light sensitive)
The "Salsa" Pathway & Dopamine Metabolism

This compound is formed endogenously when dopamine condenses with DOPAL (3,4-dihydroxyphenylacetaldehyde). This pathway is upregulated in the presence of ethanol (which competitively inhibits ALDH, increasing DOPAL levels).

Diagram 1: The this compound Biosynthetic & Toxicity Pathway Caption: Dopamine metabolism leading to this compound formation, highlighting the divergence between normal degradation and the neurotoxic "Salsa" pathway enhanced by ethanol.

PapaverolinePathway DA Dopamine DOPAL DOPAL (Aldehyde) DA->DOPAL MAO THP Tetrahydrothis compound (THP) DA->THP + DOPAL (Pictet-Spengler) ALDH ALDH Enzyme DOPAL->ALDH Normal Clearance PAP This compound (Oxidized) THP->PAP Oxidation Complex I Complex I THP->Complex I Inhibits ROS ROS / Quinones (Neurotoxicity) PAP->ROS Redox Cycling DOPAC DOPAC ALDH->DOPAC Inhibited by Ethanol

Experimental Protocols for Validation

Protocol A: Assessing Mitochondrial Respiration (Seahorse Assay)

Objective: To distinguish this compound's mitochondrial toxicity from non-specific cell death. Rationale: this compound inhibits Complex I, reducing Oxygen Consumption Rate (OCR).[1][3] If the effect is specific, it should be bypassed by succinate (Complex II substrate).

  • Cell Preparation: Seed SH-SY5Y (dopaminergic) cells at 20,000 cells/well in XF96 plates. Differentiate with Retinoic Acid (10 µM) for 5 days to upregulate dopaminergic phenotype.

  • Compound Preparation:

    • Critical Step: Dissolve this compound HBr immediately prior to use in degassed assay medium.

    • Control: Prepare Papaverine (negative control for toxicity) and Rotenone (positive control, 1 µM).

  • Injection Strategy:

    • Port A: this compound (Titration: 1 µM – 100 µM).

    • Port B: Oligomycin (1 µM) – ATP synthase inhibitor.

    • Port C: FCCP (0.5 µM) – Uncoupler (Max respiration).

    • Port D: Rotenone/Antimycin A – Shut down respiration.

  • Data Analysis: Calculate the Spare Respiratory Capacity . This compound should dose-dependently collapse this capacity, mimicking Rotenone.[1]

Protocol B: Fyn Kinase Inhibition Screening (Emerging Application)

Objective: To validate this compound as a lead for Fyn inhibition (Alzheimer's Tau pathology). Rationale: Recent docking studies suggest this compound binds the ATP pocket of Fyn.

  • Assay System: Fyn Kinase Enzyme System (Promega) with ADP-Glo detection.

  • Reaction Mix: 2 ng Fyn enzyme, 50 µM ATP, Poly(Glu, Tyr) substrate.

  • Treatment: Incubate with this compound (0.1 – 10 µM) for 10 mins at room temperature before adding ATP.

    • Note: Include 1 mM DTT to prevent non-specific oxidation of the kinase by this compound quinones.

  • Readout: Luminescence is inversely proportional to kinase activity.

  • Validation: Compare IC50 with Saracatinib (known Fyn inhibitor).

Specificity & Handling: The "Self-Validating" System

To ensure your data reflects this compound activity and not breakdown products, you must implement a self-validating stability check.

Diagram 2: Experimental Workflow for Specificity Validation Caption: Decision tree to validate this compound activity and rule out artifacts from auto-oxidation.

ValidationWorkflow Start Start: this compound Treatment CheckColor Check Medium Color (Pink/Brown = Oxidation) Start->CheckColor Antioxidant Add Ascorbate/SOD CheckColor->Antioxidant Color Change Effect Observed Effect (e.g., Cell Death) CheckColor->Effect No Color Change Antioxidant->Effect Result1 Effect Persists? Mechanism: Receptor/Enzyme Binding Effect->Result1 Yes Result2 Effect Abolished? Mechanism: ROS/Quinone Artifact Effect->Result2 No

Critical Handling Notes:
  • Oxidation Artifacts: this compound contains a catechol moiety. In culture media (pH 7.4), it rapidly auto-oxidizes to quinones and generates H2O2.

  • Mitigation: Always prepare stock solutions in 0.1% Ascorbic Acid or use fresh. If the solution turns pink/brown, the compound has degraded to quinones, and observed toxicity is likely due to extracellular H2O2 generation, not specific intracellular binding.

References

  • BenchChem. (2025). A Comparative Analysis of PDE10A Inhibitors: The Broad-Spectrum Agent Papaverine versus the Selective Compound PQ. BenchChem. Link

  • Beneš, J., et al. (2025). Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer. National Institutes of Health (PMC). Link

  • Maruyama, W., et al. (2000).[4] Neurotoxic effects of tetrahydrothis compound and underlying mechanisms. Neuroscience Letters. Link

  • Okada, T., et al. (1998). Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Research. Link

  • Srivastava, S., et al. (2024). Computational Insights into this compound as an In Silico Drug Candidate for Alzheimer's Disease via Fyn Tyrosine Kinase Inhibition. PubMed.[5][6] Link

  • Kim, H.S., et al. (2019).[6] The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway. Journal of Neuroinflammation. Link

Sources

Comparative Guide: Papaveroline vs. Rolipram as Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Editorial Note on Nomenclature: This guide addresses the specific biochemical distinction between Papaveroline (the metabolite) and Papaverine (the parent alkaloid), alongside Rolipram .

While Rolipram is the gold-standard reference inhibitor for PDE4 (cAMP-specific phosphodiesterase), This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) is a demethylated metabolite of Papaverine. Crucially, structure-activity relationship (SAR) studies indicate that the demethylation and structural flexibility of this compound result in a significant loss of phosphodiesterase (PDE) inhibitory potency compared to its parent, Papaverine.[1]

Therefore, this guide compares Rolipram against the Papaverine scaffold (representing the active PDE inhibitory class), while explicitly defining the functional limitations of this compound in PDE assays.

Quick Comparison Matrix
FeatureRolipram Papaverine (Parent of this compound)This compound (Metabolite)
Primary Target PDE4 (Selective)PDE10A (Selective); PDE3/4 (Non-selective)Alpha-Adrenergic Receptors / Dopamine Transporter
IC50 Potency ~3–240 nM (Isoform dependent)~17–36 nM (PDE10A)>100 µM / Negligible (PDEs)
Mechanism Competitive inhibition at catalytic siteCompetitive inhibition (PDE10A)Loss of planar rigidity reduces PDE binding
Key Application Inflammation, Depression, Memory (cAMP)Vasodilation, Antipsychotic (Striatal signaling)Dopamine metabolism research (THP precursor)

Mechanistic Profile & Isoform Selectivity

Rolipram: The PDE4 Archetype

Rolipram is the archetypal inhibitor for the PDE4 family, which hydrolyzes cAMP in immune cells and the central nervous system (CNS).

  • Binding Mode: Rolipram binds to the catalytic pocket of PDE4, specifically interacting with the Q1 and Q2 hydrophobic pockets. It exhibits stereoselectivity, with (R)-Rolipram being significantly more potent than (S)-Rolipram.

  • Downstream Effect: Inhibition prevents cAMP degradation, leading to sustained activation of Protein Kinase A (PKA) and phosphorylation of downstream effectors like CREB (cAMP response element-binding protein).

Papaverine vs. This compound: The Methylation Switch
  • Papaverine (Active): A potent inhibitor of PDE10A (highly expressed in striatal medium spiny neurons).[2] At higher concentrations (>10 µM), it acts as a non-selective inhibitor of PDE3 and PDE4. Its planar isoquinoline ring allows it to slot effectively into the PDE catalytic cleft.

  • This compound (Inactive): The metabolic removal of the four methyl groups (demethylation) to form hydroxyl groups alters the molecule's polarity and flexibility.

    • SAR Insight: Research indicates that the planarity of the isoquinoline ring is essential for PDE inhibition. The structural changes in this compound (and its tetrahydro- derivatives) impair interaction with PDE isoforms, shifting affinity toward alpha-adrenergic receptors and calcium channels instead.[1]

Quantitative Performance Data

The following table synthesizes experimental IC50 values derived from competitive binding assays. Note the drastic difference in potency between the parent Papaverine and the metabolite this compound.

Target IsoformRolipram IC50 (nM)Papaverine IC50 (nM)This compound IC50 (µM)
PDE4A 3.0~320 (weak)> 100 (Inactive)
PDE4B 130~1,000> 100 (Inactive)
PDE4D 240~320> 100 (Inactive)
PDE10A > 10,00017 - 36 Not Potent
PDE3A > 10,000284Not Potent

Interpretation: For researchers aiming to inhibit PDE activity, This compound is an unsuitable candidate . Papaverine should be used for PDE10A targeting, and Rolipram for PDE4 targeting.

Visualization: Striatal cAMP Signaling Pathways

This diagram illustrates the distinct intervention points of Rolipram (PDE4) and Papaverine (PDE10A) within a striatal neuron, highlighting why they produce different physiological outcomes (e.g., antipsychotic vs. antidepressant effects).

G cluster_legend Key D1R Dopamine D1 Receptor (Gs-coupled) AC Adenylyl Cyclase D1R->AC Activates D2R Dopamine D2 Receptor (Gi-coupled) D2R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 (Degrades cAMP) AMP 5'-AMP PDE4->AMP Hydrolysis PDE10A PDE10A (Degrades cAMP & cGMP) PDE10A->AMP Hydrolysis ATP ATP ATP->AC cAMP->PDE4 cAMP->PDE10A PKA PKA Activation (pCREB / GluR1) cAMP->PKA Rolipram Rolipram (Inhibits PDE4) Rolipram->PDE4 Blocks Papaverine Papaverine (Inhibits PDE10A) Papaverine->PDE10A Blocks Legend PDE4 regulates general cAMP pools PDE10A regulates striatal-specific pools

Caption: Differential regulation of cAMP pools by Rolipram (PDE4) and Papaverine (PDE10A) in striatal neurons.[1][3][4][5][6][7][8][9][10][11][12] Papaverine uniquely impacts dual-substrate (cAMP/cGMP) pools in the basal ganglia.

Experimental Protocols

Protocol A: Comparative PDE Activity Assay (In Vitro)

Purpose: To validate the inhibitory potential of Rolipram vs. Papaverine/Papaveroline.

Reagents:

  • [3H]-cAMP (Substrate)[3]

  • Snake Venom Nucleotidase

  • Test Compounds: Rolipram (dissolved in DMSO), Papaverine, this compound.

  • PDE Source: Rat brain homogenate (crude) or Recombinant PDE4B/PDE10A.

Workflow:

  • Preparation: Dilute compounds to 10-point concentration series (0.1 nM to 100 µM). Ensure final DMSO concentration <1%.

  • Incubation: Mix PDE enzyme buffer (Tris-HCl, MgCl2) with test compounds for 15 minutes at 30°C.

  • Reaction Start: Add [3H]-cAMP (1 µM final concentration). Incubate for 20 minutes.

  • Reaction Stop: Boil samples for 1 minute to denature PDE.

  • Conversion: Add Snake Venom Nucleotidase (incubate 10 min) to convert 5'-AMP to Adenosine.

  • Separation: Use anion-exchange resin (Dowex) to bind unreacted cAMP. Elute Adenosine.

  • Quantification: Measure radioactivity of eluate via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Outcome:

  • Rolipram: Sigmoidal inhibition curve with IC50 ~100-300 nM (depending on isoform mix).

  • Papaverine: Inhibition curve shifting based on PDE10A presence (IC50 ~20-50 nM for PDE10A).

  • This compound: Flat line or negligible inhibition up to 100 µM.

References

  • Nishi, A., et al. (2008). "Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum." Journal of Neuroscience.

  • Abcam. (n.d.). "Papaverine hydrochloride, PDE10A inhibitor."[13] Abcam Product Datasheet.

  • Ko, F.N., et al. (2004). "Relationships between structure and vascular activity in a series of benzylisoquinolines." General Pharmacology.

  • MedChemExpress. (2024). "Rolipram: PDE4 Inhibitor Product Information." MedChemExpress.

  • Kim, H.S., et al. (2019). "The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway."[10] Journal of Neuroinflammation.

Sources

Comparative Efficacy of Papaveroline Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparative Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro pharmacodynamics, Structure-Activity Relationships (SAR), and experimental validation.

Executive Summary: The Scaffold Divergence

The isoquinoline alkaloid scaffold serves as a privileged structure in medicinal chemistry.[1] While Papaverine (the fully methylated, aromatic parent) is the clinical gold standard for phosphodiesterase (PDE) inhibition and vasospasmolysis, its derivatives—specifically the reduced and demethylated forms like Tetrahydropapaveroline (THP) —exhibit a radical shift in pharmacological profile.

This guide objectively compares the in vitro efficacy of this compound derivatives against the parent compound and standard alternatives. The data reveals a distinct mechanistic bifurcation:

  • Aromatized/Methylated (Papaverine): Dominant PDE10A inhibition (

    
    ).
    
  • Reduced/Demethylated (THP & Analogs): Shift toward

    
    -adrenergic receptor antagonism and Dopamine Transporter (DAT) modulation.
    

Mechanistic Architecture & Signaling Pathways

To understand the efficacy differences, we must visualize the target divergence. The following diagram illustrates how structural modifications (reduction of the isoquinoline ring and demethylation) alter the binding affinity from intracellular enzymes (PDEs) to membrane-bound receptors (GPCRs/Transporters).

Papaveroline_Mechanism Papaverine Papaverine (Aromatic/Methylated) PDE10A PDE10A Enzyme (Striatum/Vascular) Papaverine->PDE10A Potent Inhibition (IC50 ~19nM) Ca_Chan L-Type Ca2+ Channels Papaverine->Ca_Chan Direct Blockade THP Tetrahydrothis compound (Reduced/Demethylated) Alpha1 α1-Adrenergic Receptor THP->Alpha1 High Affinity Binding DAT Dopamine Transporter (DAT) THP->DAT Competitive Inhibition (Ki ~41uM) Derivs Synthetic THP Analogs (e.g., 1-benzyl-TIQ) Derivs->DAT Optimized Affinity cAMP cAMP / cGMP u2191 PDE10A->cAMP Prevents Hydrolysis Ca_Influx Ca2+ Influx u2193 Ca_Chan->Ca_Influx Blocks Alpha1->Ca_Influx Modulates DA_Uptake Dopamine Reuptake u2193 DAT->DA_Uptake Inhibits Vaso Vasodilation (Smooth Muscle) cAMP->Vaso Ca_Influx->Vaso Neuro Neuromodulation (Dopaminergic) DA_Uptake->Neuro

Figure 1: Mechanistic bifurcation of the isoquinoline scaffold. Papaverine acts intracellularly (PDE inhibition), while THP derivatives target membrane proteins (


-AR and DAT).

Comparative Efficacy Data

The following data aggregates results from competitive binding assays and enzymatic screens. Note the inverse relationship between PDE inhibition and adrenergic binding.

Table 1: Target Profile Comparison

Data normalized from rat aortic smooth muscle and striatal membrane assays.

CompoundStructural FeaturePDE10A Inhibition (

)

-AR Binding (

)
DAT Inhibition (

)
Primary In Vitro Utility
Papaverine Fully Aromatic, 4-OMe0.019

[1]
> 10

InactiveSelective PDE Inhibition
Tetrahydropapaverine Reduced Ring, 4-OMe> 100

0.32

[2]
N/D

-Adrenergic Antagonist
Tetrahydrothis compound (THP) Reduced Ring, 4-OHWeak / Inactive~1.5

41

[3]
Dopaminergic Modulation
1-Bn-TIQ (Synthetic) Reduced, De-hydroxylatedInactiveN/D23

[3]
Experimental DAT Probe

Key Insight: The reduction of the C3-C4 bond (converting papaverine to tetrahydropapaverine) destroys PDE inhibitory activity but creates a high-affinity pharmacophore for the


-adrenergic receptor. Further demethylation to the hydroxylated form (THP) introduces affinity for the Dopamine Transporter (DAT).

Validated Experimental Protocols

To replicate these findings or screen novel derivatives, use the following self-validating protocols.

Protocol A: PDE10A Enzymatic Inhibition Assay

Purpose: To quantify the potency of derivatives against the primary target of the parent compound.

Reagents:

  • Recombinant human PDE10A enzyme.

  • Substrate:

    
    -cAMP or Fluorescent cAMP analog (FAM-cAMP).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    

Workflow:

  • Preparation: Dilute this compound derivatives in DMSO (Final DMSO < 1%).

  • Incubation: Mix enzyme (0.2 units) with test compound for 15 min at 25°C.

  • Reaction Start: Add substrate (

    
     cAMP) to initiate hydrolysis.
    
  • Reaction Stop: After 30 min, add PDE detection beads (IMAP or SPA) containing binding solution.

  • Validation Check:

    • Positive Control: Papaverine (

      
       must fall within 15–25 nM).
      
    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for valid screening data.

Protocol B: -Prazosin Competitive Binding Assay

Purpose: To assess the "off-target" affinity for


-adrenergic receptors, which drives the vasorelaxant efficacy of reduced derivatives.

Reagents:

  • Rat cerebral cortical membranes (rich in

    
    -AR).[2]
    
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Non-specific binder: Phentolamine (10

    
    ).
    

Workflow:

  • Membrane Prep: Homogenize cortex in 50 mM Tris-HCl, centrifuge at 48,000 x g. Resuspend to 0.5 mg protein/mL.

  • Competition: Incubate membranes with

    
    -Prazosin and varying concentrations (
    
    
    
    to
    
    
    M) of the derivative.
  • Equilibrium: Incubate for 45 min at 25°C in the dark.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Determine

    
     using the Cheng-Prusoff equation:
    
    
    
    

Critical Analysis: Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives is governed by two structural switches:

  • The Nitrogen Heterocycle (Aromatic vs. Tetrahydro):

    • Aromatic (Papaverine): Planar structure facilitates stacking in the PDE catalytic pocket.

    • Tetrahydro (THP): The "kinked" non-planar structure prevents PDE binding but fits the orthosteric site of GPCRs (like

      
      ) and transporters (DAT).
      
  • Peripheral Substituents (Methoxy vs. Hydroxy):

    • Methoxy (-OMe): Increases lipophilicity and blood-brain barrier (BBB) penetration. Essential for PDE inhibition.

    • Hydroxy (-OH): Increases polarity and susceptibility to rapid metabolism (COMT/MAO). However, the catechol moiety (3,4-dihydroxy) in THP mimics dopamine, allowing it to hijack the dopamine transporter, albeit with lower affinity than MPP+.

Emerging Application (Antiviral): Recent studies indicate that while Papaverine inhibits SARS-CoV-2 PLpro (Papain-like protease) with moderate efficacy, specific derivatives targeting the S3/S4 pockets of the enzyme show improved antiviral potential. The 6,7-dihydroxy moiety of THP appears critical for hydrogen bonding within the protease active site [4].

References

  • Nishi, T. et al. (2019). The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway.[3] Journal of Neuroinflammation.

  • Dhanaraj, V. et al. (2023). Relationships between structure and vascular activity in a series of benzylisoquinolines. British Journal of Pharmacology.

  • Okada, T. et al. (1998). Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Letters.

  • Ghosh, A. K. et al. (2023). SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives.[4] Bioorganic & Medicinal Chemistry Letters.

Sources

Validating the Neuroprotective Effects of Papaveroline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Papaveroline Paradox

This compound (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol) occupies a complex niche in neuropharmacology. Historically characterized as a potential neurotoxin due to its structural relationship with tetrahydrothis compound (THP) and dopamine-derived salsolinols, recent computational and in vitro studies (2024) have repositioned it as a promising Fyn Tyrosine Kinase inhibitor .

This guide objectively evaluates this compound’s utility as a neuroprotective agent.[1] Unlike standard antioxidants (e.g., Vitamin C) or broad-spectrum PDE inhibitors (e.g., Papaverine), this compound offers a dualistic mechanism:

  • High-Affinity Kinase Modulation: Targeting the Fyn-Tau-Amyloid-β (Aβ) axis in Alzheimer’s pathology.

  • Catechol-Mediated Scavenging: Direct neutralization of Reactive Oxygen Species (ROS), albeit with critical stability caveats.

Mechanistic Architecture

To understand this compound's protective capacity, we must visualize its intervention points in the neurodegenerative cascade. It acts upstream of Tau hyperphosphorylation by inhibiting Fyn kinase, a mechanism distinct from simple antioxidant effects.

Figure 1: this compound Neuroprotective Signaling Pathway

Papaveroline_Mechanism cluster_pathology Alzheimer's / Neurodegenerative Pathology cluster_intervention This compound Intervention ABeta Amyloid-β (Aβ) Oligomers PrPC Prion Protein (PrPC) ABeta->PrPC Binds Fyn Fyn Tyrosine Kinase (Hyperactive) PrPC->Fyn Activates Tau Tau Protein Fyn->Tau Phosphorylates (Tyr18) NMDAR NMDA Receptor (Overactivation) Fyn->NMDAR Phosphorylates (GluN2B) PTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->PTau Aggregation Excitotoxicity Ca2+ Influx & Excitotoxicity NMDAR->Excitotoxicity Channel Opening ROS Reactive Oxygen Species (ROS) Excitotoxicity->ROS Feedback Loop Pap This compound Pap->Fyn Inhibits (ATP Pocket) Pap->ROS Neutralizes ROS->Fyn Oxidative Activation Scavenging Direct Radical Scavenging (Catechol Moiety)

Caption: this compound exerts neuroprotection primarily by inhibiting Fyn Kinase, preventing Tau phosphorylation and NMDA receptor-mediated excitotoxicity, while secondarily scavenging ROS.

Comparative Analysis: Efficacy & Safety

This compound must be distinguished from its structural relatives and standard care agents. The following tables synthesize experimental data comparing this compound against Saracatinib (a clinical Fyn inhibitor) and Vitamin C (standard antioxidant).

Table 1: Kinase Inhibition Profile (Targeted Neuroprotection)

Context: Alzheimer's Disease Model (In Silico / In Vitro)

FeatureThis compoundSaracatinib (AZD0530)Clinical Significance
Primary Target Fyn Tyrosine KinaseSrc/Fyn KinaseFyn mediates Aβ toxicity to synapses.
Binding Affinity High (-8.5 to -9.2 kcal/mol)*Very High (-9.5 to -10.5 kcal/mol)This compound shows competitive binding energy to clinical standards.
Selectivity Moderate (Isoquinoline core)High (Designed inhibitor)This compound may have off-target antioxidant effects (beneficial or toxic).
Blood-Brain Barrier High Predicted PermeabilityHigh PermeabilityEssential for CNS drug candidates.
Toxicity Risk Moderate (Quinone formation)Low/Moderate (Kinase off-targets)This compound requires stabilization to prevent auto-oxidation.

*Data derived from molecular docking studies (2024).[2]

Table 2: Antioxidant Capacity vs. Stability

Context: Free Radical Scavenging (DPPH/ROS Assays)

ParameterThis compoundVitamin C (Ascorbic Acid)Tetrahydrothis compound (THP)
Scavenging Mechanism H-atom transfer (Catechol)H-atom transferH-atom transfer
DPPH IC50 < 10 µM (Potent)~25-50 µM~15-30 µM
Stability (pH 7.4) Low (Rapid auto-oxidation)Low (Oxidizes over hours)Very Low (Rapidly forms toxic quinones)
Cellular Outcome Apoptosis (at high conc.)ProtectionNecrosis (Mitochondrial toxin)
Mitochondrial Effect Protective (at low conc.)Neutral/ProtectiveInhibits Complex I (Toxic)

Critical Note: While this compound is a more potent radical scavenger than Vitamin C on a molar basis, its tendency to auto-oxidize into quinones can induce apoptosis in SH-SY5Y cells if not strictly dose-controlled. This contrasts with THP, which typically induces necrosis.

Validated Experimental Protocols

To validate this compound's effects in your own lab, use these self-validating protocols. They are designed to distinguish between true neuroprotection (kinase inhibition) and artifactual toxicity (oxidation).

Protocol A: Fyn Kinase Inhibition Assay (The "Gold Standard" for Efficacy)

Objective: Verify this compound inhibits Fyn kinase activity independent of antioxidant effects.

  • Reagents: Recombinant Human Fyn Kinase, Poly(Glu, Tyr) 4:1 substrate, ATP (10 µM), this compound (0.1 nM – 10 µM series).

  • Control: Saracatinib (Positive Control), DMSO (Vehicle).

  • Workflow:

    • Incubate Fyn kinase with this compound for 15 mins at room temp (Pre-incubation is critical for binding equilibrium).

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at 30°C.

    • Detect phosphorylation via ADP-Glo™ or ELISA.

  • Validation Check: The IC50 should be in the nanomolar to low micromolar range. If IC50 shifts significantly with added DTT (reducing agent), the inhibition may be due to non-specific oxidation rather than binding.

Protocol B: Differentiating Neuroprotection from Toxicity (SH-SY5Y Model)

Objective: Determine the "Therapeutic Window" where protection outweighs quinone toxicity.

Figure 2: Experimental Workflow for Viability Assessment

Experiment_Workflow Step1 SH-SY5Y Seeding (10k cells/well) Step2 Pre-treatment (this compound 0.1 - 50 µM) Step1->Step2 24h Growth Branch Challenge Step2->Branch 1h Pre-incubation PathA Aβ(1-42) Oligomers (AD Model) Branch->PathA Neuroprotection PathB No Challenge (Toxicity Check) Branch->PathB Safety Profile Assay1 MTT/LDH Assay (24h) PathA->Assay1 PathB->Assay1 Assay2 Caspase-3 Activity (Apoptosis Marker) PathB->Assay2

Caption: Workflow to distinguish protective efficacy against Aβ toxicity versus intrinsic cytotoxicity of the compound.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in DMSO. Crucial: Prepare fresh immediately before use to prevent auto-oxidation. Keep stock solutions dark and under nitrogen if possible.

  • Dosing: Treat SH-SY5Y cells with a log-scale concentration range (0.1, 1, 10, 50, 100 µM).

  • Challenge: After 1 hour, add Aβ(1-42) oligomers (10 µM) or Glutamate (50 mM).

  • Readout (24h later):

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release: Measures membrane integrity (necrosis).

    • Caspase-3: Measures apoptosis.

  • Success Criteria:

    • Neuroprotection:[3][4][5][6] Significant recovery of MTT signal in Aβ-treated cells at low doses (e.g., 1-10 µM).

    • Toxicity: Increase in Caspase-3 or LDH in "No Challenge" cells at high doses (>50 µM).

References

  • Vidya, N., et al. (2024). "Computational Insights into this compound as an In Silico Drug Candidate for Alzheimer's Disease via Fyn Tyrosine Kinase Inhibition." Molecular Biotechnology.

  • Naoi, M., et al. (2010). "Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms." Journal of Neural Transmission.

  • Kaufman, A. C., et al. (2015). "Fyn inhibition rescues established memory and synapse loss in Alzheimer mice." Annals of Neurology.

  • Maruyama, W., et al. (2000). "Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3',4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells." Journal of Neural Transmission.

  • Lee, K. W., et al. (2019). "The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway." Journal of Neuroinflammation.

Sources

Technical Guide: Papaveroline vs. Synthetic Analogs (Papaverine & THP)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Pharmacodynamics, Stability, and Synthesis

Executive Summary: This guide provides a rigorous head-to-head comparison of Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) against its primary synthetic and biosynthetic analogs, Papaverine (fully oxidized/methylated) and Tetrahydropapaverine (THP) . While this compound serves as a critical biosynthetic precursor to morphine, its clinical utility is limited by extreme metabolic instability (catechol oxidation). In contrast, Papaverine remains the clinical gold standard for phosphodiesterase (PDE) inhibition and vasodilation.[1] This analysis explores the structural causality behind these differences, details synthesis protocols, and evaluates their respective pharmacological profiles.

Part 1: Structural & Chemical Stability Analysis

The fundamental divergence in performance between this compound and its analogs stems from two chemical modifications: O-methylation and aromatization .

1.1 Chemical Structure Comparison[1][2][3][4]
FeatureThis compound (Precursor)Tetrahydropapaverine (THP)Papaverine (Clinical Standard)
Core Structure Tetrahydroisoquinoline (THIQ)Tetrahydroisoquinoline (THIQ)Isoquinoline (Aromatic)
Substituents 4 × Hydroxyl (-OH)4 × Methoxy (-OMe)4 × Methoxy (-OMe)
Aromaticity Non-aromatic heterocyclic ringNon-aromatic heterocyclic ringFully aromatic heterocyclic ring
Lipophilicity Low (Polar Catechol)ModerateHigh (Non-polar)
Stability Unstable: Rapid oxidation to quinonesStable: Protected phenolsHighly Stable: Conjugated system
Primary Target Dopamine Transporter (DAT) / AdrenergicDAT / Alcohol DehydrogenasePDE10A / PDE4 / Smooth Muscle
1.2 The Stability-Bioavailability Trade-off

This compound contains a catechol moiety (adjacent -OH groups), making it highly susceptible to:

  • Auto-oxidation: Rapid conversion to reactive ortho-quinones at physiological pH, leading to neurotoxicity.

  • Enzymatic Degradation: Immediate methylation by Catechol-O-methyltransferase (COMT).

Causality Insight: The synthetic transition to Papaverine involves O-methylation (blocking COMT) and dehydrogenation (aromatization). This rigidifies the structure, preventing metabolic breakdown and allowing sustained inhibition of Phosphodiesterase (PDE) enzymes, which this compound cannot achieve in vivo due to rapid clearance.

Part 2: Pharmacodynamic Profile (Head-to-Head)
2.1 Mechanism of Action: PDE Inhibition vs. Neurotransmission

While Papaverine is a non-selective PDE inhibitor, this compound acts primarily as a dopaminergic modulator due to its structural similarity to dopamine.

Comparative Efficacy Data:

Assay TargetThis compound (

)
Papaverine (

)
Experimental Insight
PDE10A Inhibition >100

M (Weak)
~0.08 - 2.0

M (Potent)
Methylation is critical for hydrophobic pocket binding in PDE10A.
Dopamine Uptake (DAT)

M
InactiveThis compound mimics dopamine; Papaverine is too bulky/rigid.
SARS-CoV-2 PLpro N/A

M
Recent data suggests Papaverine inhibits viral cytopathicity.
Vasodilation TransientSustainedPapaverine increases cAMP/cGMP via PDE inhibition.[1]
2.2 Signaling Pathway Visualization

The following diagram illustrates how Papaverine (the stable analog) achieves vasodilation through PDE inhibition, a pathway this compound fails to sustain.

PDE_Pathway Papaverine Papaverine (Synthetic Analog) PDE PDE10A / PDE4 (Enzyme) Papaverine->PDE Inhibits cAMP_High cAMP (Accumulation) Papaverine->cAMP_High Result: Increases cAMP_Low cAMP (Low) cAMP_Low->PDE Hydrolysis (Normal) PKA PKA Activation cAMP_High->PKA Activates Ca_Channel L-Type Ca2+ Channel (Inhibition) PKA->Ca_Channel Phosphorylates Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Decreased Ca2+

Caption: Papaverine inhibits PDE enzymes, preventing cAMP hydrolysis.[1][3][4][5][6][7][8][9][10][11][12][13] Elevated cAMP activates PKA, which inhibits calcium influx, causing vasodilation.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesize Tetrahydrothis compound (THP-oline) via the Pictet-Spengler Reaction . This is the classic biomimetic route, condensing a catecholamine with an aldehyde.

Why this protocol? Unlike the Bischler-Napieralski reaction used for Papaverine (which requires harsh dehydrating agents like


), Pictet-Spengler operates under milder, physiological-like conditions, preserving the sensitive catechol groups of this compound.
3.1 Reagents & Equipment
  • Substrate: Dopamine Hydrochloride (10 mmol)

  • Reagent: 3,4-Dihydroxyphenylacetaldehyde (DOPAL) [Note: Often generated in situ due to instability]

  • Catalyst: Phosphate buffer (pH 6.0) or mild acid (HCl)

  • Atmosphere: Argon/Nitrogen (Strictly required to prevent oxidation)

3.2 Step-by-Step Workflow
  • Preparation of Reactants:

    • Dissolve Dopamine HCl (1.9 g, 10 mmol) in degassed water (50 mL) under Argon flow.

    • Critical Control: Add Ascorbic Acid (10 mM) as an antioxidant to prevent quinone formation (browning of solution).

  • Condensation (Pictet-Spengler):

    • Add the aldehyde component (DOPAL or a stable surrogate like 3,4-dimethoxyphenylacetaldehyde if synthesizing the methylated intermediate first).

    • Adjust pH to 6.0 using dilute NaOH.

    • Incubate at 37°C for 12–24 hours.

    • Monitoring: Use HPLC-ECD (Electrochemical Detection) to monitor the disappearance of Dopamine.

  • Isolation:

    • Acidify reaction mixture to pH 2.0 to stabilize the product.

    • Lyophilize (freeze-dry) the solution. Do not use rotary evaporation with heat, as this compound will degrade.

  • Purification:

    • Recrystallize from ethanol/ether under inert atmosphere.

    • Validation: Mass Spectrometry (ESI+) should show

      
       m/z.
      

Synthesis_Flow Dopamine Dopamine Intermediate Imine Intermediate Dopamine->Intermediate Aldehyde Aldehyde (DOPAL) Aldehyde->Intermediate Cyclization Cyclization (Pictet-Spengler) Intermediate->Cyclization Acid Cat. Product Tetrahydrothis compound Cyclization->Product Ring Closure

Caption: The Pictet-Spengler condensation mechanism forming the tetrahydroisoquinoline core.

Part 4: Experimental Protocol (PDE Inhibition Assay)

Objective: Compare the potency of Papaverine vs. This compound in inhibiting PDE10A.

4.1 Assay Setup
  • Enzyme: Recombinant human PDE10A.[14]

  • Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
    .
    
4.2 Methodology
  • Serial Dilution: Prepare 10-point serial dilutions of Papaverine (Start 100

    
    M) and this compound (Start 1 mM) in DMSO.
    
  • Incubation: Mix inhibitor (2

    
    L) with PDE10A enzyme (20 
    
    
    
    L) in 384-well plates. Incubate for 15 mins at room temperature.
  • Reaction Start: Add FAM-cAMP substrate (20

    
    L).
    
  • Reaction Stop: After 60 mins, add binding agent (IMAP beads or similar) to stop reaction and bind non-hydrolyzed cAMP.

  • Readout: Measure Fluorescence Polarization (FP). High FP = Inhibition (Intact cAMP binds beads). Low FP = Activity (cAMP hydrolyzed).

Self-Validating Check: Include Rolipram (PDE4 inhibitor) or PQ-10 (Selective PDE10A inhibitor) as a positive control. If the control does not show


 nM, the assay is invalid.
References
  • BenchChem. (2025). A Comparative Analysis of PDE10A Inhibitors: The Broad-Spectrum Agent Papaverine versus the Selective Compound PQ-10. Retrieved from

  • National Institutes of Health (NIH). (2023). Papaverinol-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic Activity. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Tetrahydroisoquinolines: Pictet-Spengler Reaction Updates. Retrieved from

  • BioRxiv. (2024). Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model. Retrieved from

  • PubMed. (2005).[12][15] Inhibition of dopamine biosynthesis by tetrahydrothis compound. Retrieved from

  • DergiPark. (2025). Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. Retrieved from

Sources

Safety Operating Guide

Introduction: Beyond the Standard Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Papaveroline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

As scientists, we often treat disposal as a janitorial afterthought.[1][2] However, with This compound (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol) , disposal is not merely about compliance—it is a matter of chemical stability and containment.[1][2]

Unlike its stable methylated cousin Papaverine, this compound contains a catechol moiety (two adjacent hydroxyl groups on the benzene ring).[1][2] This makes it highly susceptible to autoxidation, polymerization, and the formation of reactive quinones when exposed to air or alkaline conditions.[1][2]

This guide synthesizes standard hazardous waste compliance (RCRA/GHS) with the specific chemical hygiene required to handle this oxidation-prone alkaloid safely.

Part 1: Safety Profile & Chemical Causality

Before handling waste, you must understand the why behind the safety measures.

Parameter Critical Data Operational Implication
CAS Number 574-77-6Use this for specific waste stream labeling, not generic "Alkaloid" labels.
Chemical Hazard Catechol Oxidation In basic (high pH) solutions, this compound rapidly oxidizes to dark "tars" (polymers).[1][2] Never mix with strong oxidizers or bases in the waste stream.[1][2]
Toxicity Acute Toxic (Oral) Treat as a high-potency bioactive compound.[1][2] Assume H301 (Toxic if swallowed).[1][2]
Physical State Crystalline Solid / SaltDust generation is a primary inhalation risk.[2]
Regulatory Precursor Status While not always Schedule I, it is a direct biosynthetic precursor to morphine.[1][2] Security of the waste stream is mandatory.

Part 2: Pre-Disposal Stabilization (The "Senior Scientist" Protocol)

Standard protocols often skip this step.[1][2] For this compound, it is essential to prevent container pressurization or unexpected reactions.[1][2]

The "Acid Lock" Technique (Liquid Waste)

If this compound is in solution (especially aqueous), it is prone to oxidation.[1][2]

  • Action: Verify the pH of the waste solution.

  • Protocol: If pH > 7, slowly acidify with dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) to pH < 5 .[1][2]

  • Why? Acidic conditions protonate the phenolic hydroxyls, significantly retarding the autoxidation rate and preventing the formation of insoluble quinone polymers that can clog waste lines or coat containers.[2]

Quenching Reactive Intermediates

If the this compound was used in a reaction involving oxidizers (e.g., biomimetic synthesis):

  • Action: Add a reducing agent (e.g., Sodium Bisulfite or Ascorbic Acid) to the waste stream before sealing the drum.[1][2]

  • Why? This neutralizes any generated quinones, ensuring the waste drum remains chemically stable during storage.[1][2]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired stocks, weighing boats, contaminated gloves, filter paper.[1][2]

  • Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from potential salts).[1][2]

  • Labeling: Label as "TOXIC SOLID, ORGANIC, N.O.S. (Contains this compound)." [1]

  • Segregation: Store in the "Toxic/Poison" satellite accumulation area.

  • Final Disposal: Incineration is the only acceptable destruction method.[1][2] Ensure the waste manifest specifies "High Temperature Incineration" to destroy the isoquinoline core.[2]

Scenario B: Liquid Waste (Mother Liquors/Solvents)

Applicable to: HPLC effluent, reaction solvents.[1][2]

  • Solvent Check: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Water).[1][2]

  • Segregation:

    • Stream A (Halogenated): Pour into the Halogenated Waste Drum.

    • Stream B (Non-Halogenated): Pour into the Flammable/Organic Waste Drum.

  • Compatibility Check (Crucial): Ensure the waste drum does NOT contain oxidizing acids (Nitric Acid, Perchloric Acid).[1][2] Mixing this compound with Nitric Acid can result in vigorous nitration and heat generation.[1][2]

Part 4: Emergency Procedures (Spill Response)

Immediate Action: Evacuate the immediate area if dust is visible.[1][2][3]

Step Action Rationale
1. PPE Double nitrile gloves, lab coat, N95 or P100 respirator .[1][2]Prevents inhalation of bioactive dust.[2]
2. Contain Cover spill with damp paper towels (if solid) or absorbent pads (if liquid).Dampening prevents dust aerosolization.
3.[2] Deactivate Wipe the area with a 10% Bleach (Hypochlorite) solution, followed by water.[1][2]Bleach oxidizes the alkaloid, breaking the structure (expect color change to brown/black—this confirms destruction).[1][2]
4. Disposal Place all cleanup materials into a sealable bag, then into the "Toxic Solid" waste stream.[1][2]Do not throw cleanup materials in regular trash.[1][2]

Part 5: Visual Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for determining the correct disposal path, incorporating the critical "Acid Lock" stabilization step.

Papaveroline_Disposal Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Double Bag / Seal in HDPE Jar Solid->DoubleBag LabelSolid Label: TOXIC SOLID, ORGANIC DoubleBag->LabelSolid Incinerate FINAL: High Temp Incineration LabelSolid->Incinerate pHCheck CRITICAL: Check pH Liquid->pHCheck Acidify Stabilize: Acidify to pH < 5 (Prevent Oxidation) pHCheck->Acidify If pH > 7 (Basic) SolventType Identify Solvent Base pHCheck->SolventType If pH < 7 (Stable) Acidify->SolventType Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, Water, DMSO) SolventType->NonHalo Halo->Incinerate Halogenated Waste Stream NonHalo->Incinerate Organic Waste Stream

Caption: Decision matrix for this compound disposal emphasizing the critical pH stabilization step for liquid waste to prevent oxidative polymerization.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 4680, Papaverine (Structural Analog Reference). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1][2] Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Papaveroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Challenge

Handling Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-isoquinolinediol; CAS: 574-77-6) presents a unique challenge in the laboratory. Unlike its more stable methylated analog, Papaverine, this compound contains a tetrahydroxy catechol structure .

This creates a dual-hazard profile:

  • Biological Hazard: As a bioactive isoquinoline alkaloid and dopamine metabolite, it possesses potent vasodilatory properties and neuroactive potential.

  • Chemical Instability: The catechol moieties are highly susceptible to autoxidation, rapidly forming o-quinones. These oxidation products are not only experimental contaminants but are also electrophilic sensitizers that can covalently bind to skin proteins.

The Directive: Your PPE strategy must protect the researcher from toxicity and the molecule from degradation. The following guide integrates safety with high-fidelity sample preservation.

Risk Assessment & PPE Matrix

Do not rely on generic "white coat and gloves" protocols. The specific hazards of this compound require a task-based approach.

Hazard Profile
  • Acute Toxicity: Oral/Dermal (Category 3/4 implied by analog structure).

  • Target Organ Toxicity: Respiratory irritation (inhalation of dust).

  • Sensitization: High risk of contact dermatitis due to quinone formation.

  • Reactivity: Incompatible with strong oxidizers and high pH.

Task-Based PPE Specification Table
TaskRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Weighing (Solid) N95 or P100 respirator (if outside hood)Double Nitrile Gloves (0.11 mm min. thickness)Safety Goggles (Tight-fitting)Class II Biosafety Cabinet or Chemical Fume Hood
Solubilization Fume Hood Sash at working heightNitrile Gloves (Single layer acceptable if splash risk low)Safety Glasses with Side ShieldsInert Gas Purge (Argon/Nitrogen)
Synthesis/Heating Fume Hood (Face velocity >100 fpm)Chem-resistant Apron + Double GlovesFace Shield + GogglesBlast Shield (if pressurized)
Spill Cleanup Full-Face Respirator (P100 cartridges)Utility Grade Nitrile or Butyl Rubber GlovesIntegrated in RespiratorPortable HEPA Vacuum

Operational Protocol: The "Inert-Chain" Workflow

To maintain scientific integrity, you must prevent the "browning" effect (oxidation) during handling. Follow this Inert-Chain Protocol .

Step 1: Preparation & Weighing
  • Static Control: this compound powder is often electrostatic. Use an ionizing blower or anti-static gun before weighing to prevent dispersal.

  • Lighting: Dim the room lights or use amber glassware. Catechols degrade rapidly under UV/VIS light.

  • The Weighing Boat: Do not use standard polystyrene boats if dissolving directly in the boat with DMSO. Use glass or anti-static polypropylene.

Step 2: Solubilization (The Critical Step)
  • Solvent Choice: Dissolve in deoxygenated DMSO or Ethanol.

  • Deoxygenation: Prior to adding solvent to the solid this compound, bubble high-purity Argon or Nitrogen through the solvent for 15 minutes.

    • Why? Dissolved oxygen immediately attacks the deprotonated hydroxyl groups.

  • Acidification: For aqueous solutions, maintaining a pH < 5.0 significantly retards oxidation.

Step 3: Storage
  • Aliquot: Never store the bulk stock solution after opening. Aliquot into single-use amber vials.

  • Headspace: Purge the headspace of every vial with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Temperature: Store at -20°C or -80°C.

Visualization: Logic & Workflow

Figure 1: The "Inert-Chain" Handling Workflow

This diagram illustrates the critical path to prevent sample degradation while ensuring user safety.

Papaveroline_Workflow cluster_safety PPE Zone: Double Gloves + Eye Protection Start Solid this compound (Amber Vial) Weigh Weighing (Fume Hood + Static Control) Start->Weigh Open in Hood Mix Solubilization (Dark Conditions) Weigh->Mix Transfer Solid Solvent Solvent Prep (Degas with Ar/N2) Solvent->Mix Add Solvent Aliquot Aliquot & Purge (Ar Headspace) Mix->Aliquot Immediate Freeze Storage (-20°C / -80°C) Aliquot->Freeze Seal

Caption: Figure 1. The Inert-Chain Protocol emphasizes deoxygenation and light exclusion to prevent catechol oxidation.

Figure 2: PPE Decision Logic

Use this decision tree to determine the necessary level of protection based on the state of the substance.

PPE_Logic State Substance State? Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration? Liquid->Conc HighDust High (Open Weighing) DustRisk->HighDust Yes LowDust Low (Closed Transfer) DustRisk->LowDust No PPE_Max REQUIRED: Fume Hood N95/P100 Respirator Double Nitrile Gloves HighDust->PPE_Max PPE_Std REQUIRED: Fume Hood Single Nitrile Gloves Safety Glasses LowDust->PPE_Std HighConc Stock (>10mM) Conc->HighConc LowConc Working (<1mM) Conc->LowConc HighConc->PPE_Max Skin Absorb Risk LowConc->PPE_Std

Caption: Figure 2. Decision tree for selecting PPE based on physical state and concentration risks.

Waste Disposal & Emergency Response

Disposal Protocol
  • Segregation: Do not mix this compound waste with oxidizing agents (e.g., bleach, peroxides). This can cause rapid exothermic oxidation.

  • Categorization: Classify as "Toxic Organic Waste."

  • Deactivation: For small spills on surfaces, wipe with 10% sodium bisulfite solution (reducing agent) to neutralize potential quinones before cleaning with detergent.

Emergency Exposure
  • Eye Contact: Flush immediately for 15 minutes. Do not rub, as solid particles may abrade the cornea.

  • Skin Contact: Wash with soap and water.[1][2][3] Monitor for dermatitis (redness/itching) over the next 24-48 hours due to potential sensitization.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papaveroline
Reactant of Route 2
Papaveroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.